Product packaging for 1,2-Distearoyl-rac-glycerol(Cat. No.:CAS No. 61725-93-7)

1,2-Distearoyl-rac-glycerol

Cat. No.: B7800619
CAS No.: 61725-93-7
M. Wt: 625.0 g/mol
InChI Key: UHUSDOQQWJGJQS-UHFFFAOYSA-N
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Description

1,2-Distearoyl-rac-glycerol is a useful research compound. Its molecular formula is C39H76O5 and its molecular weight is 625.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H76O5 B7800619 1,2-Distearoyl-rac-glycerol CAS No. 61725-93-7

Properties

IUPAC Name

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
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InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHUSDOQQWJGJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
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DSSTOX Substance ID

DTXSID10866179
Record name 3-Hydroxypropane-1,2-diyl dioctadecanoate
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Molecular Weight

625.0 g/mol
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Physical Description

Solid
Record name Glycerol 1,2-dioctadecanoate
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CAS No.

51063-97-9, 1188-58-5
Record name (±)-1,2-Distearin
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Record name 1,2-Dioctadecanoylglycerol
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Record name Distearin
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Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate
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Record name GLYCERYL 1,2-DISTEARATE
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Record name Glycerol 1,2-dioctadecanoate
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Melting Point

71 - 72 °C
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Physicochemical Properties and Biological Roles of 1,2-Distearoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (DSG) is a saturated diacylglycerol (DAG) of significant interest in biochemical and pharmaceutical research. As a key lipid molecule, it plays a crucial role in cell signaling and is a fundamental component in the formulation of various lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its involvement in cellular signaling pathways, and detailed experimental protocols for its characterization and application.

Physicochemical Properties

This compound is a solid, white crystalline powder at room temperature.[1] Its molecular structure consists of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-2 positions. This high degree of saturation contributes to its distinct physical and chemical characteristics, which are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₉H₇₆O₅[1][2][3]
Molecular Weight 625.02 g/mol [2][3]
Appearance White crystalline powder[1]
Melting Point 68-74 °C[1]
Solubility Practically insoluble in water, soluble in methylene (B1212753) chloride, and partially soluble in hot ethanol (B145695) (96%).[4][5][4][5]
Storage Temperature -20°C[3][5]
CAS Number 1188-58-5, 51063-97-9[1][3]

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

This compound, as a diacylglycerol, is a critical second messenger in various cellular signaling cascades. The canonical pathway involves the activation of Protein Kinase C (PKC). This process is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane. This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

While IP₃ diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. The increased intracellular calcium concentration, in concert with the presence of DAG, recruits and activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor GPCR / RTK Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active Activates Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates target proteins ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Recruits

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DSG)

  • A primary phospholipid, e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform or a 2:1 chloroform:methanol solvent system

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DSG, DSPC, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the experimental requirements.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

    • Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired pore-size polycarbonate membrane.

    • Transfer the MLV suspension to one of the gas-tight syringes.

    • Pass the suspension through the extruder to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using a synthetic peptide substrate and a diacylglycerol analog like this compound.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., a peptide containing a serine or threonine residue that is a known PKC target)

  • This compound (DSG)

  • Phosphatidylserine (PS)

  • ATP, [γ-³²P]ATP for radioactive detection, or a non-radioactive ATP analog for fluorescence-based detection

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Triton X-100

  • Reaction termination solution (e.g., phosphoric acid for radioactive assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare a mixture of DSG and PS (e.g., in a 1:4 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing and sonication to form mixed micelles or small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection:

    • For radioactive detection: Stop the reaction by adding a termination solution. Spot an aliquot of the reaction mixture onto a phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated peptide on the paper using a scintillation counter.

    • For non-radioactive detection: Utilize a commercial kit that employs a fluorescence-based method, where the phosphorylation of the substrate is linked to a change in fluorescence intensity or polarization. Follow the manufacturer's instructions for termination and detection.

  • Data Analysis:

    • Calculate the PKC activity based on the amount of phosphate (B84403) incorporated into the substrate peptide over time.

Experimental_Workflow cluster_preparation 1. Preparation of Reagents cluster_assay 2. Kinase Assay cluster_analysis 3. Detection and Analysis Lipid_Prep Prepare Lipid Vesicles (DSG + Phospholipid) Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Lipids, Buffer) Lipid_Prep->Reaction_Setup Enzyme_Prep Prepare PKC Enzyme and Substrate Enzyme_Prep->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Measure Phosphorylation (e.g., Scintillation Counting) Termination->Detection Data_Analysis Calculate PKC Activity Detection->Data_Analysis

Caption: Experimental workflow for an in vitro PKC activity assay.

Conclusion

This compound is a well-characterized diacylglycerol with defined physicochemical properties that make it a valuable tool in both fundamental cell biology research and pharmaceutical development. Its role as a key activator of the Protein Kinase C signaling pathway underscores its importance in cellular regulation. The experimental protocols provided in this guide offer a starting point for researchers and scientists to effectively utilize and study this important lipid molecule in their work. A thorough understanding of its properties and biological functions is essential for its successful application in the development of novel therapeutics and drug delivery systems.

References

The Solubility Profile of 1,2-Distearoyl-rac-glycerol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 1,2-Distearoyl-rac-glycerol in common laboratory solvents, complete with experimental methodologies and its application in drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a diacylglycerol crucial in the formulation of lipid-based drug delivery systems such as liposomes. The solubility of this lipid is a critical parameter for researchers, scientists, and professionals in drug development, influencing the stability, bioavailability, and efficacy of pharmaceutical products. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and illustrates relevant workflows.

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the physical form of the lipid. While extensive quantitative data is not widely available in public literature, the following tables summarize the existing information and qualitative observations for common laboratory solvents.

Table 1: Solubility of this compound

SolventTemperatureSolubilityData Type
WaterAmbientPractically Insoluble[1]Qualitative
Methylene ChlorideNot SpecifiedSoluble[1]Qualitative
Ethanol (96%)HotPartly Soluble[1]Qualitative
Ethanol60°C2 mg/mL (with ultrasonic and warming)[2]Quantitative

Table 2: Solubility of Related Diacylglycerols and Triacylglycerols for Comparison

CompoundSolventTemperatureSolubilityData Type
1,2-Distearoyl-3-Palmitoyl-rac-glycerolChloroformNot Specified10 mg/mL[3]Quantitative
1,2-Distearoyl-rac-glycero-3-PG (sodium salt)ChloroformNot Specified2 mg/mL[4][5][6]Quantitative
1,2-Distearoyl-3-Arachidoyl-rac-glycerolChloroformNot Specified10 mg/mL[7]Quantitative
1,2-Dimyristoyl-rac-glycerolChloroformNot SpecifiedSoluble[8]Qualitative
1,2-Distearoyl-3-Oleoyl-rac-glycerolDMFNot Specified10 mg/mL[9]Quantitative

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of lipids like this compound. The choice of method often depends on the nature of the lipid and the solvent, as well as the desired precision.

Shake-Flask Method

The shake-flask method is a conventional technique for determining equilibrium solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • The vials are agitated in a shaker or thermomixer at a controlled temperature for a specified period (e.g., 18-72 hours) to ensure equilibrium is reached.[10][11]

  • Following agitation, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10][11]

  • The concentration of the dissolved this compound in the clear supernatant or filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.[10][12]

G Shake-Flask Method Workflow A Add excess lipid to solvent in a sealed vial B Agitate at controlled temperature for 18-72h A->B C Separate solid from saturated solution (filter/centrifuge) B->C D Quantify dissolved lipid concentration (e.g., HPLC) C->D

Shake-Flask Method Workflow
Hot Stage Microscopy (HSM)

HSM is a visual method used to estimate the saturation solubility of a solid in a molten solid or semi-solid excipient.

Methodology:

  • A series of mixtures with known concentrations of this compound in the chosen excipient are prepared.

  • A small amount of each mixture is placed on a microscope slide and heated at a controlled rate on the hot stage.

  • The samples are observed under a polarized light microscope. Crystalline materials exhibit birefringence.

  • The temperature at which the last crystals of this compound dissolve in the molten excipient is noted. This indicates the saturation point at that temperature. The absence of birefringence above the melting point of the excipient suggests complete solubilization.[12]

G Hot Stage Microscopy Workflow A Prepare mixtures of known lipid concentrations in excipient B Heat sample on microscope hot stage at a controlled rate A->B C Observe under polarized light for birefringence B->C D Determine temperature of complete crystal dissolution C->D

Hot Stage Microscopy Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to infer the solubility of a crystalline substance in a solid or semi-solid lipid excipient.

Methodology:

  • Mixtures of this compound and the excipient at various concentrations are prepared.

  • A small, accurately weighed amount of each mixture is sealed in a DSC pan.

  • The samples are heated at a constant rate, and the heat flow is measured.

  • The dissolution of the solute in the molten solvent leads to a depression in the melting enthalpy of the solvent. This depression increases with increasing solute concentration until saturation is reached.[12]

  • By plotting the melting enthalpy against the concentration, the saturation solubility can be estimated as the point where the downward trend breaks.

G DSC for Solubility Determination A Prepare lipid/excipient mixtures of varying concentrations B Heat samples in DSC at a constant rate A->B C Measure melting enthalpy of the excipient B->C D Plot enthalpy vs. concentration to find saturation point C->D

DSC for Solubility Determination
Gravimetric Method

This is a direct and simple method for determining the solubility of a solid in a liquid solvent.

Methodology:

  • A saturated solution is prepared by adding an excess of this compound to a known volume or mass of the solvent and allowing it to equilibrate.

  • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • The solvent is evaporated completely under controlled conditions (e.g., in a drying oven or under vacuum).

  • The container with the dried residue is weighed again. The difference in weight gives the mass of the dissolved this compound.

  • Solubility is then calculated as the mass of the dissolved lipid per volume of the solvent.

Role in Drug Delivery Systems

This compound is a key excipient in the development of lipid-based drug delivery systems, particularly in the formation of liposomes. Its solubility and miscibility with other lipids are critical for the formation of stable lipid bilayers that encapsulate active pharmaceutical ingredients (APIs). The stearoyl chains of the molecule contribute to the rigidity and stability of the liposomal membrane.

G Role of this compound in Liposomal Drug Delivery cluster_0 Formulation Process A This compound & other lipids C Solubilization in a common solvent A->C B API (Drug) B->C D Hydration and self-assembly C->D E Stable Liposome with Encapsulated API D->E F Enhanced Drug Stability & Targeted Delivery E->F

References

An In-depth Technical Guide to the Melting Point and Phase Transition Temperature of 1,2-Distearoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 1,2-Distearoyl-rac-glycerol, a key intermediate in lipid metabolism and a valuable component in various scientific applications. This document summarizes its known melting point, discusses its expected phase transition behavior based on the characteristics of similar diacylglycerols, and provides a detailed, generalized experimental protocol for its analysis using Differential Scanning Calorimetry (DSC).

Quantitative Thermal Properties

The primary thermal characteristic of this compound is its melting point. Due to its potential for polymorphism, the observed melting and phase transition temperatures can vary depending on the crystalline form and the experimental conditions.

PropertyTemperature Range (°C)Notes
Melting Point (mp) 72 - 74 °C[1]This represents the transition from a solid to a liquid state. The range suggests the presence of impurities or polymorphic variations.
Expected Phase Transitions Multiple transitions expected below the melting point.Diacylglycerols are known to exhibit complex polymorphic behavior, including the presence of α, β', and β crystalline forms. The transitions between these forms are typically observed at temperatures lower than the final melting point.

Polymorphism and Phase Transitions in Diacylglycerols

1,2-Diacyl-sn-glycerols (DAGs) are known for their considerable polymorphism, existing in several crystalline phases in addition to the fluid (melted) state[2]. The most stable crystalline form is typically the β' phase, which is characterized by a specific orthorhombic perpendicular subcell chain packing[2]. The acyl chains in this conformation are parallel to each other in a hairpin-like structure[2].

The thermal behavior of this compound is expected to follow this pattern, exhibiting multiple polymorphic forms. These different crystalline structures will each have unique melting points and phase transition temperatures. The transitions between these forms (e.g., from a less stable α form to a more stable β' form) can be observed using techniques like Differential Scanning Calorimetry (DSC)[3]. The rate of heating and cooling during analysis can significantly influence which polymorphic forms are present and the temperatures at which they transition[3].

Experimental Protocol: Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly effective thermoanalytical technique used to characterize the phase transitions of lipids[1][4][5]. The following is a generalized protocol for the analysis of this compound.

3.1. Sample Preparation

  • Hydration (for dispersions): For analyses in an aqueous environment, accurately weigh 1-5 mg of this compound into a DSC pan. Add a precise volume of the desired buffer (e.g., phosphate-buffered saline) to achieve the target concentration.

  • Sealing: Hermetically seal the aluminum DSC pans to prevent any loss of solvent during the heating process.

  • Equilibration: Allow the sample to equilibrate at a temperature below the expected lowest transition temperature for a set period to ensure a uniform starting state.

3.2. DSC Instrument Setup and Calibration

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Temperature Program:

    • Initial Temperature: Start at a temperature well below the expected transitions (e.g., 20°C).

    • Heating Rate: A controlled heating rate, typically between 1°C/min and 10°C/min. Slower rates can provide better resolution of transitions.

    • Final Temperature: A temperature above the final melting point (e.g., 90°C).

    • Cooling Scan: A cooling ramp at the same rate as the heating scan to observe crystallization and assess the reversibility of transitions.

  • Atmosphere: An inert nitrogen atmosphere is typically used to prevent oxidative degradation.

3.3. Data Acquisition and Analysis

The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to phase transitions (energy absorbed by the sample) and exothermic peaks for crystallization events.

  • Onset Temperature (T_onset): The temperature at which the transition begins.

  • Peak Temperature (T_m): The temperature at the maximum heat flow of the transition, often reported as the transition or melting temperature.

  • Enthalpy of Transition (ΔH): The area under the transition peak, representing the energy required for the phase change.

Visualizations

4.1. Experimental Workflow for DSC Analysis

The following diagram illustrates the typical workflow for analyzing the thermal properties of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample hydrate Hydrate with Buffer weigh->hydrate seal Seal in DSC Pan hydrate->seal load Load Sample & Reference seal->load program Set Temperature Program (Heating/Cooling Rate) load->program run Run DSC Scan program->run thermogram Generate Thermogram run->thermogram analyze Analyze Peaks: - Onset Temperature (T_onset) - Peak Temperature (T_m) - Enthalpy (ΔH) thermogram->analyze

Caption: Workflow for DSC analysis of this compound.

4.2. Logical Relationship of Polymorphic Transitions

This diagram illustrates the expected relationship between the different polymorphic forms of a diacylglycerol like this compound upon heating. Less stable forms transition to more stable forms before the final melting.

Polymorphic_Transitions alpha α-form (Least Stable) beta_prime β'-form (Metastable) alpha->beta_prime Heating beta β-form (Most Stable) beta_prime->beta Heating liquid Liquid (Melted State) beta->liquid Melting

Caption: Expected polymorphic transitions of this compound.

References

The Pivotal Role of 1,2-Distearoyl-rac-glycerol in Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (B72507) (DSG), a saturated diacylglycerol (DAG), is a critical lipid molecule that, despite its relatively low abundance, exerts profound influence over the structure and function of biological membranes.[1] Its roles extend from being a pivotal second messenger in intracellular signaling cascades to a significant modulator of the biophysical properties of the lipid bilayer. This technical guide provides an in-depth exploration of the multifaceted functions of DSG in biological membranes, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development who are investigating the intricate roles of lipid signaling and membrane dynamics.

The Influence of this compound on Membrane Biophysics

The incorporation of DSG into a phospholipid bilayer significantly alters its physical characteristics. As a molecule with a small polar headgroup and a large hydrophobic body composed of two saturated 18-carbon stearoyl chains, DSG induces a "condensing effect" on neighboring phospholipids.[2][3] This effect is driven by the tendency to shield the hydrophobic acyl chains of DSG from the aqueous environment, causing adjacent phospholipid headgroups to move closer to cover the exposed hydrophobic surface.[3]

Quantitative Effects on Membrane Properties

The impact of saturated diacylglycerols, such as a close analog dipalmitoyl-glycerol (di16:0DAG), on membrane properties has been quantified through molecular dynamics (MD) simulations. These simulations provide valuable insights into the molecular-level changes within the lipid bilayer.

Membrane PropertyEffect of Saturated DiacylglycerolQuantitative Change (with 18.75% di16:0DAG in POPC bilayer)Reference
Bilayer Thickness IncreaseThicker than a pure POPC bilayer[2][3]
Area per Lipid DecreaseSmaller than a pure POPC bilayer[2][3]
Acyl Chain Order IncreaseHigher order parameter compared to a pure POPC bilayer[2][3]
Lateral Diffusion DecreaseSlower diffusion of lipid molecules[2][3]
Membrane Fluidity DecreaseLess fluid membrane state[4]
Membrane Curvature Induces Negative CurvaturePromotes the transition from a lamellar to a hexagonal phase[5]

Note: The quantitative data presented is for 1,2-dipalmitoyl-glycerol (di16:0DAG), a saturated diacylglycerol with slightly shorter acyl chains (16 carbons) than this compound (18 carbons). The effects of DSG are expected to be similar in nature.

This compound in Cellular Signaling

DSG is a key second messenger in the phospholipase C (PLC) signaling pathway. The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of PLC.[6][7] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[6][7] While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DSG remains in the membrane to activate its primary effector, Protein Kinase C (PKC).[6]

The PLC-DAG-PKC Signaling Pathway

PLC_DAG_PKC_Pathway extracellular Extracellular Signal (e.g., Hormone, Growth Factor) receptor Receptor (GPCR, RTK) extracellular->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dsg This compound (DSG) pip2->dsg ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dsg->pkc Activates downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

Figure 1: The Phospholipase C (PLC) signaling pathway leading to the generation of this compound and activation of Protein Kinase C.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

The high phase transition temperature (Tm) of DSG requires specific considerations during liposome (B1194612) preparation. The thin-film hydration method is commonly employed.[8]

Materials:

  • This compound (DSG)

  • Phosphatidylcholine (e.g., DSPC, DPPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DSG and other lipids in the chloroform/methanol mixture in a round-bottom flask.[9] b. Remove the organic solvent using a rotary evaporator with the water bath set to a temperature above the Tm of the lipid with the highest transition temperature (for DSG, this is around 68-74°C).[8] This will form a thin lipid film on the inner surface of the flask. c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Heat the hydration buffer to a temperature above the highest Tm of the lipid mixture.[8] b. Add the heated buffer to the flask containing the lipid film. c. Agitate the flask by hand or on the rotary evaporator (without vacuum) for at least 1 hour, maintaining the temperature above the Tm.[8] This process forms multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[10] b. The extrusion process should also be performed at a temperature above the lipid Tm.[11] c. Repeat the extrusion process 10-20 times to ensure a homogenous liposome population.[11]

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive Method)

This protocol outlines a common method for measuring the kinase activity of PKC using a radioactive phosphate (B84403) donor.

Materials:

  • Purified PKC enzyme

  • Lipid activator solution (containing phosphatidylserine (B164497) and DSG)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay dilution buffer

  • Inhibitor cocktail (optional)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Activator: Sonicate the lipid activator solution (containing phosphatidylserine and DSG) on ice for at least one minute before use.

  • Reaction Setup (on ice): a. In a microcentrifuge tube, add 10 µl of the substrate cocktail. b. Add 10 µl of the inhibitor cocktail or assay dilution buffer. c. Add 10 µl of the sonicated lipid activator. d. Add 10 µl of the PKC enzyme preparation (e.g., 25-100 ng of purified enzyme).

  • Initiate Reaction: a. Start the reaction by adding 10 µl of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP. b. Gently vortex the tube and incubate at 30°C for 10 minutes.

  • Stop Reaction and Spotting: a. Stop the reaction by spotting 25 µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing: a. Immediately place the P81 paper in a beaker of 0.75% phosphoric acid and wash with several changes of the acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: a. Place the washed P81 paper in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.

Drug Development Applications

The critical role of the DSG-PKC signaling axis in various cellular processes, including cell proliferation and survival, makes it an attractive target for drug development, particularly in oncology.

Experimental Workflow for Screening PKC Inhibitors

The following workflow outlines a typical process for identifying and characterizing inhibitors of DSG-mediated PKC activation.

PKC_Inhibitor_Screening start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., FRET-based assay) start->primary_screen hit_id Hit Identification (Compounds showing inhibition) primary_screen->hit_id dose_response Dose-Response and IC50 Determination (In vitro PKC activity assay) hit_id->dose_response selectivity Selectivity Profiling (Test against other kinases) dose_response->selectivity cell_based Cell-Based Assays (e.g., PKC translocation, downstream phosphorylation) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt end Preclinical Development lead_opt->end

Figure 2: A generalized workflow for the screening and development of Protein Kinase C inhibitors targeting the diacylglycerol binding site.

Conclusion

This compound is a deceptively simple lipid with a profound and complex role in the life of a cell. Its ability to act as a potent second messenger and to physically remodel the membrane underscores the intricate interplay between lipid composition, membrane biophysics, and cellular signaling. A thorough understanding of the functions of DSG, supported by robust experimental methodologies, is crucial for advancing our knowledge of fundamental cellular processes and for the rational design of novel therapeutics that target lipid-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted world of diacylglycerol signaling and its implications in health and disease.

References

The Role of 1,2-Distearoyl-rac-glycerol in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (DSG) is a synthetic, saturated diacylglycerol (DAG) analog that serves as a valuable tool in the study of lipid signaling and membrane biophysics. Unlike endogenously produced signaling DAGs which typically contain unsaturated fatty acids, DSG possesses two saturated 18-carbon stearoyl chains. This structural feature significantly influences its biological activity, rendering it a weak activator of many canonical DAG-mediated signaling pathways. This technical guide provides an in-depth analysis of the role of this compound in cell signaling, with a focus on its interaction with key effector proteins. We present available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its application in research and drug development.

While this compound is a species of diacylglycerol (DAG), its fully saturated nature makes it a less potent activator of conventional protein kinase C (PKC) isoforms when compared to DAGs with unsaturated chains[1]. This characteristic, however, makes it a useful tool for controlled experimental setups[1].

Core Concepts in Diacylglycerol Signaling

Diacylglycerol is a critical second messenger that is produced at the cell membrane upon the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Its main function is to recruit and activate a host of downstream effector proteins, thereby initiating a cascade of intracellular signaling events that regulate a wide array of cellular processes. The primary effectors of DAG signaling include:

  • Protein Kinase C (PKC) isoforms: A family of serine/threonine kinases that play pivotal roles in cell growth, differentiation, and apoptosis.

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors (GEFs) that activate Ras small GTPases.

  • Chimaerins: A family of Rac GTPase-activating proteins (GAPs) that regulate cytoskeletal dynamics.

  • Munc13 proteins: Essential for the priming of synaptic vesicles for fusion and neurotransmitter release.

The binding of DAG to these effectors is typically mediated by a conserved C1 domain. The affinity of this interaction is influenced by the fatty acid composition of the DAG molecule, with unsaturated species generally exhibiting higher potency.

This compound and Protein Kinase C (PKC) Activation

Conventional and novel PKC isoforms are major targets of DAG. However, studies have indicated that saturated DAGs are less effective activators of PKC compared to their unsaturated counterparts. Specifically, 1,2-dioctanoyl-sn-glycerol, a saturated DAG with shorter acyl chains than DSG, has been shown to have a reduced affinity for PKCα[2]. This suggests that this compound is likely a very weak activator of conventional PKC isoforms.

Quantitative Data on Diacylglycerol-PKC Interaction
Diacylglycerol AnalogPKC IsoformMeasurementValueReference
1,2-dioctanoyl-sn-glycerol (DOG)C1B domain of PKCα (wt)Kd0.23 ± 0.07 µM[1]
1,2-dioctanoyl-sn-glycerol (DOG)C1B domain of PKCα (Y123W mutant)Kd6.7 ± 16.4 nM[1]
Phorbol 12,13-dibutyrate (PDBu)Cytosolic PKC (various tissues)Displacement of [3H]PDBu bindingPotent[2]
1,2-dioctanoyl-sn-glycerolCytosolic PKC (various tissues)Displacement of [3H]PDBu bindingReduced potency at PKCα[2]

Note: The table summarizes data for other diacylglycerol analogs to provide a framework for understanding potential interactions with this compound. The lack of specific data for DSG highlights a research gap.

Experimental Protocols

Mixed Micelle Assay for PKC Activity

This assay is a common method to assess the activation of PKC by lipid cofactors in a controlled, cell-free system.

Principle: The activity of purified PKC is measured in the presence of mixed micelles composed of a detergent (e.g., Triton X-100), a phospholipid (e.g., phosphatidylserine), and the diacylglycerol of interest (e.g., this compound). The phosphorylation of a specific substrate is then quantified.

Detailed Methodology:

  • Preparation of Mixed Micelles:

    • Prepare stock solutions of Triton X-100, phosphatidylserine (B164497) (PS), and this compound in an organic solvent (e.g., chloroform).

    • In a glass tube, mix the desired molar ratios of Triton X-100, PS, and this compound.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5) by vortexing or sonication to form mixed micelles.

  • Kinase Reaction:

    • Prepare a reaction mixture containing:

      • 20 mM Tris-HCl, pH 7.5

      • 10 mM MgCl2

      • 0.5 mM CaCl2

      • 10 µg/ml purified PKC

      • 20 µM ATP (spiked with [γ-32P]ATP)

      • 100 µM of a PKC substrate peptide (e.g., Ac-MBP(4-14))

      • The prepared mixed micelles containing this compound.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 10-20 minutes.

  • Termination and Quantification:

    • Stop the reaction by adding an equal volume of 75 mM H3PO4.

    • Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

    • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Workflow for Mixed Micelle PKC Assay

MixedMicellePKCAssay cluster_prep Micelle Preparation cluster_reaction Kinase Reaction cluster_quant Quantification LipidStocks Lipid Stocks (Triton X-100, PS, DSG) Mixing Mix Lipids LipidStocks->Mixing Evaporation Evaporate Solvent Mixing->Evaporation Resuspension Resuspend in Buffer Evaporation->Resuspension AddMicelles Add Mixed Micelles Resuspension->AddMicelles ReactionMix Prepare Reaction Mix (Buffer, MgCl2, CaCl2, [γ-32P]ATP, Substrate) ReactionMix->AddMicelles AddPKC Add Purified PKC AddMicelles->AddPKC Incubation Incubate at 30°C AddPKC->Incubation StopReaction Stop Reaction Incubation->StopReaction Spotting Spot on P81 Paper StopReaction->Spotting Washing Wash Paper Spotting->Washing Scintillation Scintillation Counting Washing->Scintillation RasActivationAssay cluster_prep Reagent Preparation cluster_reaction Exchange Reaction Vesicles Prepare Lipid Vesicles (with/without DSG) Combine Combine Ras-mant-GDP, Vesicles, and GTP Vesicles->Combine RasLoading Load Ras with mant-GDP RasLoading->Combine AddRasGRP Add RasGRP Combine->AddRasGRP Measure Monitor Fluorescence AddRasGRP->Measure DAG_Signaling PLC Phospholipase C (PLC) DAG Diacylglycerol (e.g., this compound) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Chimaerin Chimaerin DAG->Chimaerin Munc13 Munc13 DAG->Munc13 Downstream1 Downstream Signaling PKC->Downstream1 Downstream2 Ras Activation RasGRP->Downstream2 Downstream3 Rac Inactivation Chimaerin->Downstream3 Downstream4 Vesicle Priming Munc13->Downstream4

References

The Two Faces of a Key Lipid: A Technical Guide to the Racemic Nature of 1,2-Distearoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (B72507) (DSG) is a synthetic, high-purity diacylglycerol (DAG) that serves as a critical tool in lipid research and pharmaceutical development. Structurally, it consists of a glycerol (B35011) backbone with two saturated 18-carbon stearic acid chains esterified at the sn-1 and sn-2 positions.[1][2] The term "rac-" (racemic) is of central importance, indicating that DSG is an equal-parts mixture of two non-superimposable mirror-image molecules, or enantiomers: sn-1,2-Distearoyl-glycerol and sn-2,3-Distearoyl-glycerol.

This stereochemical complexity is not a mere chemical footnote; it has profound implications for the molecule's biological activity and physical behavior. Diacylglycerols are pivotal second messengers in cellular signaling, most notably as activators of Protein Kinase C (PKC) isozymes, which regulate a vast array of cellular processes.[3][4] Furthermore, lipids like DSG are fundamental building blocks in drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), where their physical properties dictate the stability, rigidity, and release kinetics of the formulation.[1][2][5]

Because biological systems—particularly enzymes and receptors—are inherently chiral, they can interact differently with each enantiomer. One enantiomer may be a potent activator while the other is less active or even inhibitory. Therefore, understanding the properties of the racemate requires a deeper appreciation of its constituent parts. This guide provides an in-depth technical overview of the racemic nature of this compound, summarizing its physicochemical properties, biological significance, and the experimental protocols necessary for its study.

Data Presentation: Physicochemical Properties

The stereochemistry of a molecule can influence its crystal packing and intermolecular interactions, leading to different physical properties between the racemate and its pure enantiomers. Below is a summary of the known physicochemical data for this compound and its components.

PropertyThis compound (Racemate)sn-1,2-Distearoyl-glycerol (Enantiomer)sn-2,3-Distearoyl-glycerol (Enantiomer)
CAS Number 1323-83-7[5]10567-21-232655-15-3
Molecular Formula C₃₉H₇₆O₅[6]C₃₉H₇₆O₅C₃₉H₇₆O₅
Molecular Weight 625.02 g/mol [6]625.02 g/mol 625.02 g/mol
Melting Point 72-74 °C[5][7]Data not explicitly found, but expected to differ slightly from the racemate.Data not explicitly found, but expected to be identical to the sn-1,2 enantiomer.
Appearance Hard, waxy mass or white/off-white powder/flakes.[5][8]SolidSolid
Solubility Practically insoluble in water; soluble in methylene (B1212753) chloride; partly soluble in hot ethanol.[5][8]Soluble in organic solvents.Soluble in organic solvents.
Storage Temperature -20°C[5][6]-20°C-20°C

Biological Activity and Signaling

The primary role of 1,2-diacylglycerols in signaling is the activation of Protein Kinase C (PKC) and other effectors like Protein Kinase D (PKD).[4] This process is initiated when extracellular stimuli lead to the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC), generating membrane-bound DAG. The DAG, along with phosphatidylserine (B164497) and calcium ions, recruits PKC to the membrane and allosterically activates its kinase domain.

The stereochemistry of DAG is critical. The biologically active form generated from phospholipid hydrolysis is exclusively the sn-1,2-diacylglycerol enantiomer.[3] Consequently, enzymes that interact with DAG, such as DAG kinases (which phosphorylate DAG to phosphatidic acid) and PKC itself, often exhibit a strong preference for the sn-1,2-enantiomer.

The use of a racemic mixture like this compound in a biological assay means that only approximately 50% of the material (sn-1,2-enantiomer) is expected to be the primary activator of PKC. The sn-2,3-enantiomer may be inactive or could potentially act as a competitive inhibitor, although this is less studied. This underscores the importance of using stereochemically pure reagents for precise quantitative studies of enzyme kinetics and signaling pathways.

Mandatory Visualizations

Signaling Pathway

PKC_Activation_Pathway cluster_membrane receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase g_protein Gq/11 Protein receptor->g_protein Stimulus plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag sn-1,2-Diacylglycerol (e.g., sn-1,2-Distearoyl-glycerol) pip2->dag er Endoplasmic Reticulum ip3->er pkc_active Active PKC (Membrane-Bound) dag->pkc_active ca2 Ca²⁺ er->ca2 Releases ca2->pkc_active pkc_inactive Inactive PKC (Cytosolic) pkc_inactive->pkc_active Translocates & Activates substrate Substrate Proteins pkc_active->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Differentiation, etc.) p_substrate->response mem_top Plasma Membrane mem_bot cytosol Cytosol

Caption: Canonical signaling pathway for Protein Kinase C (PKC) activation.

Experimental Workflow

Enantiomer_Resolution_Workflow start This compound (Racemic Mixture) derivatize Derivatization (e.g., with 3,5-dinitrophenyl isocyanate) start->derivatize hplc Chiral HPLC Separation derivatize->hplc fraction1 Fraction 1: sn-1,2-Enantiomer Derivative hplc->fraction1 fraction2 Fraction 2: sn-2,3-Enantiomer Derivative hplc->fraction2 analysis1 Characterization (e.g., MS, NMR) fraction1->analysis1 analysis2 Characterization (e.g., MS, NMR) fraction2->analysis2

Caption: Workflow for the chiral resolution of DAG enantiomers.

Experimental Protocols

Synthesis of this compound

A general method for synthesizing chiral 1,2-diacylglycerols can be adapted for the racemic mixture. A common approach involves the protection of the glycerol backbone, acylation, and subsequent deprotection.

Materials:

Protocol Outline: [11]

  • Protection: Start with a protected glycerol precursor. An efficient method starts from allyl bromide, which is converted to allyl 4-methoxyphenyl ether.[11]

  • Dihydroxylation: The allyl ether is dihydroxylated to yield a protected glycerol. Using a non-chiral catalyst or omitting the chiral ligand from a formulation like AD-mix will result in the racemic diol.

  • Diacylation: The two free hydroxyl groups of the protected glycerol are then esterified with stearic acid. This can be achieved using stearoyl chloride in the presence of a base like pyridine, or by using stearic acid with a coupling agent like DCC/DMAP.

  • Deprotection: The 4-methoxyphenyl protecting group is removed under mild conditions using ceric ammonium nitrate (CAN).[11] This step is performed carefully to avoid acyl migration, which can produce the undesired 1,3-distearoyl-glycerol isomer.

  • Purification: The final product is purified, typically by column chromatography on silica (B1680970) gel, to yield this compound.

Chiral Resolution of this compound Enantiomers

To study the individual enantiomers, the racemic mixture must be separated, or "resolved." This is typically achieved by chiral chromatography after derivatizing the free hydroxyl group.

Materials:

  • This compound

  • Derivatizing agent (e.g., 3,5-dinitrophenylurethane or 4-nitrophenyl isocyanate)[9]

  • Chiral HPLC column (e.g., N-(R)-1-(alpha-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica, or amylose-based columns)

  • HPLC system with UV detector

  • Mobile phase solvents (e.g., hexane, ethylene (B1197577) dichloride, ethanol)

Protocol Outline: [9]

  • Derivatization: The free hydroxyl group at the sn-3 position of the DAG is reacted with a chromophoric, achiral reagent like an isocyanate. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on an achiral column, or it adds a UV-active tag that allows for separation on a chiral stationary phase.

  • Chromatographic Separation: The derivatized mixture is injected onto a chiral HPLC column.

  • Elution: An isocratic mobile phase, such as a mixture of hexane, ethylene dichloride, and ethanol, is used to elute the compounds. The separation is based on the differential interaction of the two enantiomeric derivatives with the chiral stationary phase.

  • Detection & Collection: A UV detector is used to monitor the elution of the separated derivatives. The two distinct peaks corresponding to the sn-1,2 and sn-2,3 enantiomers are collected separately. Typically, the sn-1,2-enantiomer elutes before the sn-2,3-enantiomer.

  • Verification: The purity and identity of the collected fractions should be confirmed using mass spectrometry and NMR.

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring PKC activation in vitro using a fluorescent-based assay.

Materials:

  • Recombinant PKC isozyme (e.g., PKCα)

  • PKC substrate peptide (e.g., a peptide containing the R-X-X-S/T motif)

  • ATP

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Activator solution: Phosphatidylserine (PS) and this compound (or pure enantiomers) prepared in lipid vesicles or mixed micelles.

  • Quenching solution (e.g., EDTA)

  • Detection reagents (e.g., a phosphoserine/threonine-specific antibody conjugated to a fluorophore for a fluorescence polarization assay).[12]

  • Microplate reader capable of fluorescence detection.

Protocol Outline: [12][13]

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol to be tested (e.g., this compound). This is typically done by drying the lipids from an organic solvent, rehydrating them in buffer, and sonicating or extruding to form small unilamellar vesicles.

  • Set up Kinase Reaction: In a microplate well, combine the assay buffer, PKC enzyme, substrate peptide, and the prepared lipid vesicles.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Include control wells: a "no enzyme" control and a "no activator" control.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-90 minutes).

  • Stop Reaction: Add a quenching solution, such as EDTA, to chelate the Mg²⁺ and stop the enzymatic reaction.

  • Detect Phosphorylation: Add the detection reagents. In a fluorescence polarization (FP) assay, this involves adding a fluorescently labeled antibody that specifically binds to the phosphorylated substrate. The binding of the large antibody to the small peptide causes a change in the polarization of the emitted fluorescence.

  • Read Plate: Measure the fluorescence polarization in a suitable plate reader. The increase in FP is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

  • Data Analysis: Quantify the kinase activity by comparing the signal from the test samples to the controls.

Conclusion

This compound is a valuable research tool, but its racemic nature demands careful consideration. The biological activity, particularly in cell signaling, is predominantly driven by the sn-1,2-enantiomer, meaning that approximately half of the racemic mixture may be inactive in these contexts. For researchers in drug development, the stereochemistry can impact the physical properties of lipid-based formulations, affecting stability and performance. Therefore, for precise, quantitative studies of signaling pathways or for the development of highly controlled drug delivery systems, the use of stereochemically pure sn-1,2-Distearoyl-glycerol is often necessary. The protocols and data provided in this guide offer a foundational understanding for professionals working with this important lipid, enabling more informed experimental design and data interpretation.

References

1,2-Distearoyl-rac-glycerol as a precursor for lipid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Distearoyl-rac-glycerol (B72507) as a Precursor for Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-purity, synthetic racemic diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two stearic acid (C18:0) chains esterified at the sn-1 and sn-2 positions.[1] As a key intermediate in lipid metabolism, it stands at a critical metabolic crossroads, serving as a direct precursor for the synthesis of both energy-storage lipids (triacylglycerols) and structural lipids (phospholipids).[1][2] Its well-defined structure, featuring long, fully saturated acyl chains, makes it an invaluable tool in lipid research and pharmaceutical development. These chains confer a high phase transition temperature, which promotes the formation of rigid, well-ordered lipid bilayers.[1] This property is extensively utilized in the study of membrane dynamics and in the fabrication of tailored liposomal and lipid nanoparticle (LNP) drug delivery systems.[1][3][4]

Physicochemical Properties and Specifications

The physical and chemical characteristics of this compound are critical for its application in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₃₉H₇₆O₅[5]
Molecular Weight 625.02 g/mol [5]
CAS Number 1188-58-5 / 51063-97-9[4][5][6][7]
Appearance Crystalline solid[8]
Purity ≥99%[5]
Solubility Practically insoluble in water; soluble in methylene (B1212753) chloride; partly soluble in hot ethanol (B145695) (96%).[3]
Storage Temperature Recommended storage at -20°C for long-term stability.[9][10]

Core Role in Lipid Biosynthesis

This compound, as a diacylglycerol, is a central intermediate in the de novo synthesis of neutral lipids and phospholipids (B1166683). The metabolic pathways governing its production and consumption are tightly regulated to maintain cellular lipid homeostasis.[1]

Synthesis of Triacylglycerols (Storage Lipids)

One of the primary metabolic fates of this compound is its conversion to triacylglycerol (TAG).[1] This reaction is the final step in the main pathway for TAG synthesis and is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). DGAT esterifies a third fatty acid (from an acyl-CoA donor) to the free hydroxyl group at the sn-3 position of the DAG backbone.[11][12]

Synthesis of Phospholipids (Structural Lipids)

Alternatively, this compound serves as a precursor for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). This pathway begins with the dephosphorylation of phosphatidic acid (PA) by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin, to yield DAG.[1][13] The DAG is then converted to PC or PE through the addition of a phosphocholine (B91661) or phosphoethanolamine headgroup, respectively.[13] Furthermore, DAG can be phosphorylated by diacylglycerol kinases (DGKs) to regenerate phosphatidic acid, which itself is a precursor for other phospholipids like phosphatidylinositol (PI) and phosphatidylglycerol (PG).[13][14][15]

G cluster_precursors Precursors cluster_core Core Precursor cluster_products Synthesis Products G3P Glycerol-3-Phosphate PA Phosphatidic Acid (1,2-Distearoyl-glycero-3-phosphate) G3P->PA  Acylation (GPAT, LPAAT) DAG This compound (DAG) PA->DAG Dephosphorylation (Lipin/PAP) TAG Triacylglycerol (TAG) (Storage Lipid) DAG->TAG Acylation (DGAT) PL Phospholipids (PC, PE) (Structural Lipids) DAG->PL Headgroup Addition (e.g., Cholinephosphotransferase) PA2 Phosphatidic Acid (PA) (Signaling Lipid) DAG->PA2 Phosphorylation (DGK)

Core biosynthetic pathways involving this compound.

Involvement in Cellular Signaling

Beyond its structural and metabolic roles, diacylglycerol is a critical second messenger in a multitude of cellular signaling cascades.[2] The generation of DAG in cellular membranes, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), triggers the recruitment and activation of various downstream effector proteins.[16][17]

Key signaling pathways activated by DAG include:

  • Protein Kinase C (PKC) Pathway : DAG is a classic activator of conventional and novel PKC isoforms.[18][19] Upon binding DAG, these kinases translocate to the membrane, where they are activated to phosphorylate a wide array of substrate proteins, thereby regulating processes such as gene transcription, cell growth, and vesicle secretion.[18][20] While this compound's saturated nature makes it a less potent activator of some PKC isoforms compared to unsaturated DAGs, this property allows for controlled experimental investigation of PKC-dependent processes.[1]

  • Protein Kinase D (PKD) Pathway : PKDs are another family of serine/threonine kinases that are activated by DAG.[20] DAG recruits PKD to the membrane, leading to its phosphorylation and activation by PKC, which in turn regulates processes like vesicle trafficking and cell motility.[20]

  • Other DAG Effectors : DAG also activates other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13s, expanding its regulatory influence to cytoskeletal dynamics and neurotransmitter release.[16][17][19]

The termination of DAG-mediated signaling is primarily accomplished by Diacylglycerol Kinases (DGKs) , which phosphorylate DAG to produce phosphatidic acid (PA).[14][15] This conversion not only attenuates the signal by consuming DAG but also generates PA, another important lipid second messenger.[15]

G ext_signal Extracellular Signal (Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase ext_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag generates pkc Protein Kinase C (PKC) dag->pkc activates pkd Protein Kinase D (PKD) dag->pkd activates other Other Effectors (RasGRP, Munc13) dag->other activates dgk Diacylglycerol Kinase (DGK) dag->dgk substrate for response Cellular Responses (Gene Expression, Proliferation, Vesicle Trafficking) pkc->response phosphorylates targets pkd->response phosphorylates targets other->response modulates pa Phosphatidic Acid (PA) dgk->pa phosphorylates to pa->plc feedback regulation

The Diacylglycerol (DAG) signaling cascade and its termination.

Experimental Protocols and Methodologies

This compound is a foundational substrate for the chemical and enzymatic synthesis of more complex lipids. The protocols generally involve acylation or phosphorylation at the available sn-3 hydroxyl group.

Generalized Protocol for Phospholipid Synthesis

The following outlines a generalized workflow for the synthesis of a phospholipid, such as 1,2-distearoyl-glycero-3-phosphate (phosphatidic acid), from this compound. This protocol is based on common phosphorylation methods used for similar diacylglycerols.[21]

1. Preparation of Reactant:

  • Thoroughly dry a round bottom flask and magnetic stir bar in an oven (e.g., 115°C) overnight and cool under an inert atmosphere (e.g., dry N₂ or Argon).
  • Add this compound (1 equivalent) to the cooled flask.
  • Seal the flask and exchange the atmosphere by alternating between vacuum and inert gas three times.
  • Add an appropriate anhydrous solvent (e.g., benzene, toluene, or dichloromethane) via syringe to dissolve the lipid.[21]

2. Phosphorylation Reaction:

  • Cool the reaction mixture in an ice bath with stirring for approximately 10 minutes.
  • Slowly add a phosphorylating agent (e.g., phosphorus oxychloride) followed by a base (e.g., pyridine (B92270) or triethylamine) to the cooled solution. The reaction proceeds to form a dichlorophosphate (B8581778) intermediate.
  • For the synthesis of other phospholipids, this intermediate can be further reacted with the desired headgroup alcohol (e.g., choline (B1196258) or protected glycerol).

3. Quenching and Extraction:

  • After the reaction is complete (monitored by Thin Layer Chromatography, TLC), quench the reaction by slowly adding a cooled aqueous solution (e.g., saturated sodium bicarbonate).
  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using an organic solvent (e.g., chloroform (B151607) or dichloromethane).
  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine.
  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

4. Purification and Analysis:

  • Purify the crude product using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent gradient (e.g., chloroform/methanol).[22]
  • Analyze the final product to confirm its identity and purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) for fatty acid composition, and Mass Spectrometry (MS).[9][23]

// Nodes start [label="Start: this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve in\nAnhydrous Solvent\n(under Inert Atmosphere)", fillcolor="#FFFFFF"]; react [label="2. Phosphorylation Reaction\n(e.g., with POCl₃/Pyridine at 0°C)", fillcolor="#FBBC05"]; quench [label="3. Reaction Quenching\n& Liquid-Liquid Extraction", fillcolor="#FFFFFF"]; purify [label="4. Purification\n(Silica Gel Chromatography)", fillcolor="#FFFFFF"]; analyze [label="5. Analysis\n(HPLC, MS, GC)", fillcolor="#FFFFFF"]; end [label="End: Purified Phospholipid\n(e.g., Phosphatidic Acid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> react; react -> quench; quench -> purify; purify -> analyze; analyze -> end; }

Generalized experimental workflow for lipid synthesis.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them highly useful in various applications.

  • Lipid Nanoparticle (LNP) and Liposome Formulation : Derivatives such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG) are crucial components in LNP formulations for drug delivery, including their use in mRNA vaccines.[1][23][24] The saturated stearoyl chains contribute to the formation of stable, rigid nanoparticles that protect the encapsulated therapeutic agent (e.g., mRNA, siRNA, or small molecule drugs).[1][25]

  • Membrane Biophysics : It is used to create artificial membranes and lipid bilayers to study fundamental properties like membrane permeability, fusion, and lipid-protein interactions.[1]

  • Metabolic Research : As a well-defined DAG species, it serves as a reliable standard for mass spectrometry and chromatographic studies in the fields of lipidomics and metabolic pathway analysis.[1]

  • Enzyme Assays : It can be used as a substrate in in vitro assays for enzymes involved in lipid metabolism, such as monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[26]

References

1,2-Distearoyl-rac-glycerol CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Distearoyl-rac-glycerol, a key diacylglycerol in cellular signaling and a versatile component in pharmaceutical formulations. This document details its chemical and physical properties, synthesis, role in signal transduction, and relevant experimental protocols.

Core Compound Identification

This compound is a diacylglycerol molecule in which two stearic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. The rac designation indicates a racemic mixture of the stereoisomers.

IdentifierValue
CAS Number 1188-58-5, 51063-97-9
Molecular Formula C₃₉H₇₆O₅
Molecular Weight 625.02 g/mol

Physicochemical Properties

This compound is a white, crystalline powder at room temperature. Its physical and chemical characteristics are summarized in the table below.

PropertyValue
Melting Point 68-74 °C
Solubility - Practically insoluble in water. - Soluble in methylene (B1212753) chloride. - Partially soluble in hot ethanol (B145695) (96%).
Appearance White crystalline powder
Storage Temperature -20°C

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. A general workflow for its synthesis is outlined below.

General Synthesis Workflow for this compound A Glycerol Protection B Acylation with Stearoyl Chloride A->B Protected Glycerol C Deprotection B->C Protected 1,2-Distearoyl-glycerol D Purification C->D Crude this compound E E D->E Purified Product

Caption: A simplified workflow for the chemical synthesis of this compound.

Role in Signal Transduction: The Diacylglycerol (DAG) Pathway

1,2-Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. A primary role of this compound is the activation of Protein Kinase C (PKC).

Upon stimulation of a cell surface receptor, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of downstream target proteins. This cascade regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.

Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive co-activates Response Cellular Response Downstream->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Activation of Protein Kinase C by 1,2-Diacylglycerol.

Metabolic Fate of this compound

This compound is a key intermediate in lipid metabolism. It can be further metabolized into triacylglycerols for energy storage or converted into other phospholipids (B1166683) for membrane synthesis. The primary metabolic pathways are phosphorylation by diacylglycerol kinase (DGK) to form phosphatidic acid, or acylation by diacylglycerol acyltransferase (DGAT) to produce triacylglycerol.

Metabolic Pathways of this compound DAG This compound PA Phosphatidic Acid DAG->PA  ATP -> ADP TAG Triacylglycerol DAG->TAG  Acyl-CoA -> CoA DGK Diacylglycerol Kinase (DGK) DGK->PA DGAT Diacylglycerol Acyltransferase (DGAT) DGAT->TAG

Caption: The main metabolic routes for this compound.

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using this compound as an activator.

Materials:

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC enzyme

  • ATP (containing γ-³²P-ATP)

  • PKC substrate peptide

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Lipid Vesicle Preparation:

    • Co-solubilize this compound and phosphatidylserine in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and PKC enzyme.

    • Initiate the reaction by adding ATP (spiked with γ-³²P-ATP).

    • Incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction and Measuring Activity:

    • Terminate the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated γ-³²P-ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes incorporating this compound.

Materials:

  • This compound

  • Other lipids as required (e.g., DSPC, cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes of desired pore size

Methodology:

  • Thin-Film Formation:

    • Dissolve this compound and other lipids in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate in a water bath set above the lipid transition temperature to evaporate the solvent, leaving a thin lipid film on the flask wall.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a gas-tight syringe.

    • Assemble the liposome extruder with the desired polycarbonate membrane.

    • Extrude the lipid suspension through the membrane multiple times to form unilamellar vesicles (LUVs) of a defined size.

  • Characterization:

    • The resulting liposomes can be characterized for size, zeta potential, and encapsulation efficiency using appropriate analytical techniques.

A Technical Guide to 1,2-Distearoyl-rac-glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Distearoyl-rac-glycerol, a critical diacylglycerol (DAG) analog for scientific research. This document details its commercial sources, purity specifications, and key experimental applications, including its role in signal transduction and as a component in lipid-based formulation studies.

Commercial Sources and Purity of this compound

This compound is commercially available from a variety of reputable suppliers, catering to the needs of the research community. The purity of this compound is a critical factor for experimental reproducibility and is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Below is a summary of prominent suppliers and their typical product specifications.

SupplierCatalog Number (Example)Purity SpecificationAnalytical Method(s)
Sigma-Aldrich D51063≥99%NMR, HPLC
Cayman Chemical 10008462≥98%TLC, GC
Santa Cruz Biotechnology sc-205466≥99%Not specified
Avanti Polar Lipids 800818P>99%TLC, GC
MedChemExpress HY-W127494>98%Not specified
INDOFINE Chemical Company BIO-599>97%NMR

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is paramount for its effective use in research. The primary methods for its analysis are NMR and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of diacylglycerols.[1] Both ¹H and ¹³C NMR can be employed to confirm the identity of this compound and to detect the presence of impurities, such as the 1,3-isomer.[1][2] The integration of specific proton signals can be used for quantitative analysis of the sample's purity.[3][4]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a widely used method for the quantitative analysis of lipids that lack a UV chromophore, such as this compound.[5][6] This technique separates the compound from potential impurities based on their polarity, and the ELSD provides a response proportional to the mass of the analyte.[7][8] A typical HPLC-ELSD method for diacylglycerol analysis would involve a C18 reversed-phase column with a gradient elution of organic solvents like methanol, acetonitrile, and isopropanol.[9]

Role in Signal Transduction: The Phospholipase C (PLC) Pathway

This compound is a stable analog of endogenous diacylglycerols, which are crucial second messengers in the Phospholipase C (PLC) signaling pathway.[10] This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of PLC.[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][13]

IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺).[10][13] The generated DAG, along with the increased intracellular Ca²⁺, synergistically activates conventional and novel isoforms of Protein Kinase C (PKC).[14][15][16] Activated PKC then phosphorylates a wide array of downstream target proteins, modulating a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[17][18][19]

PLC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular_signal->receptor Binds to g_protein G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP₃ plc->ip3 Hydrolyzes PIP₂ to dag 1,2-Diacylglycerol (DAG) plc->dag pip2 PIP₂ er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces ca2_release->pkc Co-activates downstream_proteins Downstream Proteins pkc->downstream_proteins Phosphorylates cellular_response Cellular Response downstream_proteins->cellular_response Leads to

Figure 1: The Phospholipase C (PLC) signaling pathway.

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using this compound as an activator. The assay is based on the phosphorylation of a specific peptide substrate by PKC.[20][21]

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Ac-MBP (4-14))

  • [γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Microtiter plates or phosphocellulose paper

  • Scintillation counter or plate reader

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube or well of a microtiter plate, add the following in order:

      • Kinase assay buffer

      • Lipid vesicles

      • PKC substrate peptide

      • PKC enzyme or cell lysate

  • Initiate the Reaction:

    • Add [γ-³²P]ATP (or non-radioactive ATP) to initiate the reaction.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Terminate the Reaction:

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Quantify Phosphorylation:

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive methods, follow the manufacturer's instructions for detection (e.g., ELISA-based detection of the phosphorylated substrate).

PKC_Assay_Workflow start Start prepare_lipids Prepare Lipid Vesicles (this compound + PS) start->prepare_lipids setup_reaction Set up Kinase Reaction (Buffer, Lipids, Substrate, Enzyme) prepare_lipids->setup_reaction initiate_reaction Initiate Reaction (Add ATP) setup_reaction->initiate_reaction incubate Incubate (30°C) initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction quantify Quantify Phosphorylation (e.g., Scintillation Counting) terminate_reaction->quantify end End quantify->end

Figure 2: Experimental workflow for a Protein Kinase C (PKC) activity assay.

Liposome (B1194612) Preparation by Thin-Film Hydration

This compound can be incorporated into liposomal formulations to modulate membrane properties. The thin-film hydration method is a common technique for preparing liposomes.[22][23][24][25]

Materials:

  • This compound

  • Other lipids (e.g., phospholipids, cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest melting point.

    • Hydrate the lipid film by gentle rotation of the flask, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

Liposome_Preparation_Workflow start Start dissolve_lipids Dissolve Lipids in Organic Solvent start->dissolve_lipids form_film Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->form_film dry_film Dry Film under Vacuum form_film->dry_film hydrate_film Hydrate Film with Aqueous Buffer dry_film->hydrate_film form_mlvs Formation of Multilamellar Vesicles (MLVs) hydrate_film->form_mlvs extrude Extrude through Polycarbonate Membranes form_mlvs->extrude form_ulvs Formation of Unilamellar Vesicles (ULVs) extrude->form_ulvs end End form_ulvs->end

Figure 3: Workflow for liposome preparation using the thin-film hydration method.

References

An In-depth Technical Guide on the Interaction of 1,2-Distearoyl-rac-glycerol with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between 1,2-Distearoyl-rac-glycerol (DSG), a saturated diacylglycerol (DAG) analog, and membrane proteins. DSG serves as a crucial tool in understanding lipid-protein interactions, cellular signaling, and the biophysical properties of cell membranes. This document details the role of DSG in signaling pathways, presents quantitative data on its interactions, and provides detailed experimental protocols for its study.

Introduction to this compound

This compound is a synthetic, high-purity diacylglycerol featuring two stearic acid (C18:0) chains. Its saturated nature confers a high phase transition temperature, promoting the formation of rigid and well-ordered membrane domains.[1] While it is a less potent activator of conventional Protein Kinase C (PKC) isoforms compared to its unsaturated counterparts, this property makes it a valuable tool for controlled experimental setups.[1] DSG is widely used in the preparation of liposomes and lipid nanoparticles for drug delivery and as a model lipid to investigate membrane properties such as permeability, fusion, and lipid-protein interactions.[1]

Role in Cellular Signaling

As a diacylglycerol analog, DSG plays a significant role as a second messenger in cellular signaling cascades. The generation of DAGs, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a cascade of events that regulate a multitude of cellular processes.[1]

Protein Kinase C (PKC) Activation

One of the most well-documented roles of DAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases.[1] Upon its generation or introduction into the cell membrane, DSG recruits PKC isozymes from the cytosol and allosterically activates them by binding to their C1 domain. This activation initiates a phosphorylation cascade affecting numerous downstream effector proteins. Conventional PKCs (cPKCs) such as α, β, and γ, and novel PKCs (nPKCs) like δ, ε, η, and θ, are all known to be activated by DAG.[1]

Downstream Effectors of PKC Activation:

  • Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): PKC activation leads to the phosphorylation of MARCKS, causing its translocation from the plasma membrane to the lysosomes.[2][3] This process is crucial for regulating the cycling of MARCKS between these compartments and is implicated in processes like neurosecretion and mitogenesis.[2] The phosphorylation of MARCKS by PKC has been shown to be sequential, with specific serine residues being targeted.[1]

  • Protein Kinase D (PKD): PKDs are downstream effectors of both PKC and DAG and are involved in processes such as vesicle trafficking, cell differentiation, and apoptosis.[4]

  • Diacylglycerol Kinase (DGK): PKCα can phosphorylate and negatively regulate DGKζ, creating a feedback loop that modulates DAG signaling.[5]

  • Extracellular signal-regulated kinase (ERK): In some contexts, PKC activation is necessary for the phosphorylation and activation of ERK, a key component of the MAPK signaling pathway.[6]

Ras Guanine (B1146940) Nucleotide-Releasing Protein (RasGRP) Activation

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for the small GTPase Ras.[7] They possess a C1 domain that binds to DAG, leading to their recruitment to the membrane and subsequent activation of Ras.[7][8] RasGRP1, in particular, can be activated by DAG-mediated membrane recruitment and PKC-mediated phosphorylation, playing a crucial role in T-cell and B-cell development and function.[7]

Downstream Effectors of RasGRP1 Activation:

  • Ras-Erk/MAP Kinase Cascade: RasGRP1 activation leads to the activation of the Ras-Erk/MAP kinase cascade, which is involved in cell proliferation, differentiation, and apoptosis.[7][9]

  • mTOR Signaling: RasGRP1 can also act as a GEF for Rheb, the activator of the mammalian target of rapamycin (B549165) (mTOR) kinase, thereby promoting mTOR signaling.[8]

Quantitative Data on DSG-Membrane Protein Interactions

However, studies have shown that unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than saturated ones like DSG.[10] The activation of different PKC isoforms also varies in response to different DAG species. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) shows higher stimulatory effects on PKCα and PKCδ compared to other unsaturated DAGs.[11]

The following table summarizes the general findings on the activation of PKC isoforms by different diacylglycerol species.

PKC IsoformActivating Diacylglycerol Species Preference (General Trends)
Conventional (α, βII, γ) Generally show a preference for shorter and saturated or monounsaturated fatty acid-containing DG species.[12]
Novel (δ, ε, η, θ) Exhibit a preference for longer and polyunsaturated fatty acid-containing DG species.[12]
PKCα Strongly activated by various DGs, with less preference for highly unsaturated species at low concentrations.[12]
PKCβII Moderately activated by DGs with no significant preference for specific species.[12]
PKCγ Moderately activated by DGs with a moderate preference for polyunsaturated species at low concentrations.[12]
PKCδ Moderately activated by DGs with a preference for polyunsaturated species.[12]
PKCε Moderately activated by DGs with a moderate preference for polyunsaturated species at higher concentrations.[12]
PKCθ Strongly activated by DGs with a preference for polyunsaturated species at low concentrations.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with membrane proteins.

Reconstitution of a G-Protein Coupled Receptor (GPCR) with this compound into Liposomes

This protocol describes the reconstitution of a purified GPCR into liposomes containing DSG for functional and biophysical studies.

Materials:

  • Purified GPCR in detergent solution

  • This compound (DSG)

  • 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

  • Chloroform (B151607)

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Bio-Beads SM-2

  • Glass vials

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids (e.g., POPC, POPS, and DSG) in chloroform at the desired molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Add the reconstitution buffer to the dried lipid film.

    • Vortex the mixture vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

    • The suspension should appear milky.

  • Liposome (B1194612) Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to improve the homogeneity of the lipid distribution.

    • Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder. Pass the suspension through the membrane 11-21 times to form unilamellar liposomes. The solution should become clearer.

  • Detergent Destabilization and Protein Insertion:

    • Add a small amount of a mild detergent (e.g., Triton X-100 or DDM) to the liposome suspension to partially destabilize the vesicles. The optimal detergent concentration needs to be determined empirically but should be below the critical micelle concentration (CMC).

    • Add the purified GPCR in its detergent solution to the destabilized liposomes. The lipid-to-protein ratio should be optimized for the specific protein and application.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow the protein to insert into the lipid bilayer.

  • Detergent Removal:

    • Add Bio-Beads to the mixture at a ratio of approximately 20 mg of Bio-Beads per 1 mg of detergent.

    • Incubate the mixture at 4°C with gentle rotation for at least 2 hours (or overnight) to allow the Bio-Beads to adsorb the detergent.

    • Carefully remove the supernatant containing the proteoliposomes, leaving the Bio-Beads behind.

  • Characterization:

    • The resulting proteoliposomes can be characterized for protein incorporation, orientation, and functionality using appropriate assays.

Isothermal Titration Calorimetry (ITC) for Lipid-Protein Interactions

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][4][13][14]

Materials:

  • Isothermal Titration Calorimeter

  • Purified membrane protein reconstituted in liposomes or nanodiscs (without DSG).

  • This compound (DSG) solution or DSG-containing liposomes.

  • Matching buffer used for protein reconstitution and DSG preparation.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the reconstituted membrane protein in the sample cell of the ITC instrument. The protein concentration should be chosen such that the c-value (c = [Protein] * n / Kd) is between 10 and 1000 for accurate determination of the binding parameters.

    • Prepare a solution of DSG (or DSG-containing liposomes) in the injection syringe. The DSG concentration should be 10-20 times higher than the protein concentration in the cell.

    • Ensure that the buffer for both the protein and the DSG solution is identical to minimize heat of dilution effects. Degas both solutions before the experiment.

  • ITC Experiment:

    • Equilibrate the ITC instrument at the desired temperature.

    • Perform a series of small injections (e.g., 2-10 µL) of the DSG solution into the protein solution in the sample cell.

    • Record the heat change after each injection.

    • As a control, perform a separate experiment by injecting the DSG solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

      • ΔG = -RT * ln(Ka), where Ka = 1/Kd

      • ΔG = ΔH - TΔS

Förster Resonance Energy Transfer (FRET) Assay for Lipid-Protein Interaction in Liposomes

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to measure the proximity between a labeled protein and a labeled lipid within a membrane.[15][16][17]

Materials:

  • Fluorophore-labeled membrane protein (Donor or Acceptor).

  • Fluorophore-labeled this compound analog (Acceptor or Donor).

  • Unlabeled liposomes containing the desired lipid composition.

  • Spectrofluorometer with polarization capabilities.

Procedure:

  • Probe Selection:

    • Choose a FRET pair (donor and acceptor fluorophores) with significant spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The Förster distance (R0) of the pair should be in the range of the expected lipid-protein interaction distance.

    • Label the protein and the DSG analog with the chosen fluorophores according to established protocols.

  • Proteoliposome Preparation:

    • Prepare liposomes containing a fixed concentration of the donor-labeled protein and varying concentrations of the acceptor-labeled DSG.

    • Prepare control samples containing only the donor-labeled protein and only the acceptor-labeled DSG.

  • FRET Measurement:

    • Measure the fluorescence emission spectrum of the donor fluorophore in the presence and absence of the acceptor.

    • FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the formula: E = 1 - (FDA / FD), where FDA is the donor fluorescence intensity in the presence of the acceptor and FD is the donor fluorescence intensity in the absence of the acceptor.

  • Data Analysis:

    • Plot the FRET efficiency as a function of the acceptor (labeled DSG) concentration.

    • The data can be fitted to a binding isotherm to determine the apparent dissociation constant (Kd) for the lipid-protein interaction.

Surface Plasmon Resonance (SPR) Analysis of DSG Interaction with Transmembrane Proteins

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[18][19][20][21]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., L1 chip for capturing liposomes).

  • Liposomes containing the reconstituted transmembrane protein.

  • Liposomes containing this compound.

  • Running buffer.

Procedure:

  • Sensor Chip Preparation:

    • Immobilize the liposomes containing the reconstituted transmembrane protein onto the L1 sensor chip surface according to the manufacturer's instructions. This creates a lipid bilayer on the chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of DSG-containing liposomes (the analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams showing the association and dissociation phases of the interaction.

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

DSG_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DSG This compound (DSG) PIP2->DSG PKC PKC DSG->PKC RasGRP RasGRP DSG->RasGRP PLC PLC PLC->PIP2 Hydrolysis MARCKS MARCKS PKC->MARCKS Phosphorylation Downstream_PKC Downstream PKC Effectors PKC->Downstream_PKC Ras Ras RasGRP->Ras Activates ERK ERK Ras->ERK Activates mTOR mTOR Ras->mTOR Activates PKC_inactive Inactive PKC PKC_inactive->PKC Activation RasGRP_inactive Inactive RasGRP RasGRP_inactive->RasGRP Activation Downstream_Ras Downstream Ras Effectors ERK->Downstream_Ras mTOR->Downstream_Ras

DSG Signaling Pathways

PKC_Downstream_Signaling cluster_targets Downstream Targets cluster_responses Cellular Responses PKC Activated PKC MARCKS MARCKS PKC->MARCKS Phosphorylates PKD PKD PKC->PKD Activates DGK DGKζ PKC->DGK Phosphorylates (Inhibits) ERK ERK PKC->ERK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MARCKS->Cytoskeletal_Rearrangement Vesicle_Trafficking Vesicle Trafficking PKD->Vesicle_Trafficking DAG_Modulation DAG Signal Modulation DGK->DAG_Modulation Gene_Expression Gene Expression ERK->Gene_Expression

Downstream Effectors of PKC
Experimental Workflows

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Reconstituted Membrane Protein Titration Titrate DSG into Protein Protein->Titration DSG DSG Solution DSG->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermodynamics Determine Kd, n, ΔH, ΔS, ΔG Fit_Model->Thermodynamics

Isothermal Titration Calorimetry Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Proteoliposomes on L1 Chip Inject_DSG Inject DSG- containing Liposomes Immobilize->Inject_DSG Sensorgram Record Sensorgram Inject_DSG->Sensorgram Kinetic_Analysis Kinetic Analysis (ka, kd) Sensorgram->Kinetic_Analysis Affinity Determine Kd Kinetic_Analysis->Affinity

Surface Plasmon Resonance Workflow

Conclusion

This compound is an invaluable tool for researchers studying the intricate interactions between lipids and membrane proteins. Its well-defined structure and properties allow for controlled investigations into the activation of key signaling proteins like PKC and RasGRP, and its influence on the biophysical characteristics of cell membranes. While specific quantitative binding data for DSG remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the thermodynamics, kinetics, and structural aspects of these critical interactions. A deeper understanding of how DSG and other lipid second messengers modulate membrane protein function is essential for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies targeting these pathways.

References

Methodological & Application

Revolutionizing Drug Delivery: A Detailed Guide to Preparing 1,2-Distearoyl-rac-glycerol (DSG) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 6, 2025 – In a significant step forward for pharmaceutical research and development, detailed application notes and protocols for the preparation of 1,2-Distearoyl-rac-glycerol (DSG) liposomes are now available. This comprehensive guide is tailored for researchers, scientists, and drug development professionals, offering a meticulous, step-by-step methodology for creating stable and efficient drug delivery vehicles.

This compound is a synthetic, high-purity lipid that is gaining traction in the development of advanced drug delivery systems.[1] Its saturated acyl chains contribute to the formation of rigid and stable liposomal membranes, a desirable characteristic for controlling drug release and enhancing the in vivo stability of therapeutic agents. These new guidelines provide a standardized framework for harnessing the potential of DSG in liposomal formulations.

Core Principles of DSG Liposome (B1194612) Preparation

The preparation of DSG-based liposomes primarily revolves around the well-established thin-film hydration technique. This method is lauded for its simplicity and reproducibility. The fundamental steps include the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a uniform size distribution and generate unilamellar vesicles, a subsequent size reduction process, such as extrusion or sonication, is employed.[2][3]

A critical factor in the formulation of stable and effective liposomes is the inclusion of cholesterol. Cholesterol modulates the fluidity and permeability of the lipid bilayer, enhancing its stability and reducing the premature leakage of encapsulated drugs.[4]

Experimental Protocols

Protocol 1: Preparation of DSG/Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar vesicles composed of this compound (DSG) and cholesterol.

Materials:

  • This compound (DSG)

  • Cholesterol

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSG and cholesterol in chloroform in a round-bottom flask. A common starting molar ratio is 2:1 (DSG:Cholesterol).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure. The water bath temperature should be set above the transition temperature (Tc) of DSG to ensure the formation of a uniform lipid film.

    • Continue to apply a vacuum for at least one hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSG (e.g., 60-65°C).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder to the same temperature as the hydration buffer.

    • Pass the MLV suspension through the extruder multiple times (typically an odd number of passes, e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

Protocol 2: Encapsulation of Hydrophilic and Lipophilic Drugs

For Hydrophilic Drugs:

  • Dissolve the hydrophilic drug in the hydration buffer.

  • Use this drug-containing buffer to hydrate the lipid film as described in Protocol 1, Step 2.

  • This method, known as passive loading, entraps the drug within the aqueous core of the liposomes. However, the encapsulation efficiency for hydrophilic drugs via passive loading can be low.[5] Active loading methods, which utilize transmembrane gradients, can achieve significantly higher encapsulation efficiencies for ionizable drugs.[5]

For Lipophilic Drugs:

  • Dissolve the lipophilic drug along with the lipids (DSG and cholesterol) in the organic solvent at the beginning of the process (Protocol 1, Step 1).

  • The hydrophobic drug will be incorporated within the lipid bilayer of the liposomes during their formation.

Quantitative Data Summary

The physicochemical properties of liposomes are critical for their performance as drug delivery vehicles. While specific data for this compound (DSG) liposomes is limited in publicly available literature, data from the structurally similar lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), provides a valuable reference.

Formulation ComponentsDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DSPC:Cholesterol-125 ± 20Not ReportedNot ApplicableBenchChem
DSPC:CholesterolQuercetin~111~0.26~62[6]
DSPC:Cholesterol:DSPE-PEG2000Doxorubicin< 100< 0.2>90%BenchChem
DPPCDoxorubicinNot ReportedNot Reported72.4%[7]

Note: The data presented for DSPC and DPPC liposomes are intended to serve as a general guide. Optimal formulation parameters and resulting physicochemical properties should be determined empirically for specific DSG-based formulations and drug candidates.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of DSG liposomes using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow Workflow for DSG Liposome Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Characterization A Dissolve DSG, Cholesterol (& Lipophilic Drug) in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Thin Lipid Film (Under Vacuum) B->C D Add Aqueous Buffer (& Hydrophilic Drug) to Lipid Film C->D Hydrate E Agitate Above Transition Temperature (Tc) D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Extrusion Through Polycarbonate Membrane F->G Extrude H Formation of Unilamellar Vesicles (LUVs) G->H I Particle Size (DLS) H->I J Polydispersity Index (PDI) H->J K Encapsulation Efficiency H->K

Caption: Experimental workflow for preparing DSG liposomes.

Signaling Pathways and Logical Relationships

The relationship between the key components and processes in liposome formulation and their impact on the final product characteristics can be visualized as follows.

Liposome_Properties_Relationship Factors Influencing Liposome Properties LipidComp Lipid Composition (DSG, Cholesterol) MembraneRigidity Membrane Rigidity LipidComp->MembraneRigidity EncapsulationEfficiency Encapsulation Efficiency LipidComp->EncapsulationEfficiency DrugType Drug Type (Hydrophilic/Lipophilic) DrugLocation Drug Location (Aqueous Core/Bilayer) DrugType->DrugLocation PrepMethod Preparation Method (Thin-Film Hydration) ParticleSize Particle Size PrepMethod->ParticleSize PDI PDI PrepMethod->PDI SizeRed Size Reduction (Extrusion/Sonication) SizeRed->ParticleSize SizeRed->PDI Stability Stability MembraneRigidity->Stability ReleaseProfile Drug Release Profile MembraneRigidity->ReleaseProfile DrugLocation->EncapsulationEfficiency ParticleSize->Stability PDI->Stability EncapsulationEfficiency->ReleaseProfile

Caption: Key factors influencing final liposome characteristics.

These detailed application notes and protocols are expected to accelerate the research and development of novel liposomal drug delivery systems, ultimately contributing to the advancement of therapeutic treatments for a wide range of diseases.

References

Application Notes and Protocols for the Formulation of Lipid Nanoparticles with 1,2-Distearoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their stability, efficacy, and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[1] 1,2-Distearoyl-rac-glycerol is a synthetic, racemic diacylglycerol with two saturated 18-carbon stearic acid chains.[2] Its saturated nature and high phase transition temperature contribute to the formation of rigid and well-ordered lipid structures.[2] In LNP formulations, this compound can act as a neutral "helper lipid," influencing the particle's stability, encapsulation efficiency, and the release kinetics of the encapsulated therapeutic.[2] This document provides a detailed protocol for the formulation of LNPs incorporating this compound, along with methods for their characterization.

Core Components of the Lipid Nanoparticle Formulation

The successful formulation of LNPs depends on the careful selection and proportion of its lipid components. A common starting point for LNP formulations, particularly for nucleic acid delivery, is a four-component system.

ComponentExampleMolar Ratio (%)Function
Ionizable Cationic LipidDLin-MC3-DMA50Encapsulates the nucleic acid payload and facilitates its release from the endosome into the cytoplasm.[1][3]
Helper LipidThis compound10Provides structural integrity and rigidity to the LNP, enhancing stability.[4]
Structural LipidCholesterol38.5Enhances stability, modulates membrane fluidity, and aids in the transfection process.[3]
PEGylated Lipid1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5Controls particle size during formation, prevents aggregation, and increases circulation time in the body.[3]

Experimental Protocol: LNP Formulation

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for precise control over particle size and distribution.

1. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and the PEGylated lipid in absolute ethanol (B145695). The concentration of these stock solutions will depend on the desired final concentration and batch size. A common starting concentration is 10-20 mg/mL.[5]

    • Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids, especially this compound and cholesterol.[6][7]

    • From the individual stock solutions, prepare a mixed lipid stock solution containing the desired molar ratio of the four lipid components (e.g., 50:10:38.5:1.5).

  • Payload Solution (Aqueous Buffer):

    • Dissolve the therapeutic payload (e.g., mRNA) in a low pH aqueous buffer, such as a 25 mM citrate (B86180) buffer at pH 4.0.[5] The low pH ensures that the ionizable lipid is positively charged, facilitating complexation with the negatively charged nucleic acid.

2. Microfluidic Mixing

  • Load the mixed lipid-ethanol solution into one syringe and the payload-aqueous buffer solution into another.

  • Set up the microfluidic mixing device according to the manufacturer's instructions. Key parameters to control are the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7]

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the payload, forming the LNPs.[7]

3. Purification and Concentration

  • The resulting LNP solution will be in a hydro-alcoholic buffer. This needs to be exchanged for a physiologically compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Tangential flow filtration (TFF) is a common method for purification and concentration. Use a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).[7]

  • Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is sufficiently low (e.g., <1%).[7]

  • Concentrate the LNP solution to the desired final concentration.

4. Sterile Filtration

  • For in vitro and in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.[5][7]

Characterization of Formulated LNPs

Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.

ParameterMethodTypical Target ValuesPurpose
Particle Size Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the particle size distribution.[8]
Encapsulation Efficiency RiboGreen Assay> 90%Determines the percentage of the payload successfully encapsulated within the LNPs.[1]
Zeta Potential Electrophoretic Light ScatteringVaries with pH (positive at low pH, neutral at physiological pH)Indicates the surface charge of the LNPs, which affects stability and interaction with biological membranes.

Visualizing the Workflow and LNP Structure

To aid in understanding the formulation process and the resulting nanoparticle structure, the following diagrams are provided.

LNP_Formulation_Workflow cluster_prep 1. Preparation of Solutions cluster_formulation 2. LNP Formulation cluster_purification 3. Purification & Concentration cluster_final 4. Final Product Lipid_Stock Lipid Stock Solution (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Payload_Solution Payload Solution (Aqueous Buffer, pH 4.0) Payload_Solution->Microfluidic_Mixing TFF Tangential Flow Filtration (TFF) (Buffer Exchange to PBS, pH 7.4) Microfluidic_Mixing->TFF Sterile_Filtration Sterile Filtration (0.22 µm) TFF->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

Caption: Experimental workflow for the formulation of lipid nanoparticles.

LNP_Structure cluster_core Hydrophobic Core cluster_shell Lipid Shell Ionizable_Lipid->Payload Helper_Lipid 1,2-Distearoyl- rac-glycerol Payload->Helper_Lipid Cholesterol Cholesterol Helper_Lipid->Cholesterol PEG_Lipid PEGylated Lipid Cholesterol->PEG_Lipid

Caption: Logical relationship of components within a lipid nanoparticle.

Conclusion

This document provides a comprehensive, though generalized, protocol for the formulation of lipid nanoparticles incorporating this compound. The physicochemical properties of this compound, particularly its saturated acyl chains, make it a valuable component for enhancing the structural integrity and stability of LNPs.[2] Researchers and drug development professionals are encouraged to use this protocol as a starting point and to optimize the formulation parameters, such as lipid ratios and mixing conditions, for their specific therapeutic application. Rigorous characterization of the resulting LNPs is crucial for ensuring a safe and effective drug delivery system.

References

Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Distearoyl-rac-glycerol and its derivatives in the formulation of advanced drug delivery systems. This document includes detailed experimental protocols for the preparation of liposomes and solid lipid nanoparticles (SLNs), a summary of key quantitative data, and an exploration of the relevant signaling pathways.

Introduction to this compound in Drug Delivery

This compound is a synthetic, high-purity diacylglycerol that serves as a critical component in the development of various drug delivery platforms.[1] Its saturated stearoyl chains contribute to the formation of rigid and stable lipid bilayers, making it an excellent excipient for creating robust nanocarriers such as liposomes and solid lipid nanoparticles (SLNs).[1] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients (APIs) from degradation, and enable controlled and targeted drug release.[1]

Derivatives of this compound, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG), and PEGylated derivatives like 1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000 (DSPE-PEG2000), are also widely employed to impart specific functionalities to the drug delivery system, such as stealth properties to evade the immune system and prolong circulation time.[2][3][4]

Quantitative Data on Drug Delivery Systems

The physicochemical properties of drug delivery systems are critical for their in vivo performance. The following tables summarize key quantitative data for drug delivery systems formulated with this compound derivatives.

Table 1: Physicochemical Characterization of Solid Lipid Nanoparticles (SLNs)

Formulation ComponentsDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Tristearin, DSPE-mPEG-2000Ovalbumin~2500.2 - 0.3Not ReportedNot Reported[4]
Glyceryl monostearate, PEG2000-DSPEResveratrol~100Not ReportedNot Reported>80%[5]
Not SpecifiedTroxerutin140.5 ± 1.020.218 ± 0.01-28 ± 8.7183.62%[6]

Table 2: In Vitro Drug Release from Solid Lipid Nanoparticles (SLNs)

Formulation ComponentsDrugRelease ProfileReference
Not SpecifiedTroxerutin82.47% release within 24 hours[6]
Glyceryl monostearate, PEG2000-DSPEResveratrolSustained and pH-sensitive release[5]

Experimental Protocols

Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes using this compound or its phospholipid derivatives (e.g., DSPC).

Materials:

  • This compound or 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol:

  • Lipid Dissolution: Dissolve the desired amount of this compound and other lipids (e.g., cholesterol) in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[7][8]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (for DSPC, this is ~55°C).[7][9] A thin, uniform lipid film will form on the inner surface of the flask. Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.[7][8]

  • Hydration: Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[8][9] Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[8]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[10] This process should also be carried out at a temperature above the lipid's phase transition temperature.

G cluster_prep Liposome (B1194612) Preparation Workflow dissolve 1. Lipid Dissolution (this compound in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) dissolve->film Evaporate Solvent hydrate 3. Hydration (Aqueous Buffer + Drug) film->hydrate Add Aqueous Phase extrude 4. Extrusion (Size Reduction) hydrate->extrude Form MLVs liposomes Unilamellar Liposomes extrude->liposomes Form LUVs

Caption: Workflow for liposome preparation via thin-film hydration.

Fabrication of Solid Lipid Nanoparticles (SLNs) via Microfluidics

This protocol describes a scalable method for producing SLNs using a microfluidizer, incorporating a PEGylated derivative of this compound.

Materials:

  • Tristearin (solid lipid)

  • 1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000 (DSPE-mPEG-2000)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., TRIS buffer, pH 7.4)

  • Drug to be encapsulated (e.g., a protein like Ovalbumin)

Equipment:

  • Microfluidizer processor (e.g., M-110P)

  • High-shear homogenizer

  • Heating equipment

Protocol:

  • Phase Preparation:

    • Lipid Phase: Dissolve Tristearin and DSPE-mPEG-2000 in ethanol at a temperature above the melting point of the solid lipid (e.g., 70°C).[11]

    • Aqueous Phase: Dissolve the drug (if applicable) in the aqueous buffer.[11]

  • Emulsification: Heat both the lipid and aqueous phases to the same temperature. Add the hot lipid phase to the hot aqueous phase under high-shear homogenization to form a coarse oil-in-water emulsion.[3]

  • Homogenization: Immediately process the hot pre-emulsion through the microfluidizer at a high pressure (e.g., 20,000 psi) for a set number of passes.[3][4] The high shear forces within the microfluidizer will reduce the emulsion droplet size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is then cooled down, leading to the solidification of the lipid droplets and the formation of SLNs.

  • Purification: The SLN suspension can be purified to remove any unencapsulated drug and excess surfactant using techniques like tangential flow filtration.[3][4]

G cluster_sln SLN Fabrication Workflow lipid_phase 1. Prepare Lipid Phase (Tristearin + DSPE-mPEG-2000 in Ethanol) emulsify 3. High-Shear Emulsification lipid_phase->emulsify aqueous_phase 2. Prepare Aqueous Phase (Drug in Buffer) aqueous_phase->emulsify homogenize 4. Microfluidization (High Pressure) emulsify->homogenize Form Nanoemulsion cool 5. Cooling & Solidification homogenize->cool slns Solid Lipid Nanoparticles cool->slns

Caption: Workflow for SLN fabrication using a microfluidizer.

Signaling Pathways

The diacylglycerol (DAG) backbone of this compound can play a role in modulating cellular signaling pathways, particularly in the context of the immune system and cancer therapy.

Immunomodulation:

Diacylglycerol is a critical second messenger in immune cell activation.[12] The enzyme Diacylglycerol Kinase ζ (DGKζ) acts as a negative regulator by converting DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[12] The incorporation of this compound into nanoparticles could potentially influence the local concentration of DAG, thereby modulating immune responses. For instance, the loss of DGKζ can lead to either enhanced or suppressed immune responses depending on the cell type and context.[13] Furthermore, nanoparticles can interact with immune cells, and their composition can influence the nature of this interaction, leading to either immunostimulation or immunosuppression.[14]

G cluster_immune DAG-Mediated Immune Signaling receptor Cell Surface Receptor dag Diacylglycerol (DAG) (e.g., from this compound) receptor->dag Activation dgk Diacylglycerol Kinase ζ (DGKζ) dag->dgk Substrate downstream Downstream Signaling (Immune Cell Activation/Modulation) dag->downstream pa Phosphatidic Acid (PA) dgk->pa Phosphorylation pa->downstream Modulation activation Immunoactivation downstream->activation modulation Immunomodulation downstream->modulation

Caption: Simplified overview of DAG's role in immune signaling.

Cancer Cell Cytotoxicity:

The presence of diacylglycerol in cationic nanoparticles has been shown to stimulate oxidative stress-mediated death in cancer cells.[15] Incorporating DAG into these nanoparticles can enhance their interaction with cancer cells, leading to increased generation of reactive oxygen species (ROS) and subsequently, increased cytotoxicity.[15] This suggests a potential application for this compound in the design of nanocarriers for cancer therapy that not only deliver a payload but also contribute to the therapeutic effect.

G cluster_cancer DAG in Nanoparticle-Induced Cancer Cell Death nanoparticle Cationic Nanoparticle (+ this compound) interaction Enhanced Interaction nanoparticle->interaction cancer_cell Cancer Cell cancer_cell->interaction ros Increased ROS Production interaction->ros death Cell Death (Apoptosis) ros->death

Caption: Proposed mechanism of DAG-containing nanoparticles in cancer therapy.

Conclusion

This compound and its derivatives are versatile and valuable components in the formulation of sophisticated drug delivery systems. Their ability to form stable and rigid structures makes them ideal for controlling drug release and protecting therapeutic agents. The provided protocols offer a starting point for the development of liposomal and solid lipid nanoparticle formulations. Further research into the specific signaling pathways modulated by these lipids will continue to unlock their full potential in designing next-generation nanomedicines.

References

Application Notes and Protocols: The Role of 1,2-Distearoyl-rac-glycerol and its Derivatives in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1,2-Distearoyl-rac-glycerol (B72507) and its key derivatives, particularly 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), in the formulation of lipid nanoparticles (LNPs) for gene therapy applications. While direct applications of this compound in advanced gene therapy formulations are limited, its structural backbone is fundamental to the synthesis of critical components like DSPC, a widely used helper lipid in clinically approved LNP formulations for mRNA and siRNA delivery.

Introduction to this compound

This compound is a synthetic, high-purity diacylglycerol (DAG). It consists of a glycerol (B35011) backbone with two stearic acid chains, which are long, saturated 18-carbon fatty acids. This structure imparts a high phase transition temperature, leading to the formation of rigid and well-ordered lipid structures. In gene therapy research, it is primarily utilized as a biochemical tool for studying lipid membrane dynamics and as a crucial precursor for the synthesis of more complex phospholipids (B1166683) essential for drug delivery systems.

From Precursor to Key Player: The Significance of DSPC in Gene Therapy

The most significant contribution of the this compound scaffold to gene therapy is through its derivative, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) . DSPC is a phospholipid that incorporates the distearoyl glycerol structure and is a critical "helper lipid" in LNP formulations. Its high transition temperature (~55°C) provides structural integrity and stability to the nanoparticles, which is vital for protecting the nucleic acid payload (e.g., mRNA, siRNA) from degradation and ensuring a longer circulation time in the body.

Key Functions of DSPC in Lipid Nanoparticles:
  • Structural Integrity: Contributes to the overall stability of the LNP structure.

  • Enhanced in vivo Performance: The rigidity imparted by DSPC reduces the premature release of the genetic material.

  • Component of Clinically Approved Formulations: DSPC is a key component in several FDA-approved LNP-based therapeutics.[1]

Quantitative Data: Composition of DSPC-Based Lipid Nanoparticles

The following table summarizes the molar ratios of components in typical LNP formulations used for gene delivery, highlighting the role of DSPC as a helper lipid.

Formulation IDIonizable LipidHelper LipidsPEG-LipidMolar Ratio (Ionizable:DSPC:Cholesterol:PEG-Lipid)Reference
LNP-1DLin-MC3-DMADSPC, CholesterolDMG-PEG200050:10:38.5:1.5[1]
LNP-2SM-102DSPC, CholesterolDMG-PEG200050:10:38.5:1.5[1]
LNP-3DOTAPDSPC, CholesterolDMG-PEG2k50:10:38.5:1.5[1]

Experimental Protocols

Protocol 1: Formulation of DSPC-Containing Lipid Nanoparticles by Microfluidic Mixing

This protocol describes a standard method for producing LNPs encapsulating nucleic acids.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • Nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol.

    • Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids around the nucleic acid core, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is immediately diluted with a neutral buffer like PBS (pH 7.4) to stabilize the particles.

    • To remove ethanol and unencapsulated nucleic acids, perform dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C.

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in a suitable buffer (e.g., 10 mM NaCl) and measure the surface charge.

3. Encapsulation Efficiency Quantification:

  • Method: RiboGreen assay (for RNA) or PicoGreen assay (for DNA).

  • Procedure:

    • Prepare two sets of LNP samples.

    • Lyse one set of LNPs with a surfactant (e.g., Triton X-100) to release the encapsulated nucleic acid.

    • Measure the fluorescence of both the lysed and intact LNP samples using a fluorescent dye that binds to the nucleic acid.

    • Calculate the encapsulation efficiency by comparing the fluorescence of the two samples.

Protocol 3: In Vitro Evaluation of Gene Delivery

1. Cell Viability Assay (e.g., MTT Assay):

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of the LNP formulation.

    • After 24-48 hours of incubation, assess cell viability using an MTT assay to determine any potential cytotoxicity of the formulation.

2. Gene Expression/Knockdown Assay:

  • Procedure:

    • For mRNA delivery, use LNPs to deliver mRNA encoding a reporter protein (e.g., Luciferase, GFP) to target cells. Measure the protein expression after a suitable incubation period.

    • For siRNA delivery, use cells that stably express a target gene. Treat the cells with LNPs containing siRNA against that gene and measure the reduction in protein or mRNA levels.

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Formation & Processing cluster_output Final Product Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing Aqueous Nucleic Acid Solution (pH 4.0) Aqueous Nucleic Acid Solution (pH 4.0) Aqueous Nucleic Acid Solution (pH 4.0)->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Purification (Dialysis/TFF) Purification (Dialysis/TFF) Self-Assembly->Purification (Dialysis/TFF) Sterilization (0.22µm filter) Sterilization (0.22µm filter) Purification (Dialysis/TFF)->Sterilization (0.22µm filter) Characterized LNPs Characterized LNPs Sterilization (0.22µm filter)->Characterized LNPs

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

LNP_Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (with Nucleic Acid Cargo) Endocytosis Endocytosis LNP->Endocytosis Nucleic Acid Release Nucleic Acid Release Translation (mRNA) Translation (mRNA) Nucleic Acid Release->Translation (mRNA) RISC Complex (siRNA) RISC Complex (siRNA) Nucleic Acid Release->RISC Complex (siRNA) Therapeutic Protein Therapeutic Protein Translation (mRNA)->Therapeutic Protein Target mRNA Cleavage Target mRNA Cleavage RISC Complex (siRNA)->Target mRNA Cleavage Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Endosomal Escape->Nucleic Acid Release Lipid_Structures cluster_glycerol This compound cluster_dspc DSPC (Derivative) glycerol Glycerol Backbone stearoyl1 Stearoyl Chain (C18:0) glycerol->stearoyl1 sn-1 stearoyl2 Stearoyl Chain (C18:0) glycerol->stearoyl2 sn-2 hydroxyl Hydroxyl Group glycerol->hydroxyl sn-3 dspc_glycerol Glycerol Backbone dspc_stearoyl1 Stearoyl Chain (C18:0) dspc_glycerol->dspc_stearoyl1 sn-1 dspc_stearoyl2 Stearoyl Chain (C18:0) dspc_glycerol->dspc_stearoyl2 sn-2 phosphocholine Phosphocholine Head Group dspc_glycerol->phosphocholine sn-3

References

Application Notes and Protocols for the Characterization of 1,2-Distearoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 1,2-Distearoyl-rac-glycerol, a key intermediate in lipid metabolism and cellular signaling. The following protocols cover chromatographic, mass spectrometric, and spectroscopic techniques for the qualitative and quantitative analysis of this diacylglycerol.

High-Performance Liquid Chromatography (HPLC) for Diacylglycerol Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of diacylglycerol (DAG) isomers. Reversed-phase HPLC is commonly employed to separate 1,2- and 1,3-diacylglycerol positional isomers.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines the separation of this compound from its 1,3-isomer and other glycerides.

a) Sample Preparation:

  • Accurately weigh 10 mg of the lipid sample into a 10 mL volumetric flask.

  • Dissolve the sample in 10 mL of chloroform (B151607) or a hexane/isopropanol mixture.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

b) HPLC System and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with 100% acetonitrile[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV detector at 205 nm[1] or Evaporative Light Scattering Detector (ELSD)

c) Data Analysis:

  • Identify the peaks corresponding to this compound and its 1,3-isomer based on their retention times. In reversed-phase chromatography, 1,3-distearin typically elutes before this compound.[1]

  • Quantify the amount of each isomer by comparing the peak areas to a calibration curve generated using certified reference standards.

d) Expected Results:

The method should effectively separate 1,2- and 1,3-diacylglycerol isomers. The elution order is dependent on the specific fatty acid composition. For distearin, the elution order is 1,3-distearin followed by this compound.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/ELSD Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Isomer Differentiation

GC-MS is a powerful tool for identifying and quantifying the fatty acid composition of diacylglycerols after derivatization. It can also aid in distinguishing between positional isomers based on their fragmentation patterns.

Experimental Protocol: GC-MS Analysis

This protocol describes the analysis of this compound after derivatization to its trimethylsilyl (B98337) (TMS) ether.

a) Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the lipid sample into a glass reaction vial.

  • Add 1 mL of a methylation reagent (e.g., 2% sulfuric acid in methanol) and heat at 50°C for 2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Alternatively, for intact diacylglycerol analysis, perform silylation. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of pyridine. Heat at 60°C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in 1 mL of hexane.

b) GC-MS System and Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 280°C
Oven Temperature Program Initial temperature 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-800
Transfer Line Temperature 280°C

c) Data Analysis:

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

  • The mass spectrum of the TMS derivative of 1,2-distearoylglycerol will show characteristic fragment ions. The [M-RCO2CH2]+ ion is a key diagnostic ion for distinguishing between 1,2- and 1,3-DAG isomers.[2]

  • For fatty acid analysis, identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST).

d) Expected Results:

The GC-MS analysis will provide a chromatogram with a distinct peak for the TMS-derivatized this compound. The mass spectrum will confirm its identity and help differentiate it from the 1,3-isomer.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatization (Silylation) weigh->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Peak Identification & Spectral Matching analyze->identify quantify Quantification identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the glycerol (B35011) backbone and the attached fatty acid chains.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

a) Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

b) NMR Spectrometer and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 25°C25°C
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

c) Data Analysis:

  • ¹H NMR: The proton signals of the glycerol backbone in 1,2-diacylglycerols typically appear in the range of 3.5-5.2 ppm. The chemical shifts and coupling constants of these protons can be used to confirm the 1,2-substitution pattern.

  • ¹³C NMR: The carbon signals of the glycerol backbone and the carbonyl carbons of the ester groups provide further structural confirmation. The chemical shifts of the glycerol carbons can differentiate between 1,2- and 1,3-isomers.

d) Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glycerol CH₂ (sn-1) ~4.2-4.3~63
Glycerol CH (sn-2) ~5.1~70
Glycerol CH₂ (sn-3) ~3.7~62
Ester C=O -~173-174
Fatty Acid CH₂ (α to C=O) ~2.3~34
Fatty Acid (CH₂)n ~1.2-1.3~22-32
Fatty Acid CH₃ ~0.9~14

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

Signaling Pathways Involving 1,2-Diacylglycerol

1,2-Diacylglycerols, including this compound, are crucial second messengers in various cellular signaling pathways.

a) Protein Kinase C (PKC) Activation:

One of the most well-characterized roles of 1,2-DAG is the activation of Protein Kinase C (PKC).[3] Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and 1,2-DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of downstream target proteins, regulating a wide array of cellular processes.[3]

Protein Kinase C Activation Pathway

PKC_Activation receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes dag 1,2-Diacylglycerol pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc recruits & activates downstream Downstream Targets pkc->downstream phosphorylates response Cellular Response downstream->response

Caption: The signaling pathway of Protein Kinase C (PKC) activation by 1,2-diacylglycerol.

b) Synthesis of Triacylglycerols (TAGs) and Phospholipids (B1166683):

1,2-Diacylglycerol is a central intermediate in the synthesis of both triacylglycerols (the primary form of energy storage) and major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[3][4]

Metabolic Fate of 1,2-Diacylglycerol

DAG_Metabolism cluster_enzymes pa Phosphatidic Acid dag 1,2-Diacylglycerol pa->dag dephosphorylation tag Triacylglycerol (TAG) dag->tag acylation pc Phosphatidylcholine (PC) dag->pc phosphocholine transfer pe Phosphatidylethanolamine (PE) dag->pe phosphoethanolamine transfer pap PAP dgat DGAT cpt CPT ept EPT

Caption: The central role of 1,2-diacylglycerol in the synthesis of triacylglycerols and phospholipids.

References

Application Note: HPLC Analysis of 1,2-Distearoyl-rac-glycerol Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Distearoyl-rac-glycerol is a high-purity synthetic diacylglycerol crucial in lipid research, particularly in the study of lipid bilayers, membrane dynamics, and as a precursor in the synthesis of complex phospholipids (B1166683) for liposomal drug delivery systems.[1] Its purity is critical for the consistency and reliability of experimental results. This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity and the separation of related impurities. Due to the lack of a significant UV chromophore in its structure, an Evaporative Light Scattering Detector (ELSD) is employed for universal detection of these non-volatile lipid compounds.[2][3][4][5]

Principle of Detection: Evaporative Light Scattering Detector (ELSD)

The ELSD is a universal detector suitable for analytes that are less volatile than the mobile phase.[2] The HPLC eluent is nebulized into a fine aerosol and passed through a heated drift tube where the mobile phase evaporates, leaving behind solid analyte particles. These particles are then passed through a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.[2] This makes ELSD an ideal choice for the analysis of lipids like this compound.[3][5][6]

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound purity.

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • 1,3-Distearoyl-rac-glycerol (potential impurity)

  • Stearic Acid (potential impurity)

  • Monostearoyl-rac-glycerol (potential impurity)

  • Tristearin (potential impurity)

  • HPLC grade Chloroform

  • HPLC grade Methanol[7]

  • HPLC grade Acetonitrile[7]

  • HPLC grade Water[7]

  • HPLC grade Acetone[7]

  • Formic Acid (optional, for mobile phase modification)[7]

  • Nitrogen gas for ELSD (high purity)[5]

2. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System A quaternary HPLC system with a degasser, autosampler, and column oven.
Detector Evaporative Light Scattering Detector (ELSD)[2][3][4]
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) or a column suitable for lipid analysis.
Mobile Phase A 50:30:19.8:0.2 (v/v) Methanol / Acetonitrile / Water / Formic Acid[7]
Mobile Phase B 59.8:40:0.2 (v/v) Methanol / Acetone / Formic Acid[7]
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
ELSD Nebulizer Temp. 30 °C
ELSD Evaporator Temp. 40 °C
ELSD Gas Flow Rate 1.5 SLM (Standard Liters per Minute)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a Chloroform:Methanol (2:1, v/v) mixture.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.05 mg/mL to 0.5 mg/mL using the same diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of Chloroform:Methanol (2:1, v/v).

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 0.2 mg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the main peak is less than 2.0%.

5. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak Area (a.u.)
125.21154321
225.23155109
325.22154876
425.24155342
525.21154654
Mean 25.22 154860
SD 0.013 401.2
%RSD 0.05% 0.26%

Table 2: Hypothetical Purity Analysis of a this compound Sample

Peak No.Retention Time (min)ComponentPeak Area (a.u.)Area %
18.5Stearic Acid12340.08
215.2Monostearoyl-rac-glycerol24560.16
325.2This compound152345699.50
428.91,3-Distearoyl-rac-glycerol39870.26
Total 1531133 100.00

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock & Dilutions) System_Suitability System Suitability Test (5 Injections of Standard) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (1 mg/mL) Sample_Analysis Sample Analysis (Inject Sample Solution) Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis RSD < 2.0% Peak_Integration Peak Integration and Identification Sample_Analysis->Peak_Integration Purity_Calculation Purity Calculation (Area % Method) Peak_Integration->Purity_Calculation Final_Report Generate Final Report Purity_Calculation->Final_Report

Caption: Experimental workflow for HPLC analysis of this compound purity.

References

Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol as a Stabilizer in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol is a high-purity synthetic diacylglycerol that serves as a critical component in the development of advanced drug delivery systems.[1] Its structure, featuring two saturated 18-carbon stearic acid chains, imparts a high phase transition temperature, leading to the formation of rigid and stable lipid bilayers.[1] This characteristic makes it an excellent stabilizer and emulsifier in various pharmaceutical formulations, including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.[2][3]

These application notes provide an overview of the utility of this compound in enhancing the stability, solubility, and bioavailability of therapeutic agents, particularly hydrophobic drugs.[2][3] Detailed protocols for the preparation and characterization of lipid-based nanoparticle formulations incorporating this versatile excipient are also presented.

Key Applications and Benefits

This compound is instrumental in overcoming challenges associated with the delivery of poorly soluble drugs. Its amphiphilic nature, with a polar glycerol (B35011) head group and non-polar fatty acid tails, facilitates the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) within the lipid core of nanoparticles.[1]

Key benefits of using this compound as a stabilizer include:

  • Enhanced Stability: The saturated stearoyl chains contribute to a more ordered and less permeable lipid bilayer, reducing drug leakage and improving the shelf-life of the formulation.[4]

  • Improved Bioavailability: By encapsulating drugs in lipid nanoparticles, their solubility is increased, which can lead to enhanced absorption and bioavailability.[2]

  • Controlled Drug Release: The rigid nature of the lipid matrix can be modulated to achieve a sustained and controlled release profile of the encapsulated drug.

  • Biocompatibility and Biodegradability: this compound is biocompatible and biodegradable, making it a suitable excipient for parenteral and other routes of administration.[2]

Data Presentation

The following tables summarize representative quantitative data for lipid-based formulations. While direct comparative data for formulations with and without this compound is not extensively available in the public domain, these tables illustrate the expected physicochemical characteristics and stability profiles of well-formulated lipid nanoparticles. The data is based on formulations using structurally similar lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation Component(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
DSPC/Cholesterol100 - 150< 0.2-5 to -20> 90
DSPC/Cholesterol/1,2-Distearoyl-rac-glycerol90 - 140< 0.2-5 to -25> 90
DSPC/PEG-lipid80 - 120< 0.15-2 to -15> 85

Table 2: Stability of Solid Lipid Nanoparticle (SLN) Formulations Under Accelerated Storage Conditions (40°C/75% RH)

Formulation with this compoundTime (Months)Particle Size (nm)PDIDrug Content (%)
Initial 0155 ± 50.18 ± 0.0299.5 ± 0.5
1158 ± 60.19 ± 0.0398.9 ± 0.7
3165 ± 80.22 ± 0.0497.2 ± 1.1
6175 ± 100.25 ± 0.0595.1 ± 1.5
Formulation without this compound
Initial 0160 ± 70.25 ± 0.0399.2 ± 0.6
1185 ± 90.31 ± 0.0496.5 ± 1.0
3220 ± 150.38 ± 0.0692.1 ± 1.8
6280 ± 200.45 ± 0.0888.3 ± 2.2

Note: The data in Table 2 is illustrative and represents a typical trend expected when a suitable stabilizer like this compound is included in the formulation.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of liposomes and solid lipid nanoparticles. These protocols are based on established methods for similar lipids and can be adapted for formulations containing this compound.

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This method involves the dissolution of lipids in an organic solvent, followed by the formation of a thin lipid film and hydration to form liposomes.

Materials:

  • This compound

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, DSPC, cholesterol, and the hydrophobic drug in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for DSPC to cholesterol is 55:45. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask. d. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer, pre-heated to 60-65°C, to the flask containing the lipid film. b. Gently rotate the flask to hydrate (B1144303) the film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution. The extrusion process should be carried out at a temperature above the lipid phase transition temperature.

  • Purification: a. Remove unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method involves the preparation of an oil-in-water emulsion at a high temperature, followed by solidification of the lipid to form SLNs.

Materials:

  • This compound (as part of the solid lipid matrix)

  • Another solid lipid (e.g., Glyceryl monostearate)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid and Aqueous Phases: a. Melt the solid lipids (including this compound) and the drug together in a beaker at a temperature approximately 5-10°C above the melting point of the highest melting lipid. b. In a separate beaker, heat the aqueous phase containing the surfactant to the same temperature.

  • Emulsification: a. Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. b. Homogenize the mixture using a high-shear homogenizer at high speed for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: a. Immediately subject the hot coarse emulsion to high-power ultrasonication using a probe sonicator for a defined period (e.g., 10-15 minutes) to reduce the droplet size to the nanometer range. b. Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification: a. The SLN dispersion can be purified by centrifugation or dialysis to remove any excess surfactant or unencapsulated drug.

Protocol 3: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: a. Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water or the original buffer) to a suitable concentration. b. Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). c. Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: a. Dilute the nanoparticle suspension with a suitable medium of known ionic strength (e.g., 10 mM NaCl) to an appropriate concentration. b. Measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential by the instrument software. c. Perform the measurement in triplicate.

3. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Procedure: a. Separate the unencapsulated ("free") drug from the nanoparticle dispersion using a method like ultracentrifugation or centrifugal filter devices. b. Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry). c. Disrupt the nanoparticles in the pellet or retentate using a suitable solvent to release the encapsulated drug and quantify its amount. d. Calculate EE and LC using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100
    • LC (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

4. Stability Assessment:

  • Procedure: a. Store the nanoparticle formulation under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period. b. At predetermined time points, withdraw samples and analyze for changes in particle size, PDI, zeta potential, and drug content. c. Visual inspection for any signs of aggregation or precipitation should also be performed.

Visualizations

The following diagrams illustrate the experimental workflows for the preparation of liposomes and solid lipid nanoparticles, as well as a general workflow for their characterization.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Start dissolve Dissolve Lipids & Drug in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (MLVs) evaporate->hydrate extrude Extrude through Membrane (Size Reduction to SUVs) hydrate->extrude purify Purify (Remove Free Drug) extrude->purify end_prep Liposome Formulation purify->end_prep

Liposome Preparation Workflow

SLN_Preparation_Workflow cluster_sln SLN Preparation start_sln Start melt_lipids Melt Solid Lipids & Drug start_sln->melt_lipids heat_aqueous Heat Aqueous Surfactant Solution start_sln->heat_aqueous emulsify High-Shear Homogenization (Coarse Emulsion) melt_lipids->emulsify heat_aqueous->emulsify sonicate Ultrasonication (Nanoemulsion) emulsify->sonicate cool Cool to Form SLNs sonicate->cool end_sln SLN Formulation cool->end_sln

SLN Preparation Workflow

Characterization_Workflow cluster_char Nanoparticle Characterization formulation Lipid Nanoparticle Formulation size_pdi Particle Size & PDI (DLS) formulation->size_pdi zeta Zeta Potential (LDV) formulation->zeta ee_lc Encapsulation Efficiency & Loading Capacity formulation->ee_lc stability Stability Studies formulation->stability

Nanoparticle Characterization Workflow

Conclusion

This compound is a valuable excipient for the stabilization of pharmaceutical formulations, particularly for challenging hydrophobic drugs. Its incorporation into liposomes and solid lipid nanoparticles can significantly enhance the stability and performance of these drug delivery systems. The provided protocols offer a starting point for the development and characterization of such formulations. Further optimization of formulation parameters, such as lipid ratios and drug-to-lipid ratios, is recommended to achieve the desired product profile for a specific therapeutic application.

References

Techniques for Crafting Stable 1,2-Distearoyl-rac-glycerol Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable emulsions using 1,2-Distearoyl-rac-glycerol (DSG), a versatile diacylglycerol widely utilized in pharmaceutical formulations as an emulsifier and stabilizer.[1][2] DSG's utility lies in its ability to enhance the solubility and bioavailability of hydrophobic drugs by forming the lipid matrix of carrier systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][3] This document outlines detailed methodologies for creating stable DSG-based emulsions, with a focus on high-pressure homogenization techniques, formulation parameters, and stability assessment.

Introduction to this compound in Emulsion Formulation

This compound is a synthetic, high-purity diacylglycerol with two stearic acid chains.[1] Its saturated, long acyl chains contribute to the formation of rigid and well-ordered structures, making it an excellent candidate for creating stable lipid-based drug delivery systems.[1] These systems are particularly advantageous for encapsulating and protecting sensitive drug molecules, offering controlled release profiles, and improving therapeutic efficacy.

Key Formulation Components

The stability and physicochemical characteristics of a DSG emulsion are critically dependent on its composition. The primary components include the lipid phase (DSG), the aqueous phase, and surfactants/emulsifiers.[3]

  • Lipid Phase: Primarily composed of this compound. The concentration of the lipid phase typically ranges from 0.1% to 30% (w/w).[3]

  • Aqueous Phase: Typically comprises purified water, often with buffering agents to control pH and osmolarity.

  • Surfactants/Emulsifiers: These are crucial for stabilizing the emulsion by reducing interfacial tension. The concentration of emulsifiers generally ranges from 0.5% to 5% (w/w).[3] The choice of surfactant and its concentration significantly impacts particle size and stability.

Emulsification Techniques: High-Pressure Homogenization

High-pressure homogenization (HPH) is a widely used and scalable method for producing nanoemulsions with uniform droplet sizes. The process involves forcing a coarse emulsion through a narrow gap at high pressure, which causes droplet disruption. HPH can be performed using two primary methods: hot homogenization and cold homogenization.

Hot High-Pressure Homogenization

In the hot HPH method, both the lipid and aqueous phases are heated to above the melting point of the lipid. This process is akin to the homogenization of a conventional oil-in-water emulsion.

Workflow for Hot High-Pressure Homogenization:

G cluster_prep Phase Preparation prep_lipid Melt DSG & Dissolve Drug pre_emulsion Create Coarse Pre-emulsion (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq Heat Aqueous Phase with Surfactant prep_aq->pre_emulsion hph Hot High-Pressure Homogenization (Above Lipid Melting Point) pre_emulsion->hph cooling Cooling & Solidification of Nanoparticles hph->cooling final_product Stable DSG Nanoemulsion/SLN Dispersion cooling->final_product

Caption: Workflow for Hot High-Pressure Homogenization.

Cold High-Pressure Homogenization

The cold HPH method is advantageous for thermolabile drugs as it avoids prolonged exposure to high temperatures.

Workflow for Cold High-Pressure Homogenization:

G cluster_prep Lipid Phase Preparation prep_lipid Melt DSG & Dissolve Drug solidify Solidify Lipid-Drug Mixture (e.g., Liquid Nitrogen) prep_lipid->solidify grind Grind to Microparticles solidify->grind disperse Disperse Microparticles in Cold Aqueous Surfactant Solution grind->disperse hph Cold High-Pressure Homogenization (Below Lipid Melting Point) disperse->hph final_product Stable DSG Nanoemulsion/SLN Dispersion hph->final_product

Caption: Workflow for Cold High-Pressure Homogenization.

Quantitative Data on Formulation Parameters

While specific data for this compound is limited in publicly available literature, the following tables present representative data for emulsions formulated with structurally similar solid lipids like Glyceryl Monostearate and Cetyl Palmitate. This information serves as a valuable starting point for the development and optimization of DSG-based emulsions.

Table 1: Effect of Lipid and Surfactant Concentration on Particle Size

Lipid TypeLipid Conc. (% w/w)Surfactant TypeSurfactant Conc. (% w/w)Resulting Particle Size (nm)Reference
Glyceryl Monostearate5Tween 806~200[4]
Cetyl Palmitate5Tween 806~300[4]
Glyceryl Monostearate5Poloxamer 1886~400[4]
Cetyl Palmitate5Poloxamer 1886~500[4]

Table 2: Influence of High-Pressure Homogenization Parameters on Emulsion Characteristics

Lipid TypePressure (bar)No. of CyclesTemperature (°C)Mean Particle Diameter (nm)Polydispersity Index (PDI)Reference
Soybean Oil1000560173< 0.2[1]
Soybean Oil1300760< 170< 0.2[1]
Lipofundin® MCT/LCT1900520~200Not specified[5]
Lipofundin® MCT/LCT1900560~250Not specified[5]

Experimental Protocols

Protocol for Preparation of DSG Solid Lipid Nanoparticles by Hot High-Pressure Homogenization

Materials:

  • This compound (DSG)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

  • Active Pharmaceutical Ingredient (API), if applicable

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amount of DSG and the lipophilic API (if applicable). Heat the mixture in a beaker at least 10°C above the melting point of DSG (Melting point: 68-74°C) until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Subsequently, homogenize the mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming SLNs.

  • Storage: Store the final SLN dispersion at a suitable temperature, typically between 4°C and 25°C.

Protocol for Characterization of DSG Emulsions

Workflow for Emulsion Characterization:

G cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment start DSG Emulsion Sample size_pdi Particle Size & PDI (Dynamic Light Scattering) start->size_pdi zeta Zeta Potential (Electrophoretic Light Scattering) start->zeta morphology Morphology (Electron Microscopy) start->morphology storage_stability Long-term Storage Stability (Monitoring Size, PDI, Zeta over time) start->storage_stability stress_testing Stress Testing (Freeze-thaw cycles, pH changes) storage_stability->stress_testing

Caption: Workflow for the Characterization of DSG Emulsions.

5.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which indicates the width of the particle size distribution.

  • Procedure:

    • Dilute the DSG emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle and temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

5.2.2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability. A zeta potential value greater than |±30| mV is generally considered to indicate good stability.

  • Procedure:

    • Dilute the DSG emulsion with purified water.

    • Inject the diluted sample into the measurement cell of a zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

    • Perform the measurement in triplicate.

5.2.3. Stability Studies

  • Objective: To evaluate the physical stability of the DSG emulsion over time under different storage conditions.

  • Procedure:

    • Divide the emulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

      • Visual appearance (creaming, sedimentation, phase separation).

      • Particle size, PDI, and zeta potential as described above.

    • Plot the changes in these parameters over time to assess the stability of the emulsion.

Conclusion

The successful formulation of stable this compound emulsions is a multifactorial process that requires careful optimization of the formulation components and processing parameters. High-pressure homogenization is a robust and scalable technique for producing DSG-based nanoemulsions with desirable characteristics. While the provided protocols and data for analogous lipids offer a solid foundation, it is imperative for researchers to perform experimental optimization for their specific DSG formulation to achieve the desired stability and performance for their intended application.

References

Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (DSG) is a synthetic, high-purity racemic diacylglycerol (DAG) characterized by two saturated stearic acid (C18:0) chains.[1] Its fully saturated, long acyl chains give it a high phase transition temperature, which promotes the formation of rigid, well-ordered, and stable lamellar structures in model membranes at physiological temperatures.[1][2] These properties make DSG an invaluable tool in lipid research for investigating fundamental membrane properties, developing lipid-based drug delivery systems, and elucidating cellular signaling pathways.

As a diacylglycerol, DSG is a key intermediate in lipid metabolism, serving as a precursor for the synthesis of triacylglycerols and various phospholipids.[1] In cell signaling, DAGs act as potent second messengers, most notably by activating Protein Kinase C (PKC) isoforms.[3][4] While DSG's saturated nature makes it a less potent activator of conventional PKC isoforms compared to unsaturated DAGs, this property is useful for creating controlled experimental conditions to study specific protein-lipid interactions.[1][5]

These application notes provide a comprehensive overview of DSG's use in model membrane studies, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Applications in Model Membrane Studies

The unique biophysical properties of this compound allow for its use in a wide range of membrane-related research areas:

  • Formation of Stable, Rigid Bilayers: The saturated stearoyl chains of DSG contribute to a high phase transition temperature, resulting in the formation of rigid and stable lipid bilayers. This is crucial for creating model membranes with low permeability and high stability, which are ideal for drug encapsulation and controlled release studies.[1][2]

  • Modulation of Membrane Curvature: Like other diacylglycerols, DSG can induce negative membrane curvature.[1][3] This ability to alter the physical properties of the bilayer is critical in studying processes that involve changes in membrane shape, such as vesicle formation, endocytosis, and exocytosis.

  • Membrane Fusion Studies: Diacylglycerols are known to promote membrane fusion, a fundamental process in cellular trafficking and neurotransmitter release.[3] DSG can be incorporated into model membranes to investigate the molecular mechanisms of fusion, often in conjunction with other fusogenic agents like calcium.[3][6] For instance, the incorporation of diacylglycerol into plasma membranes has been shown to promote Ca²⁺-induced fusion of chromaffin granules.[6]

  • Protein-Lipid Interaction and Enzyme Activation: DSG serves as a critical tool for studying the activation of membrane-associated enzymes. It is a known activator of several Protein Kinase C (PKC) isoforms, although different isoforms exhibit varied sensitivities to DAGs with different fatty acid compositions.[1][5] Model membranes containing DSG allow for controlled studies of how lipid composition modulates enzyme activity.[3]

  • Lipid Nanoparticle (LNP) Formulation: As a neutral lipid, DSG is used in the development of stable lipid nanoparticles for the encapsulation and delivery of nucleic acids and other drugs.[1] It can influence the stability, encapsulation efficiency, and release kinetics of these delivery systems.[1]

  • Blocking Spontaneous Protein Integration: Studies have shown that diacylglycerol at physiological concentrations can block the spontaneous, non-specific integration of certain proteins into lipid bilayers.[7] This allows researchers to create model systems where factor-assisted protein integration can be studied without confounding background signals.[7]

Data Presentation

The following tables summarize key quantitative data relevant to the use of diacylglycerols and related lipids in model membrane studies.

Table 1: Physicochemical Properties of Liposomes Containing Saturated Lipids (Note: Data for DSPC, a phospholipid with the same stearoyl chains as DSG, is included to illustrate typical values for rigid liposomes.)

Formulation ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Phase Transition Temp. (°C)Reference
DSPC:Cholesterol125 ± 20Not ReportedNot Reported~55[2]
DSPC:Cholesterol1490.3-13.3~55[2]
DSPC:Cholesterol:DSPE-PEG2000< 100< 0.2Not Reported~55[2][8]
DSPG (Anionic Liposomes)~130~0.1-50 to -60Not Reported[9]

Table 2: Effect of Diacylglycerol on Membrane-Related Processes

ProcessModel SystemDiacylglycerol SpeciesKey FindingReference
Membrane FusionChromaffin Granule Ghosts & PS VesiclesGeneral DiacylglycerolIncorporation of DAG promoted Ca²⁺-induced fusion.[6]
PKC ActivationMixed Micellessn-1,2-dioleoylglycerolA single molecule of DAG per micelle is sufficient to activate monomeric PKC.[10]
PKC Isoform ActivationIn vitro assay18:0/20:4-DAG, 18:0/22:6-DAGNovel PKCs (δ, ε, θ) show a preference for DAGs with longer, polyunsaturated fatty acids.[5]
Spontaneous Protein IntegrationLiposomesGeneral DiacylglycerolDAG blocks the spontaneous integration of proteins like M13 procoat and Pf3 coat.[7]

Experimental Protocols

Protocol 1: Preparation of DSG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound (DSG)

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • (Optional) Cholesterol

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)[11]

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)[11]

Methodology:

  • Lipid Film Formation: a. Dissolve DSG, DSPC, and cholesterol (if used) in the desired molar ratios in the organic solvent in a round-bottom flask.[11] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 60-65°C for DSPC-based formulations).[2] d. Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.[11] e. Continue to apply a high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual solvent.[12]

  • Hydration: a. Pre-heat the hydration buffer to the same temperature used for film formation (e.g., 60-65°C).[2] b. Add the warm buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.[2] c. Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed. This process forms multilamellar vesicles (MLVs).[12] Allow hydration to proceed for approximately 1 hour.[12]

  • Extrusion (Sizing): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[12] b. Maintain the extruder and syringes at a temperature above the lipid mixture's phase transition temperature. c. Draw the MLV suspension into one syringe and pass it through the membrane to the second syringe. d. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of LUVs.[11] e. The resulting liposome suspension can be stored at 4°C. Avoid freezing unless a cryoprotectant is used.[11]

Protocol 2: Membrane Fusion Assay using Rhodamine Fluorescence Dequenching

This assay monitors the mixing of lipids between two vesicle populations, one of which is labeled with a self-quenching concentration of a fluorescent probe.

Materials:

  • DSG-containing "target" liposomes (unlabeled)

  • "Probe" liposomes labeled with octadecyl rhodamine B chloride (R18)

  • Assay buffer (e.g., HEPES buffer)

  • Fusogenic agent (e.g., CaCl₂)

  • Fluorometer

Methodology:

  • Prepare Labeled Liposomes: Prepare a separate batch of liposomes (e.g., containing phosphatidylserine) incorporating R18 at a concentration (e.g., 5-10 mol%) that causes its fluorescence to be self-quenched.

  • Prepare Target Liposomes: Prepare unlabeled liposomes containing DSG according to Protocol 1.

  • Initiate the Assay: a. In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:9 labeled to unlabeled). b. Record the baseline fluorescence (Excitation ~560 nm, Emission ~590 nm).

  • Induce Fusion: a. Add the fusogenic agent (e.g., a stock solution of CaCl₂) to the cuvette to initiate fusion. b. Continuously monitor the increase in fluorescence over time. As the labeled liposomes fuse with the unlabeled target liposomes, the R18 probe is diluted in the larger membrane area, leading to a decrease in self-quenching and an increase in fluorescence intensity.

  • Data Analysis: a. To determine the maximum (100%) fluorescence, add a detergent (e.g., Triton X-100) to the cuvette to completely disrupt all liposomes and fully dequench the R18. b. Express the fusion percentage as: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activity of PKC in the presence of DSG-containing model membranes.

Materials:

  • DSG-containing liposomes (prepared with phosphatidylserine (B164497), e.g., DSPC:DSPS:DSG)

  • Purified, recombinant PKC isoform

  • PKC substrate (e.g., a specific peptide with a phosphorylation site)

  • [γ-³²P]ATP

  • Assay buffer containing CaCl₂ and MgCl₂

  • Kinase reaction stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Prepare Reaction Mixture: a. In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC substrate, CaCl₂, MgCl₂, and the DSG-containing liposomes (sonicated briefly to ensure dispersion).

  • Initiate Kinase Reaction: a. Add the purified PKC enzyme to the reaction mixture. b. Start the phosphorylation reaction by adding [γ-³²P]ATP. c. Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction and Quantify: a. Stop the reaction by adding the stop solution. b. Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper. c. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Controls and Analysis: a. Run parallel control reactions, including one without liposomes and one without calcium, to determine baseline and calcium-dependent activity. b. Compare the activity measured in the presence of DSG-containing liposomes to control liposomes lacking DSG to determine its specific effect on PKC activation.

Mandatory Visualization

Liposome_Preparation_Workflow cluster_prep Lipid Preparation cluster_form Vesicle Formation cluster_size Sizing cluster_char Characterization lipids 1. Weigh Lipids (DSG, DSPC, etc.) dissolve 2. Dissolve in Organic Solvent lipids->dissolve film 3. Create Thin Film (Rotary Evaporation) dissolve->film hydrate 4. Hydrate Film (Buffer + Heat) film->hydrate mlv 5. Form MLVs hydrate->mlv extrude 6. Extrusion (e.g., 100 nm membrane) mlv->extrude luv 7. Form LUVs extrude->luv dls Size (DLS) luv->dls Analysis zeta Zeta Potential luv->zeta ee Encapsulation Eff. luv->ee

Caption: Workflow for preparing and characterizing DSG-containing liposomes.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol pip2 PIP2 dag DAG (e.g., DSG) pip2->dag PLC pkc_inactive Inactive PKC dag->pkc_inactive binds pkc_active Active PKC pkc_inactive->pkc_active Translocation to Membrane substrate Substrate Protein pkc_active->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate ca Ca²⁺ ca->pkc_inactive binds receptor Receptor Activation plc PLC receptor->plc ip3 IP3 plc->ip3 er ER ip3->er releases er->ca

Caption: Signaling pathway for conventional Protein Kinase C (PKC) activation.

Caption: Conceptual model of DSG inducing negative curvature to promote fusion.

References

Application Notes and Protocols for 1,2-Distearoyl-rac-glycerol in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol (DSG) is a synthetic, saturated diacylglycerol (DAG) analog that serves as a critical tool for investigating lipid-protein interactions.[1] Its structure, featuring two C18:0 stearic acid chains, allows it to mimic endogenous DAGs, which are crucial second messengers in numerous cellular signaling pathways.[1] Unlike its unsaturated counterparts, the saturated nature of DSG confers distinct biophysical properties to lipid bilayers, promoting the formation of more rigid and ordered membrane domains.[1] This characteristic makes it particularly useful for studying the influence of membrane fluidity and domain structure on protein recruitment, localization, and function.[1][2] While it is a less potent activator of conventional Protein Kinase C (PKC) isoforms compared to unsaturated DAGs, this property can be experimentally advantageous for controlled activation studies and for dissecting the specific roles of different DAG species in signaling.[1]

Applications

  • Probing Diacylglycerol-Binding Domains: DSG is utilized in liposomes, micelles, and nanodiscs to study the binding and activation of proteins containing DAG-binding domains, such as the C1 domain found in PKC isoforms, Ras guanyl nucleotide-releasing proteins (RasGRPs), and chimaerins.[3]

  • Modulating Membrane Biophysics: Incorporation of DSG into model membranes alters their physical properties, including fluidity and curvature stress. This allows researchers to investigate how changes in the lipid environment affect the activity and conformation of membrane-associated proteins.[1][2]

  • Controlled Activation of Signaling Pathways: As a stable, cell-permeable DAG analog, DSG can be introduced to cell cultures to activate DAG-mediated signaling pathways in a controlled manner, facilitating the study of downstream events.

  • Reconstitution of Membrane Proteins: DSG can be incorporated into artificial lipid bilayers for the reconstitution of purified membrane proteins, enabling the study of their function in a defined lipid environment.

  • Drug Discovery and Development: By understanding how specific lipid species like DSG modulate the activity of protein targets (e.g., kinases, ion channels), researchers can develop novel therapeutic agents that target these lipid-protein interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₉H₇₆O₅[4][5]
Molecular Weight 625.02 g/mol [4][5]
Appearance White to off-white solid/powder[5]
Acyl Chain Composition Two stearic acid (18:0) chains[1]
Solubility Soluble in ethanol (B145695) (with warming), chloroform (B151607)[5]
Storage Temperature -20°C[5]

Table 2: Comparative Effects of Diacylglycerol Species on Protein Kinase C (PKC) Activation

Diacylglycerol SpeciesAcyl Chain CompositionRelative PKC Activation PotencyNotesReference
This compound (DSG) 18:0 / 18:0Less PotentSaturated acyl chains lead to lower potency compared to unsaturated DAGs. Useful for controlled activation studies.[1]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) 18:0 / 20:4HighA common, physiologically relevant unsaturated DAG that is a potent PKC activator.
1,2-Dioleoyl-sn-glycerol (DOG) 18:1 / 18:1HighAn unsaturated DAG analog frequently used as a potent PKC activator in experimental systems.
Phorbol 12-Myristate 13-Acetate (PMA) N/A (Phorbol Ester)Very HighA potent, non-metabolizable DAG analog that is a powerful tumor promoter and PKC activator.[1]

Signaling Pathways and Experimental Workflows

DAG_PKC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Agonist->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DSG_ex Exogenous This compound (DSG) DSG_ex->DAG mimics PKC_mem PKC (membrane-bound, active) DAG->PKC_mem activates Downstream Downstream Substrates PKC_mem->Downstream phosphorylates ER ER Ca²⁺ Store IP3->ER binds to receptor PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates to membrane Ca Ca²⁺ Ca->PKC_mem co-activates (conventional PKCs) Response Cellular Response Downstream->Response leads to ER->Ca releases

Caption: DAG-PKC Signaling Pathway and the Role of Exogenous DSG.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis prep_lipid Prepare Lipid Stock Solution (DSG in organic solvent) liposome (B1194612) Formulate DSG-containing Liposomes (Thin-film hydration & extrusion) prep_lipid->liposome prep_protein Purify/Isolate Target Protein (e.g., PKC) reaction_mix Prepare Assay Reaction Mix (Buffer, Liposomes, Protein, ATP) prep_protein->reaction_mix reconstitute Reconstitute Protein into Liposomes (optional, for membrane proteins) liposome->reconstitute if needed liposome->reaction_mix reconstitute->reaction_mix incubate Incubate at Controlled Temperature (e.g., 30°C) reaction_mix->incubate detect Detect Protein Activity/ Binding incubate->detect analyze Analyze and Quantify Data detect->analyze

Caption: General Experimental Workflow for In Vitro Lipid-Protein Interaction Studies.

Experimental Protocols

Protocol 1: Preparation of DSG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound. These liposomes can be used for in vitro kinase assays or protein binding studies.

Materials:

  • This compound (DSG)

  • A primary phospholipid, e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Chloroform or a chloroform/methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve DSG and the primary phospholipid (e.g., DSPC) in chloroform or a chloroform/methanol mixture. The desired molar ratio of DSG will depend on the specific application (e.g., 5-10 mol% DSG). b. Attach the flask to a rotary evaporator. c. Submerge the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C, so 60-65°C is recommended).[6][7] d. Rotate the flask and gradually apply a vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the flask's inner surface. e. Continue to apply the vacuum for at least 1-2 hours (or overnight) to ensure complete removal of residual solvent.[8]

  • Hydration: a. Pre-heat the hydration buffer to the same temperature as the water bath (60-65°C). b. Add the warm hydration buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration. c. Agitate the flask by vortexing or swirling until the lipid film is fully suspended. This will result in the formation of multilamellar vesicles (MLVs). For efficient hydration, this process should be carried out for about 1 hour.[8]

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder to 60-65°C to maintain the lipids in a fluid state.[7] c. Draw the MLV suspension into a syringe and pass it through the extruder membrane into a second syringe. d. Repeat this extrusion process 11-21 times to ensure a uniform population of small unilamellar vesicles (SUVs). e. The resulting translucent suspension can be stored at 4°C for short-term use. For long-term storage, appropriate cryoprotectants may be necessary.[9]

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay using DSG-Containing Liposomes

This protocol outlines a method to measure the activity of purified PKC in the presence of DSG. The assay is based on the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

  • Purified, active PKC enzyme

  • DSG-containing liposomes (prepared as in Protocol 1, typically with phosphatidylserine (B164497) (PS) as a cofactor)

  • PKC substrate peptide (e.g., Ac-MBP (4-14) or a specific peptide like QKRPSQRSKYL)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • [γ-³²P]ATP (high specific activity)

  • 100 µM ATP stock solution

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid wash solution

  • Acetone (B3395972)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reaction Mix: On ice, prepare the master reaction mix. For a 50 µL final reaction volume, combine:

    • 25 µL 2x Kinase Reaction Buffer

    • 5 µL DSG/PS-containing liposomes (concentration to be optimized)

    • 5 µL Substrate Peptide (final concentration typically 10-50 µM)

    • 10 µL Purified PKC enzyme (amount to be optimized)

    • 5 µL nuclease-free water

  • Initiate Kinase Reaction: a. Start the reaction by adding 5 µL of a 10x ATP mix containing both unlabeled ATP and [γ-³²P]ATP (final concentration of ATP is typically 100 µM). b. Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of enzyme activity.

  • Stop Reaction and Spot: a. Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Wash and Quantify: a. Immediately place the P81 papers in a beaker containing 75 mM phosphoric acid. b. Wash the papers three times for 5 minutes each in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone for 2 minutes to dry the papers. d. Place the dry P81 paper into a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific activity of the PKC enzyme (e.g., in pmol/min/µg) by comparing the incorporated radioactivity to a standard curve and accounting for the specific activity of the [γ-³²P]ATP. b. Compare the activity in the presence of DSG-containing liposomes to control conditions (e.g., liposomes without DSG, or with other DAG analogs).

Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental setup and protein of interest. Always follow appropriate laboratory safety procedures when handling chemicals and radioisotopes.

References

Application Notes and Protocols for the Preparation of 1,2-Distearoyl-rac-glycerol (DSG) Vesicles by Sonication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of vesicles composed of 1,2-Distearoyl-rac-glycerol (DSG) using sonication. The protocols described herein are based on established methodologies for lipids with high phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which shares similar long, saturated acyl chains with DSG.

Introduction

This compound (DSG) is a diglyceride with two C18:0 saturated fatty acid chains. Its high phase transition temperature (Tc) results in the formation of rigid and stable vesicles at physiological temperatures, making it a lipid of interest for various drug delivery applications. Sonication is a widely employed technique to produce small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs) by applying high-energy sound waves to a lipid dispersion.[1][2] This process reduces the size of the vesicles and can lead to a more uniform size distribution.[3]

The two primary methods of sonication are probe sonication and bath sonication. Probe sonication delivers high energy directly into the sample but carries the risk of localized overheating and contamination from the probe tip.[1][2] Bath sonication offers a gentler, more uniform treatment and is often preferred to avoid sample degradation and contamination.[1][4]

This document outlines protocols for both probe and bath sonication for the preparation of DSG vesicles and provides expected characterization data based on similar high Tc lipids.

Experimental Protocols

The preparation of DSG vesicles follows a two-step process: hydration of a thin lipid film to form MLVs, followed by sonication to reduce the size and lamellarity of the vesicles.

Protocol 1: Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve this compound (DSG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical concentration is 10-20 mg/mL.[2]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for a minimum of 2 hours.[2]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) pre-heated to a temperature significantly above the phase transition temperature of DSG (approximately 65-70°C). The Tc of the similar lipid, DSPC, is around 55°C.

    • Agitate the flask by vortexing or mechanical shaking to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[2] This suspension is the starting material for sonication.

Protocol 2A: Vesicle Sizing by Probe Sonication

  • Preparation:

    • Place the MLV suspension in a suitable container (e.g., a glass vial) and immerse it in a water bath maintained at a temperature above the Tc of DSG (e.g., 65-70°C) to prevent the lipid from transitioning to the gel phase during sonication.

    • Immerse the tip of the probe sonicator into the MLV suspension, ensuring it does not touch the sides or bottom of the container.

  • Sonication:

    • Sonicate the suspension using a pulsed mode to prevent overheating. A typical starting point, based on protocols for DPPC, would be a 20% duty cycle with 2-second pulses followed by a 2-5 second rest period.[5][6]

    • The total sonication time will influence the final vesicle size. It is recommended to test a range of sonication times (e.g., 5 to 30 minutes) to achieve the desired vesicle characteristics.[6]

    • Monitor the temperature of the sample throughout the process to ensure it remains above the Tc.

  • Post-Sonication Processing:

    • After sonication, the solution should appear more translucent.[1]

    • To remove any titanium particles shed from the probe tip and any remaining large lipid aggregates, centrifuge the sample at approximately 10,000 x g for 5-10 minutes.[5]

    • Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).

Protocol 2B: Vesicle Sizing by Bath Sonication

  • Preparation:

    • Place the MLV suspension in a sealed container (e.g., a glass vial with a screw cap) to prevent aerosolization.

    • Position the container in a bath sonicator filled with water. The water level in the bath should be approximately the same as the level of the lipid suspension in the vial.

    • Ensure the temperature of the water bath is maintained above the Tc of DSG (e.g., 65-70°C) throughout the sonication process.

  • Sonication:

    • Sonicate the suspension for a total duration of 10 to 30 minutes.[1] The suspension should gradually become less opaque as the vesicle size decreases.

    • Periodically check the appearance of the suspension.

  • Post-Sonication Processing:

    • After sonication, allow the vesicle suspension to cool to room temperature.

    • For a more uniform size distribution, the sample can be centrifuged to remove any larger particles, as described in the probe sonication protocol.

Data Presentation

The following table summarizes the expected sonication parameters and resulting vesicle characteristics for high transition temperature lipids, which can be used as a starting point for optimizing the preparation of DSG vesicles.

ParameterProbe Sonication (Based on DPPC/DSPC)Bath Sonication (General)Expected Outcome (for DSG)
Lipid Concentration 1 - 25 mg/mL[6]1 - 10 mg/mLInfluences vesicle size and stability.
Temperature > 65°C> 65°CMust be above the lipid's phase transition temperature (Tc).
Power/Amplitude 20% Duty Cycle[5][6]Instrument DependentHigher power generally leads to smaller vesicles.
Pulse Sequence 2 sec ON, 2-5 sec OFF[5][6]N/APulsing prevents sample overheating and degradation.
Total Sonication Time 5 - 30 minutes[6]10 - 30 minutes[1]Longer sonication leads to smaller sizes, up to a limit.
Resulting Vesicle Size ~50 - 200 nm[7]~15 - 50 nm[2]Dependent on sonication time and power.
Polydispersity Index (PDI) < 0.2[7]< 0.3A measure of the homogeneity of the vesicle population.

Mandatory Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sonication Sizing by Sonication dissolve Dissolve DSG in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under High Vacuum evaporate->dry add_buffer Add Pre-heated Aqueous Buffer (>Tc) dry->add_buffer Hydration Step agitate Agitate (Vortex) to form MLVs add_buffer->agitate sonicate Probe or Bath Sonication (above Tc) agitate->sonicate Sizing Step centrifuge Centrifuge to Remove Debris/Aggregates sonicate->centrifuge collect Collect Supernatant (SUVs) centrifuge->collect

Caption: Experimental workflow for preparing DSG vesicles.

sonication_comparison cluster_probe Probe Sonication cluster_bath Bath Sonication mlv MLV Suspension probe Direct High Energy Input mlv->probe bath Indirect, Uniform Energy mlv->bath probe_adv Advantages: - Rapid size reduction probe->probe_adv probe_disadv Disadvantages: - Local overheating - Titanium contamination probe->probe_disadv bath_adv Advantages: - Gentle treatment - No direct contamination bath->bath_adv bath_disadv Disadvantages: - Less energy efficient - May require longer times bath->bath_disadv

Caption: Comparison of sonication methods for vesicle preparation.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Distearoyl-rac-glycerol (DSG) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Distearoyl-rac-glycerol (DSG) nanoparticles. Our aim is to help you diagnose and resolve common issues, particularly aggregation, to ensure the stability and efficacy of your formulations.

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation is a common challenge in the formulation and storage of lipid nanoparticles. This guide provides a systematic approach to identifying and resolving the root causes of DSG nanoparticle aggregation.

Initial Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing nanoparticle aggregation.

start Start: Nanoparticle Aggregation Observed check_formulation Review Formulation Parameters start->check_formulation check_process Examine Formulation Process start->check_process check_storage Investigate Storage & Handling start->check_storage form_ph Incorrect pH? check_formulation->form_ph pH proc_mixing Inefficient Mixing? check_process->proc_mixing Mixing stor_temp Freeze-Thaw Cycles? check_storage->stor_temp Temperature form_ionic High Ionic Strength? form_ph->form_ionic No solution_form Optimize Formulation: - Adjust pH - Lower Ionic Strength - Increase PEG-Lipid - Screen Lipid Ratios form_ph->solution_form Yes form_peg Insufficient PEG-Lipid? form_ionic->form_peg No form_ionic->solution_form Yes form_lipids Suboptimal Lipid Ratios? form_peg->form_lipids No form_peg->solution_form Yes form_lipids->solution_form Yes proc_flowrate Incorrect Flow Rate? proc_mixing->proc_flowrate No solution_proc Refine Process: - Use Microfluidics - Optimize Flow Rate - Control Temperature proc_mixing->solution_proc Yes proc_temp Inappropriate Temperature? proc_flowrate->proc_temp No proc_flowrate->solution_proc Yes proc_temp->solution_proc Yes stor_agitation Mechanical Agitation? stor_temp->stor_agitation No solution_stor Improve Storage: - Add Cryoprotectants - Avoid Agitation - Use Appropriate Buffers stor_temp->solution_stor Yes stor_buffer Incompatible Buffer? stor_agitation->stor_buffer No stor_agitation->solution_stor Yes stor_buffer->solution_stor Yes

Caption: Initial troubleshooting workflow for nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Formulation-Related Issues

Question 1: My DSG nanoparticles are aggregating immediately after formulation. What are the likely causes?

Answer: Immediate aggregation upon formulation is often due to suboptimal formulation parameters. Key factors to consider are:

  • pH of the Aqueous Phase: The surface charge of lipid nanoparticles is pH-dependent. At a neutral pH, some ionizable lipids may be close to neutrally charged, reducing electrostatic repulsion and leading to aggregation.[1]

  • Ionic Strength of the Buffer: High ionic strength can screen the surface charge of the nanoparticles, which diminishes the repulsive forces between them and promotes aggregation.[1]

  • Insufficient Steric Stabilization: PEGylated lipids (e.g., mPEG-DSG) provide a protective hydrophilic corona around the nanoparticle, creating a steric barrier that prevents aggregation.[1][2] An insufficient concentration of these lipids can lead to instability.

  • Lipid Composition: The ratio of this compound to other lipids, such as helper lipids (e.g., DSPC) and cholesterol, is critical for the structural integrity and stability of the nanoparticles.[3]

Question 2: How does the concentration of PEG-lipid affect the stability of my DSG nanoparticles?

Answer: PEG-lipids are crucial for preventing aggregation by providing a steric barrier.[1][4]

  • Low PEG-Lipid Concentration: Insufficient surface coverage can lead to exposed hydrophobic regions on the nanoparticle surface, promoting aggregation.

  • High PEG-Lipid Concentration: While generally beneficial, excessively high concentrations can sometimes lead to micelle formation or, in some cases, interfere with the biological activity of the nanoparticles.

Optimizing the PEG-lipid concentration is therefore a critical step in formulation development.[4]

Process-Related Issues

Question 3: Can the mixing method influence the aggregation of DSG nanoparticles?

Answer: Yes, the mixing method is a critical parameter.

  • Manual or Slow Mixing: Inefficient mixing can result in localized high concentrations of lipids, leading to the formation of larger, less stable particles that are more prone to aggregation.

  • Microfluidic Mixing: This technique allows for rapid and controlled mixing of the lipid and aqueous phases, generally resulting in smaller, more uniform nanoparticles with a lower polydispersity index (PDI).[1][4]

Question 4: What is the impact of flow rate on nanoparticle size and stability?

Answer: In microfluidic systems, the flow rate directly impacts the mixing time and, consequently, the nanoparticle characteristics.

  • Higher Flow Rates: Generally lead to faster mixing, which promotes the formation of smaller and more uniform nanoparticles.[4]

  • Lower Flow Rates: Can result in slower mixing, potentially leading to the formation of larger particles that may be less stable.[4]

Storage and Handling Issues

Question 5: My DSG nanoparticles are stable initially but aggregate during storage. What could be the reason?

Answer: Aggregation during storage is often caused by environmental stress.

  • Temperature Fluctuations: Exposure to elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and potential aggregation.[1]

  • Freeze-Thaw Cycles: Freezing can cause significant stress on nanoparticles. The formation of ice crystals can physically damage the nanoparticles, and changes in buffer composition during freezing (e.g., pH shifts in phosphate (B84403) buffers) can induce aggregation.[1][5]

  • Mechanical Agitation: Shaking or vigorous mixing can provide enough energy to overcome the repulsive forces between nanoparticles, leading to aggregation.[1]

Question 6: How can I prevent aggregation during long-term storage, especially when freezing is required?

Answer: To improve stability during frozen storage, consider the following:

  • Use of Cryoprotectants: The addition of sugars like sucrose (B13894) or trehalose (B1683222) can help protect nanoparticles during freezing.[1][5] These molecules form a glassy matrix that can prevent both aggregation and damage from ice crystals.[5]

  • Buffer Selection: Avoid buffers like phosphate-buffered saline (PBS) that can experience significant pH changes upon freezing.[1]

  • Lyophilization: Freeze-drying is a common method for long-term storage and has been shown to extend the shelf-life of lipid-based systems.[5] This process often requires the use of lyoprotectants.

Quantitative Data Summary

The stability of a nanoparticle formulation is assessed by monitoring key parameters over time. Below are tables with representative data illustrating stable and unstable formulations.

Table 1: Effect of Formulation pH on Nanoparticle Stability

pH of Aqueous BufferInitial Particle Size (nm)PDIParticle Size after 24h at 25°C (nm)PDI after 24h at 25°CVisual Observation
4.085.20.1288.10.13Clear Suspension
5.590.50.15150.30.35Slight Opalescence
7.492.10.18>500>0.5Visible Aggregates

Table 2: Impact of PEG-Lipid Concentration on Nanoparticle Size and PDI

Mol% of PEG-LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.5%180.40.42-5.2
1.5%95.30.15-15.8
3.0%88.60.11-18.3

Table 3: Influence of Storage Conditions on Nanoparticle Stability

Storage ConditionInitial Size (nm)PDISize after 1 week (nm)PDI after 1 week
4°C90.10.1495.20.16
25°C90.50.13250.80.45
-20°C (no cryoprotectant)89.80.15>600>0.6
-20°C (with 10% sucrose)91.20.1698.70.18

Experimental Protocols

Protocol 1: Formulation of DSG Nanoparticles using Microfluidic Mixing

This protocol describes a standard method for producing DSG nanoparticles with a consistent size and low PDI.

Materials:

  • This compound (DSG)

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-distearoyl-rac-glycero-3-methoxypolyethylene glycol - mPEG-DSG)

  • Ethanol (B145695) (absolute, RNase-free)

  • Aqueous Buffer (e.g., 25 mM Citrate buffer, pH 4.0, RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringes (1 mL and 3 mL, Luer-lock)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of DSG, DSPC, cholesterol, and mPEG-DSG in absolute ethanol.

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid, where DSG could be a component). The final total lipid concentration in ethanol should be between 10-20 mg/mL.[3]

  • Aqueous Phase Preparation:

    • Prepare the aqueous buffer at the desired pH (e.g., pH 4.0 for formulations containing ionizable lipids).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into a syringe and the aqueous buffer into a separate, larger syringe.

    • Set the total flow rate and the flow rate ratio on the microfluidic device. A common ratio is 3:1 (aqueous:ethanol).

    • Initiate the flow to mix the two streams. The rapid mixing will cause the lipids to self-assemble into nanoparticles.

  • Purification:

    • Dialyze the resulting nanoparticle suspension against the desired final buffer (e.g., PBS pH 7.4) to remove the ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.[3]

    • Store the nanoparticles at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[3]

Protocol 2: Characterization of DSG Nanoparticle Stability

This protocol outlines the key measurements for assessing the stability of your nanoparticle formulation.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (e.g., PBS pH 7.4) to a suitable concentration for DLS analysis.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the nanoparticle sample in an appropriate low-ionic-strength buffer.

    • Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential. A zeta potential of greater than |20| mV is often associated with good colloidal stability due to electrostatic repulsion.

3. Stability Study Workflow:

start Start: New Nanoparticle Formulation initial_char Initial Characterization (Size, PDI, Zeta Potential) at T=0 start->initial_char aliquot Aliquot Samples for Different Storage Conditions initial_char->aliquot storage_4c Store at 4°C aliquot->storage_4c storage_25c Store at 25°C aliquot->storage_25c storage_ft Freeze-Thaw Cycles (-20°C / RT) aliquot->storage_ft measure_t1 Measure at T=1 week storage_4c->measure_t1 storage_25c->measure_t1 storage_ft->measure_t1 measure_t2 Measure at T=1 month measure_t1->measure_t2 Continue Study analyze Analyze Data: Compare Size, PDI, and Visual Appearance Over Time measure_t1->analyze Analyze measure_t3 Measure at T=3 months measure_t2->measure_t3 Continue Study measure_t2->analyze Analyze measure_t3->analyze Analyze end End: Determine Formulation Stability analyze->end

Caption: Workflow for conducting a nanoparticle stability study.

References

Preventing hydrolysis of 1,2-Distearoyl-rac-glycerol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1,2-Distearoyl-rac-glycerol to prevent hydrolysis and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a high-purity diglyceride used in various research applications, including as a lipid supplement in cell culture and in the formulation of drug delivery systems. Its stability is critical because the ester linkages in the molecule are susceptible to hydrolysis, which is the cleavage of these bonds by water. This degradation process yields stearic acid and glycerol (B35011), altering the properties of the compound and potentially impacting experimental outcomes.

Q2: What are the primary factors that lead to the hydrolysis of this compound?

A2: The main contributors to the hydrolysis of this compound are:

  • Moisture: The presence of water is the most critical factor, as it is a reactant in the hydrolysis process.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds. For lipids in aqueous suspensions, a neutral pH of around 7 is recommended to minimize this effect.[1]

Q3: How should I store solid this compound to minimize hydrolysis?

A3: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed glass container.[2] To further minimize exposure to moisture, the container can be placed inside a desiccator. Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation from forming on the cold powder.[3][4]

Q4: What is the recommended procedure for storing solutions of this compound?

A4: Solutions of this compound should be prepared in a high-purity, anhydrous organic solvent. The solution should be stored in a glass vial with a Teflon-lined cap at -20°C or -80°C.[5] To prevent oxidation, the headspace of the vial should be purged with an inert gas, such as argon or nitrogen.[3][4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[3]

Q5: How long can I expect this compound to be stable under recommended storage conditions?

A5: When stored as a solid at -20°C, similar saturated lipids have a shelf life of at least four years.[6] For solutions stored at -20°C, the stability is generally considered to be up to one month, while storage at -80°C can extend this to six months.[5] However, it is always best practice to monitor for signs of degradation, especially for long-term experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the hydrolysis of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance of the solid (e.g., clumping, oily texture) Moisture absorption leading to hydrolysis.1. Discard the affected product to avoid compromising experimental results.2. Review your storage procedure. Ensure the container is tightly sealed and stored in a dry environment.3. Always allow the container to reach room temperature before opening.
Inconsistent experimental results using the same batch of lipid Partial hydrolysis of the stock material.1. Perform a quality control check on your this compound stock using TLC or HPLC (see Experimental Protocols).2. If degradation is confirmed, use a fresh, unopened vial of the lipid.3. Re-evaluate your handling procedures to minimize exposure to moisture and temperature fluctuations.
Precipitate forms in a previously clear solution upon storage The precipitate could be a hydrolysis product, such as stearic acid, which may have lower solubility at cold temperatures.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may still be usable for some applications, but be aware of the potential for altered concentration.2. For critical applications, it is best to prepare a fresh solution.3. Ensure you are using a suitable anhydrous solvent.
pH of an aqueous formulation containing the lipid shifts over time Hydrolysis can release stearic acid, which will lower the pH of the solution.1. Monitor the pH of your formulation regularly.2. If a significant pH drop is observed, it is an indication of hydrolysis.3. Consider preparing fresh formulations more frequently or storing them at a lower temperature.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Form Storage Temperature Atmosphere Container Expected Shelf Life Reference
Solid-20°CAmbient (in a sealed container)Glass≥ 4 years[6]
Solution-20°CInert (Argon or Nitrogen)Glass with Teflon-lined cap~1 month[5]
Solution-80°CInert (Argon or Nitrogen)Glass with Teflon-lined cap~6 months[5]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Hydrolysis

This protocol provides a qualitative method to assess the purity of this compound and detect the presence of its hydrolysis products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • This compound sample

  • Stearic acid standard

  • Glycerol standard

  • Mobile Phase: Hexane: Diethyl Ether: Acetic Acid (70:30:1, v/v/v)

  • Visualization Reagent: 50% Sulfuric acid in ethanol (B145695), followed by heating

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Dissolve a small amount of your this compound sample, the stearic acid standard, and the glycerol standard in a suitable solvent (e.g., chloroform:methanol 2:1).

  • Using separate capillaries, spot the sample and standards onto the TLC plate, about 1 cm from the bottom.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend to about 1 cm from the top of the plate.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely.

  • Spray the plate evenly with the 50% sulfuric acid in ethanol reagent.

  • Carefully heat the plate on a hotplate until spots appear.

  • Interpretation: this compound will have a specific retention factor (Rf). The presence of spots corresponding to the stearic acid and glycerol standards in the sample lane indicates hydrolysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Hydrolysis

This protocol outlines a more quantitative approach to measure the extent of hydrolysis.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of two solvents is typically used:

    • Solvent A: Water

    • Solvent B: Acetonitrile/Isopropanol mixture

Procedure:

  • Prepare standard solutions of known concentrations of this compound, stearic acid, and glycerol in a suitable solvent.

  • Prepare your sample solution, ensuring it is fully dissolved and filtered.

  • Set up an appropriate gradient elution method on the HPLC to separate the three components.

  • Inject the standards to create a calibration curve for each compound.

  • Inject your sample.

  • Data Analysis: Identify and quantify the peaks in your sample chromatogram by comparing their retention times and peak areas to the calibration curves. This will allow you to determine the percentage of hydrolysis in your sample.

Visualizations

Hydrolysis_Pathway DSG This compound Products Hydrolysis Products DSG->Products Hydrolysis Water Water (H₂O) Water->Products Stearic_Acid Stearic Acid Products->Stearic_Acid Glycerol Glycerol Products->Glycerol

Caption: Hydrolysis pathway of this compound.

Storage_Workflow cluster_storage Recommended Storage cluster_handling Handling Procedure Solid Solid this compound Store_Solid Long-term Storage Solid->Store_Solid -20°C in a dry environment Warm Warm to Room Temperature Before Opening Solid->Warm Solution Solution in Anhydrous Solvent Store_Solution Short to Medium-term Storage Solution->Store_Solution -20°C to -80°C under inert gas Aliquot Aliquot Solutions to Avoid Freeze-Thaw Cycles Solution->Aliquot Use Use Warm->Use Use in Experiment Aliquot->Use

Caption: Recommended storage and handling workflow.

Troubleshooting_Tree start Inconsistent Experimental Results? check_purity Assess Purity of This compound (TLC/HPLC) start->check_purity hydrolysis_detected Hydrolysis Detected? check_purity->hydrolysis_detected discard_sample Discard Sample and Use Fresh Stock hydrolysis_detected->discard_sample Yes no_hydrolysis No Hydrolysis Detected hydrolysis_detected->no_hydrolysis No review_storage Review Storage and Handling Procedures discard_sample->review_storage investigate_other Investigate Other Experimental Variables no_hydrolysis->investigate_other

Caption: Troubleshooting decision tree for inconsistent results.

References

Identifying and removing impurities from synthetic 1,2-Distearoyl-rac-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1,2-Distearoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities can be categorized as starting materials, reaction byproducts, and processing contaminants.

  • Unreacted Starting Materials: Residual stearic acid and glycerol (B35011) may be present.

  • Reaction Byproducts: The synthesis may yield isomeric and other acylglycerol impurities, including:

    • 1,3-Distearoyl-rac-glycerol (the most common isomeric impurity)

    • Monostearoyl-rac-glycerol

    • Tristearoyl-rac-glycerol

  • Processing Contaminants: Solvents used during synthesis and purification (e.g., hexane (B92381), ethyl acetate (B1210297), acetone (B3395972), methanol) may be present in trace amounts.

Q2: How can I identify these impurities?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial identification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more detailed quantitative analysis.

Q3: What is the best way to remove these impurities?

A3: A combination of column chromatography and recrystallization is typically effective. Silica (B1680970) gel column chromatography can separate the desired 1,2-isomer from other acylglycerols and unreacted starting materials. Subsequent recrystallization can further purify the product and remove residual solvents.

Q4: My this compound appears to be isomerizing to the 1,3-isomer during storage or processing. How can I prevent this?

A4: Acyl migration from the sn-2 to the sn-1 and sn-3 positions is a known issue, particularly in the presence of acid or base, or at elevated temperatures. To minimize isomerization, store the compound at low temperatures (-20°C is recommended) and avoid acidic or basic conditions during your experiments if possible.

Troubleshooting Guides

Problem 1: Poor Separation of Spots on TLC Plate

Possible Causes:

  • Incorrect solvent system polarity.

  • Co-elution of impurities with the product.

  • Overloading of the sample on the TLC plate.

Solutions:

  • Adjust Solvent System: Modify the polarity of your mobile phase. For separating diacylglycerol isomers, a common solvent system is a mixture of hexane, diethyl ether, and a small amount of acetic acid. You can adjust the ratio to optimize separation.

  • Two-Dimensional TLC: For complex mixtures, consider two-dimensional TLC with different solvent systems in each direction.

  • Reduce Sample Concentration: Ensure you are not overloading the TLC plate, as this can lead to broad, overlapping spots.

Problem 2: Low Yield After Column Chromatography

Possible Causes:

  • Improper mobile phase gradient, leading to co-elution or poor separation.

  • Adsorption of the product onto the silica gel.

  • Use of a too-polar solvent that elutes all components together.

Solutions:

  • Optimize Elution Gradient: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). This will allow for the sequential elution of impurities and the desired product.

  • Monitor Fractions Closely: Collect small fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Use a Less Active Stationary Phase: If irreversible adsorption is suspected, consider using a less active adsorbent like neutral alumina.

Problem 3: Product Fails to Crystallize During Recrystallization

Possible Causes:

  • The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • The presence of impurities is inhibiting crystal formation.

  • The solution is not sufficiently supersaturated.

Solutions:

  • Select an Appropriate Solvent System: For long-chain saturated diacylglycerols like this compound, a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or acetone is often effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Perform a Pre-purification Step: If significant impurities are present, purify the material by column chromatography before attempting recrystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To assess the purity of a sample of this compound and identify the presence of common impurities.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (e.g., 80:20:1 v/v/v)

  • Visualization Agent:

    • Iodine chamber (for unsaturated impurities)

    • Primuline spray (0.05% in acetone-water 80:20) followed by UV light visualization

    • Phosphomolybdic acid stain followed by heating

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform (B151607) or a mixture of hexane and ethyl acetate).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using one of the methods described above.

Expected Results: The this compound should appear as a single major spot. Impurities will appear as separate spots with different Rf values. The 1,3-isomer will typically have a slightly higher Rf value than the 1,2-isomer. Stearic acid will have a lower Rf value, and tristearoylglycerol will have a higher Rf value.

Compound Typical Rf Value (relative)
Tristearoyl-rac-glycerolHighest
1,3-Distearoyl-rac-glycerolHigh
This compound Medium
Monostearoyl-rac-glycerolLow
Stearic AcidLowest
GlycerolRemains at the origin
Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate this compound from impurities.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Elution Solvents: Hexane and Ethyl Acetate (or Diethyl Ether)

  • Fraction collector or test tubes

  • TLC setup for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane to elute highly non-polar impurities like any tristearoylglycerol.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • The 1,3- and 1,2-diacylglycerol isomers will elute as the polarity increases. The 1,3-isomer will typically elute before the 1,2-isomer.

    • Finally, more polar impurities like monostearoylglycerol, stearic acid, and glycerol will elute at higher concentrations of ethyl acetate or by flushing the column with a more polar solvent system.

  • Fraction Analysis: Collect fractions and analyze each by TLC to identify those containing the pure this compound.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Objective: To further purify this compound obtained from column chromatography.

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent (e.g., hexane, acetone, or a mixture)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude this compound tlc_analysis TLC Analysis synthesis->tlc_analysis Initial Purity Check column_chromatography Column Chromatography tlc_analysis->column_chromatography Proceed if Impure column_chromatography->tlc_analysis Fraction Analysis recrystallization Recrystallization column_chromatography->recrystallization Further Purification recrystallization->tlc_analysis pure_product Pure this compound recrystallization->pure_product Final Product

Caption: Experimental workflow for the purification and analysis of this compound.

signaling_pathway receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 Generates dag 1,2-Diacylglycerol (DAG) pip2->dag Generates pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream Phosphorylation of Substrate Proteins

Caption: Simplified diacylglycerol (DAG) signaling pathway involving Protein Kinase C (PKC).

Technical Support Center: 1,2-Distearoyl-rac-glycerol (DSG) Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1,2-Distearoyl-rac-glycerol (DSG) liposome (B1194612) preparations.

Troubleshooting Guide

This guide addresses common issues encountered during DSG liposome preparation that can lead to low yield, offering potential causes and solutions in a question-and-answer format.

Q1: My final liposome suspension appears very dilute, and I suspect a low overall yield. What are the most likely causes?

A1: A low overall yield of liposomes can stem from significant lipid loss at various stages of the preparation process. The most critical steps for potential loss are the hydration of the lipid film and the extrusion process. Inefficient hydration can leave a substantial amount of lipid adhered to the flask, while extrusion can lead to loss within the extruder apparatus.

Q2: The thin lipid film I prepared appears patchy, uneven, or like white clumps instead of a clear, uniform film. How does this affect my yield, and how can I fix it?

A2: An uneven or clumped lipid film is a primary contributor to low yield because the lipids are not fully exposed to the hydration buffer, leading to incomplete hydration and resuspension.

  • Potential Causes:

    • Rapid Solvent Evaporation: If the organic solvent is removed too quickly, the lipids do not have sufficient time to deposit evenly on the flask surface.

    • Inadequate Lipid Solubilization: The lipids may not have been fully dissolved in the organic solvent initially.

    • High Lipid Concentration: A very high concentration of lipids in the organic solvent can hinder the formation of a thin film.

    • Flask Shape: A pear-shaped flask may not provide the optimal surface area for film formation compared to a round-bottom flask.

  • Solutions:

    • Ensure lipids are completely dissolved in the organic solvent before evaporation. A chloroform:methanol mixture can improve the solubility of some lipids.

    • Reduce the speed of rotation and apply the vacuum gradually during rotary evaporation to slow down the evaporation process.

    • Use a round-bottom flask to maximize the surface area for film formation.

    • If the film still appears non-uniform, you can redissolve it in a small amount of organic solvent and repeat the evaporation step more slowly.

Q3: After hydration, I notice a significant amount of lipid film remaining on the walls of the round-bottom flask. How can I improve the resuspension of the lipid film?

A3: Incomplete resuspension is a major source of lipid loss, with studies showing that up to 50% of the lipid can be lost at this stage.[1][2][3]

  • Potential Causes:

    • Hydration Temperature Below Tc: this compound is a component of saturated phospholipids (B1166683) like DSPC, which has a high phase transition temperature (Tc) of approximately 55°C.[4] Hydrating below this temperature will result in the lipid being in a rigid gel state, which is difficult to hydrate.

    • Insufficient Agitation: Gentle swirling may not provide enough mechanical energy to detach the lipid film from the flask.

    • Inadequate Hydration Time: The lipid film may not have had enough time to fully swell and detach.

  • Solutions:

    • Crucially, ensure the hydration buffer is pre-heated to a temperature above the Tc of your lipid formulation (e.g., 60-65°C for DSPC-containing liposomes) and maintain this temperature during hydration. [4]

    • Employ vigorous vortexing for at least 30-60 seconds to mechanically disrupt the lipid film.[1]

    • Increase the hydration time to allow for complete swelling of the lipid film. An overnight "aging" of the hydrated suspension (while maintaining the temperature above Tc) can sometimes improve the homogeneity and ease of downsizing.

    • Including glass beads in the flask during hydration can enhance the mechanical disruption of the film.

Q4: My liposome yield decreases significantly after the extrusion step. How can I minimize lipid loss during extrusion?

A4: While generally less of a source of loss than poor hydration, the extrusion process can still account for a 10-20% loss of lipid material.[1][2][3]

  • Potential Causes:

    • Clogged Extruder Membranes: Large, unhydrated lipid aggregates can clog the pores of the polycarbonate membrane.

    • Dead Volume in the Extruder: The design of the extruder can lead to a certain amount of the liposome suspension being retained within the apparatus.

    • Lipid Adhesion to the Apparatus: Lipids can adhere to the surfaces of the syringes and the extruder body.

  • Solutions:

    • Ensure the initial multilamellar vesicle suspension is well-hydrated and free of large aggregates before extrusion. Optional freeze-thaw cycles (5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath) before extrusion can help to break down large multilamellar vesicles into smaller ones, making extrusion easier and potentially improving yield.[1]

    • Pass the liposome suspension through the extruder an odd number of times so that the final product is collected in the opposite syringe, minimizing the loss in the dead volume of the initial syringe.

    • To maximize recovery, after the main extrusion process, you can pass a small volume of fresh buffer through the extruder to recover any retained liposomes.

    • Ensure the extrusion is performed at a temperature above the lipid's Tc to maintain the fluidity of the lipid bilayers.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for preparing this compound (DSG) liposomes to maximize yield?

A1: The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing DSG-containing liposomes such as those made with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[4][6] To maximize yield, it is crucial to optimize each step, particularly the formation of a uniform lipid film and the complete hydration and resuspension of this film above the lipid's phase transition temperature (Tc).

Q2: How can I accurately measure the yield of my liposome preparation?

A2: To determine the yield, you need to quantify the lipid concentration in your final liposome suspension and compare it to the initial amount of lipid used. Common methods for lipid quantification include High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).[1] For routine checks, a phosphate (B84403) assay (if using phospholipids) can also be used.

Q3: Does the number of extrusion cycles affect the final yield?

A3: While the number of extrusion cycles primarily affects the size and polydispersity of the liposomes, excessive cycles could potentially lead to minor additional lipid loss due to repeated passage through the apparatus. Generally, 5-10 extrusion cycles are sufficient to achieve a homogenous population of unilamellar vesicles.[7] The most significant loss during extrusion typically occurs in the initial passes when larger vesicles may be retained by the membrane.

Q4: Can sonication be used to increase the yield?

A4: Yes, sonication can help to improve the yield by aiding in the detachment of the lipid film from the flask during hydration.[1] It can be used as an alternative or in conjunction with extrusion for sizing down the liposomes. However, probe sonication can sometimes lead to lipid degradation, so bath sonication is often preferred.[8]

Q5: What are the ideal storage conditions to maintain the integrity and concentration of my final DSG liposome preparation?

A5: For optimal stability, DSG-containing liposomes, which are typically composed of saturated lipids with a high Tc, should be stored at a temperature below their Tc, with 4°C being a common storage temperature.[2] Freezing the liposome suspension should be avoided unless a cryoprotectant (e.g., sucrose (B13894) or trehalose) is included, as freeze-thaw cycles can disrupt the liposome structure and lead to aggregation and loss of encapsulated material.[2]

Data Presentation

The following tables summarize quantitative data on lipid loss during key stages of liposome preparation, based on studies of liposomes with similar physical properties to those containing DSG.

Table 1: Estimated Lipid Loss at Different Stages of Liposome Preparation (based on POPC/Cholesterol Liposomes)

Preparation StepEstimated Lipid Loss (%)Key Factors Influencing Loss
Lipid Film Resuspension Up to 50%Incomplete hydration, insufficient agitation, hydration temperature below Tc.
Extrusion 10 - 20%Dead volume in the extruder, clogging of membranes, lipid adhesion.
Freeze-Thaw Cycles Can improve overall yieldAids in the breakdown of large aggregates, facilitating more efficient hydration and extrusion.
Sonication Can improve overall yieldAssists in detaching the lipid film from the flask, leading to better recovery.

Data adapted from studies on POPC/cholesterol liposomes, which have similar processing characteristics to DSG-containing liposomes.[1][2][3]

Experimental Protocols

High-Yield Preparation of 100 nm DSG-Containing Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol (a common formulation containing a DSG derivative) at a 2:1 molar ratio.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes (1 mL)

  • Vortex mixer

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of DSPC and cholesterol for a 2:1 molar ratio.

    • Dissolve the lipids in a suitable volume of the organic solvent (e.g., 2-3 mL) in the round-bottom flask.

    • Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.[4]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Partially submerge the flask in a water bath set to 45-50°C.

    • Start the rotation (e.g., 100 rpm) and gradually apply a vacuum to evaporate the solvent.

    • Continue evaporation until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask.

    • Once the film appears dry, keep the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.[9]

  • Hydration and Resuspension:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[4]

    • Add the pre-heated buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

    • Hydrate the film for 30-60 minutes at 60-65°C with intermittent vigorous vortexing to ensure the film is fully detached and suspended. The resulting suspension will appear milky and is composed of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pre-heat the extruder assembly to 60-65°C.

    • Draw the MLV suspension into a syringe and pass it through the extruder to another syringe.

    • Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a uniform size distribution and collection in the opposite syringe.[4]

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Characterization and Yield Quantification:

    • Allow the liposome suspension to cool to room temperature.

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Quantify the lipid concentration in the final suspension using an appropriate method (e.g., HPLC-ELSD) and calculate the percentage yield relative to the initial lipid amount.

Visualizations

Liposome_Preparation_Workflow cluster_prep Preparation cluster_formation Vesicle Formation cluster_sizing Sizing and Purification cluster_analysis Analysis dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film (Buffer > Tc) evaporate->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 4. Extrude (100 nm membrane) mlv->extrude suv Small Unilamellar Vesicles (SUVs) extrude->suv analyze 5. Characterize (DLS, HPLC) suv->analyze final_product Final Product analyze->final_product

Caption: Workflow for high-yield DSG liposome preparation.

Troubleshooting_Yield_Loss cluster_hydration Hydration/Resuspension Issues (~50% Loss) cluster_extrusion Extrusion Issues (10-20% Loss) start Low Liposome Yield uneven_film Uneven Lipid Film start->uneven_film low_temp Hydration Temp < Tc start->low_temp poor_agitation Insufficient Agitation start->poor_agitation clogging Membrane Clogging start->clogging dead_volume Apparatus Dead Volume start->dead_volume sol1 Slow Evaporation, Use Round-Bottom Flask uneven_film->sol1 Solution sol2 Hydrate at 60-65°C low_temp->sol2 Solution sol3 Vigorous Vortexing poor_agitation->sol3 Solution sol4 Pre-Extrusion Freeze-Thaw clogging->sol4 Solution sol5 Odd Number of Passes, Rinse with Buffer dead_volume->sol5 Solution

References

Navigating the Nuances of Mixed Lipid Systems: A Technical Support Center for Optimizing 1,2-Distearoyl-rac-glycerol Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing the lipid ratio in mixed lipid systems containing 1,2-Distearoyl-rac-glycerol (DSPC). Whether you are developing lipid nanoparticles (LNPs) for nucleic acid delivery or other lipid-based drug formulations, this resource offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DSPC) in mixed lipid systems?

A1: this compound, a saturated phospholipid, primarily functions as a "helper lipid" in lipid nanoparticle (LNP) formulations. Its main role is to provide structural integrity and stability to the nanoparticles.[1] Due to its high phase transition temperature (approximately 55°C), DSPC exists in a rigid, gel-like state at physiological temperatures, which helps to create a tightly packed and stable lipid bilayer.[1] This stability is crucial for protecting the encapsulated payload, such as mRNA, from degradation and controlling its release.

Q2: What is a typical starting molar ratio for DSPC in an LNP formulation?

A2: A widely used starting molar ratio for DSPC in a four-component LNP system (comprising an ionizable lipid, DSPC, cholesterol, and a PEGylated lipid) is approximately 10 mol%.[1][2][3] A common and effective formulation ratio is 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and PEGylated lipid, respectively.[1][3][4] However, the optimal ratio can vary depending on the specific ionizable lipid, payload, and desired nanoparticle characteristics.

Q3: How does the ratio of DSPC to other lipids, like cholesterol, affect the final formulation?

A3: The ratio of DSPC to other lipids, particularly cholesterol, is critical for the physicochemical properties of the LNP. Cholesterol is known to influence the fluidity and permeability of the lipid bilayer. While DSPC provides rigidity, cholesterol can modulate this, affecting drug encapsulation and release kinetics. The optimal DSPC-to-cholesterol molar ratio often needs to be determined empirically for each specific drug and formulation.[5] Some studies have shown that varying the combined DSPC and cholesterol content between 40-60 mol% (at a 1:1 molar ratio) does not significantly impact LNP size.[6]

Q4: Can replacing DSPC with other helper lipids impact the formulation?

A4: Yes, replacing DSPC with other helper lipids can significantly alter the properties of the LNP. For instance, substituting DSPC with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to potentially increase in vitro and in vivo mRNA delivery.[7] This is attributed to DOPE's ability to promote endosomal escape. The choice between DSPC and other helper lipids often involves a trade-off between stability (favored by DSPC) and fusogenicity (favored by lipids like DOPE).[8]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the this compound ratio in mixed lipid systems.

Issue Potential Cause Related to DSPC Ratio Troubleshooting Steps
High Particle Size (>150 nm) and/or Polydispersity Index (PDI > 0.2) Suboptimal DSPC to PEG-lipid ratio: An insufficient amount of PEGylated lipid relative to DSPC can lead to particle aggregation.Systematically vary the molar percentage of the PEGylated lipid while keeping the DSPC ratio constant initially. A slight increase in the PEG-lipid percentage can often improve stability and reduce aggregation.[3]
Inappropriate DSPC to Cholesterol Ratio: An imbalanced ratio can lead to instability and larger particle sizes.Screen a range of DSPC to cholesterol ratios. For example, while keeping the ionizable lipid and PEG-lipid constant, vary the DSPC and cholesterol content.
Low Encapsulation Efficiency (<80%) Excessive DSPC Content: While providing stability, an overly rigid LNP with a high DSPC content might hinder the efficient encapsulation of the payload.Decrease the molar ratio of DSPC in increments (e.g., from 15% to 10% to 5%) while adjusting the cholesterol or ionizable lipid content to maintain the total lipid concentration.
Insufficient Ionizable Lipid Relative to DSPC: The ionizable lipid is crucial for interacting with and encapsulating nucleic acids.Increase the molar ratio of the ionizable lipid relative to DSPC.[3]
Poor In Vitro/In Vivo Performance (Low Transfection Efficiency) Overly Rigid Nanoparticles: A high DSPC content can create highly stable LNPs that may not efficiently release their payload inside the cell.Consider partially replacing DSPC with a more fusogenic helper lipid like DOPE to enhance endosomal escape.[7]
Suboptimal Surface Properties: The lipid composition, including the DSPC ratio, can influence the surface charge (zeta potential) and interaction with cells.Characterize the zeta potential of your formulations with varying DSPC ratios. A slightly positive or neutral charge is often desirable for cellular uptake.
LNP Aggregation During Storage Inadequate Stabilization: The ratio of DSPC to other stabilizing lipids (like PEGylated lipids) may not be sufficient to prevent aggregation over time.Increase the molar percentage of the PEGylated lipid. Also, ensure proper storage conditions (e.g., temperature, buffer) as these can significantly impact stability.

Quantitative Data on Lipid Ratios

The following tables summarize the impact of varying lipid ratios on LNP characteristics, with a focus on formulations containing DSPC.

Table 1: Impact of Varying Cholesterol and Cationic Lipid Ratios with Fixed DSPC and PEG-Lipid

DSPC and DMG-PEG2000 were kept constant at 10 and 2 mol%, respectively.

Cholesterol (mol%)Cationic Lipid (DOTAP) (mol%)Particle Size (nm)PDI
1078~55~0.25
2068~50~0.2
3058~50~0.2
4840~50~0.2
6028~45~0.2

Data adapted from a study on manufacturing considerations for LNPs using microfluidics.[2]

Table 2: Comparison of LNP Formulations with DSPC and an Alternative Helper Lipid (DOPE)

Helper LipidIonizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid (molar ratio)Particle Size (nm)PDIEncapsulation Efficiency (%)
DSPC50:10:38.5:1.5~80-100<0.2>90
DOPE38.5:30:30:1.5~100<0.2>80

Data compiled from various sources. Direct comparison should be made with caution due to differences in experimental conditions.[1][7][9]

Experimental Protocols

Protocol 1: Systematic Optimization of DSPC Molar Ratio

This protocol outlines a method for systematically varying the molar ratio of DSPC to determine its optimal concentration in a four-component LNP formulation for mRNA delivery.

1. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol (B145695) at a concentration of 10-25 mM.[4]

  • Ensure all lipids are fully dissolved. Gentle heating (60-65°C) may be required for complete solubilization of some lipids.[4]

2. Formulation of Lipid Mixtures:

  • In separate sterile glass vials, combine the lipid stock solutions to achieve a series of desired molar ratios. For example, to test DSPC at 5%, 10%, and 15%, you could prepare the following mixtures (while keeping the ionizable lipid and PEG-lipid constant):

    • Formulation A (5% DSPC): 50% Ionizable Lipid, 5% DSPC, 43.5% Cholesterol, 1.5% PEG-Lipid

    • Formulation B (10% DSPC): 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-Lipid

    • Formulation C (15% DSPC): 50% Ionizable Lipid, 15% DSPC, 33.5% Cholesterol, 1.5% PEG-Lipid

  • The final total lipid concentration in ethanol should be between 10-20 mg/mL.[1]

3. Preparation of mRNA Solution:

  • Dilute the mRNA stock in a suitable buffer, such as 25 mM citrate (B86180) buffer (pH 4.0), to the desired concentration.[1]

4. LNP Formation via Microfluidic Mixing:

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Use a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[2] The rapid mixing induces the self-assembly of the LNPs.

5. Purification:

  • Dialyze the resulting LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

6. Characterization:

  • Particle Size and PDI: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index.

  • Encapsulation Efficiency: Use a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA.[1]

  • Zeta Potential: Measure the surface charge of the LNPs using DLS.

Protocol 2: In Vitro Transfection Efficiency Assay

1. Cell Culture:

  • Culture a suitable cell line (e.g., HEK293T cells) in the appropriate growth medium.

2. Transfection:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Add the LNP formulations with varying DSPC ratios (prepared in Protocol 1) to the cells at various concentrations (e.g., encoding a reporter protein like Luciferase).

  • Incubate the cells for 24-48 hours.[1]

3. Assay for Reporter Gene Expression:

  • Lyse the cells using a suitable lysis buffer.

  • Add the appropriate substrate for the reporter protein (e.g., luciferase substrate) to the cell lysate.

  • Measure the signal (e.g., bioluminescence) using a plate reader to determine the transfection efficiency of each formulation.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Characterization & Analysis prep_lipids Prepare Lipid Stock Solutions (Ethanol) mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare mRNA Solution (Aqueous Buffer) prep_mrna->mix purify Purification (Dialysis) mix->purify char Physicochemical Characterization (DLS, RiboGreen) purify->char invitro In Vitro Transfection Assay char->invitro invivo In Vivo Studies (Optional) invitro->invivo

Caption: Experimental workflow for optimizing the DSPC ratio in LNP formulations.

troubleshooting_logic start High Particle Size / PDI cause1 Suboptimal DSPC: PEG-Lipid Ratio? start->cause1 cause2 Incorrect DSPC: Cholesterol Ratio? start->cause2 solution1 Vary PEG-Lipid Molar Percentage cause1->solution1 solution2 Screen Different DSPC:Cholesterol Ratios cause2->solution2

References

Best practices for handling and storing 1,2-Distearoyl-rac-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 1,2-Distearoyl-rac-glycerol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diacylglycerol (DAG) molecule. It consists of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-2 positions. It is a white to off-white crystalline powder at room temperature. Due to its structure, it is a key lipid molecule used in the formation of lipid bilayers, such as those in liposomes, and is known to be a second messenger in cellular signaling pathways.

Q2: What are the primary applications of this compound in research?

This compound is primarily used in the following research applications:

  • Liposome (B1194612) and Nanoparticle Formulation: It serves as a structural component in the preparation of liposomes and other lipid-based nanoparticles for drug delivery systems.[1]

  • Cell Signaling Research: As a diacylglycerol, it is used to study and activate Protein Kinase C (PKC) signaling pathways, which are involved in numerous cellular processes.

  • Biophysical Studies: It is used in model membranes to study the physical properties of lipid bilayers.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C.[2] For stock solutions in organic solvents, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat.[4] Handling of the powder should be done in a well-ventilated area to avoid inhalation.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Solubility Issues

Problem: Difficulty dissolving this compound powder.

  • Cause: this compound is a high-melting point, saturated lipid, making it poorly soluble in many solvents at room temperature.

  • Solution:

    • Solvent Selection: Use an appropriate organic solvent. Chloroform (B151607) and dimethylformamide (DMF) are effective solvents. Ethanol can also be used, but may require heating.

    • Heating: Gently warm the solvent to a temperature above the phase transition temperature of the lipid (the melting point is 68-74 °C) to facilitate dissolution. For example, when using ethanol, warming to 60°C with sonication can aid dissolution.[3]

    • Sonication: Use a bath sonicator to provide mechanical energy to break up powder aggregates and enhance solvation.

    • Purity Check: Ensure the solvent is pure and anhydrous, as contaminants can affect solubility.

Liposome Preparation Issues

Problem: Formation of aggregates or a non-uniform lipid film during liposome preparation.

  • Cause: Incomplete removal of the organic solvent or uneven drying of the lipid film.

  • Solution:

    • Even Film Formation: When using a rotary evaporator, rotate the flask at a steady speed to ensure the lipid solution coats the entire surface, forming a thin, even film.

    • Complete Solvent Removal: After rotary evaporation, place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

    • Hydration Temperature: Ensure the hydration buffer is pre-warmed to a temperature above the phase transition temperature of this compound before adding it to the dry lipid film.

Problem: Low encapsulation efficiency of hydrophilic drugs in liposomes.

  • Cause: The passive entrapment of water-soluble molecules within the aqueous core of liposomes can be inefficient.

  • Solution:

    • Optimize Hydration: During the hydration step, ensure vigorous agitation (e.g., vortexing) to fully disperse the lipid film and form multilamellar vesicles (MLVs) that can encapsulate the aqueous drug solution.

    • Extrusion: Perform extrusion above the lipid's phase transition temperature to ensure the formation of uniform unilamellar vesicles (LUVs).

    • Active Loading: For ionizable hydrophilic drugs, consider using active loading techniques, such as creating a pH or ion gradient across the liposome membrane to drive drug accumulation into the liposomes.

Data Presentation

Solubility of this compound in Common Organic Solvents
SolventSolubilityMolar Concentration (at max solubility)Notes
Chloroform~10 mg/mL[5]~16.0 mMSoluble at room temperature.
Dimethylformamide (DMF)~30 mg/mL[5]~48.0 mMSoluble at room temperature.
Ethanol2 mg/mL[3]3.20 mMRequires warming to 60°C and sonication.[3]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[5]~1.6 mM
WaterInsoluble-

Molecular Weight of this compound: 625.02 g/mol

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical-resistant vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., chloroform or DMF) to achieve the desired concentration.

  • Dissolution: If necessary, gently warm the vial in a water bath and sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C.

Protocol 2: Preparation of Liposomes using the Thin-Film Hydration and Extrusion Method
  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 65°C).

    • Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inside of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual chloroform.

  • Hydration:

    • Warm the aqueous hydration buffer (which may contain a hydrophilic drug) to a temperature above the lipid's phase transition temperature.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's phase transition temperature.

    • Load the MLV suspension into a syringe and pass it through the extruder multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a uniform size.

  • Purification:

    • Remove any unencapsulated drug or other solutes by size exclusion chromatography or dialysis.

Mandatory Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing and Purification dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate vacuum Dry Under High Vacuum evaporate->vacuum add_buffer Add Pre-warmed Aqueous Buffer vacuum->add_buffer Hydrate Film agitate Agitate to Form Multilamellar Vesicles (MLVs) add_buffer->agitate extrude Extrusion Through Membrane agitate->extrude Size Vesicles purify Purification (e.g., SEC) extrude->purify final_product final_product purify->final_product Final Liposome Suspension

Caption: Experimental workflow for liposome preparation.

pkc_activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag Produces ip3 IP3 pip2->ip3 Produces pkc_inactive Inactive Protein Kinase C (PKC) dag->pkc_inactive Recruits to Membrane er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor pkc_active Active Protein Kinase C (PKC) pkc_inactive->pkc_active Activation cellular_response Downstream Cellular Response pkc_active->cellular_response Phosphorylates Substrates ca2 Ca2+ ca2->pkc_inactive Binds er->ca2 Releases ligand External Signal (e.g., Hormone) ligand->receptor Binds

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

References

Technical Support Center: Stability of 1,2-Distearoyl-rac-glycerol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Distearoyl-rac-glycerol formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of formulations containing this compound, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in formulations?

A1: this compound is a diacylglycerol molecule consisting of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-2 positions. It is a key intermediate in various metabolic pathways and is widely used in pharmaceutical formulations as an excipient, particularly in lipid-based drug delivery systems such as liposomes and lipid nanoparticles. Its primary functions are to enhance the stability and improve the encapsulation and delivery of active pharmaceutical ingredients (APIs).

Q2: What are the primary stability concerns for this compound in aqueous formulations?

A2: The main stability concerns for this compound in aqueous environments are chemical degradation through hydrolysis and isomerization. The ester linkages are susceptible to cleavage, and the acyl chains can migrate, leading to the formation of different chemical species.

Q3: How does pH influence the stability of this compound?

A3: The pH of the formulation is a critical factor that significantly impacts the rate and pathway of degradation. Both acidic and basic conditions can accelerate the hydrolysis of the ester bonds. Additionally, pH can influence the rate of acyl migration, leading to the isomerization of the 1,2-distearoyl isomer to the more thermodynamically stable 1,3-distearoyl isomer.

Q4: What are the main degradation products of this compound?

A4: The primary degradation products resulting from hydrolysis are stearic acid and 1- or 2-monostearoyl-rac-glycerol (monostearin). Isomerization leads to the formation of 1,3-Distearoyl-rac-glycerol.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound in my formulation over a short period.

  • Question: What is the pH of your formulation?

    • Troubleshooting: Extreme pH values (highly acidic or highly basic) can significantly accelerate the hydrolysis of the ester bonds in this compound. The rate of hydrolysis is generally slowest in the slightly acidic to neutral pH range (pH 4-6). If your formulation has a pH outside of this range, consider adjusting it or using a suitable buffer system to maintain a more favorable pH.

  • Question: Are there any enzymes present in your formulation or introduced during your process?

    • Troubleshooting: Lipases, if present, can rapidly catalyze the hydrolysis of diacylglycerols.[1][2][3] Ensure that all components of your formulation are free from enzymatic contamination. If you are working with biological systems, be aware of endogenous lipases.

Problem 2: My formulation is showing a change in physical properties, such as particle size or morphology, over time.

  • Question: Have you analyzed the chemical composition of the lipid components?

    • Troubleshooting: The isomerization of this compound to 1,3-Distearoyl-rac-glycerol can alter the packing of the lipid molecules within your formulation. This change in molecular geometry can affect the physical properties of liposomes or lipid nanoparticles. Analyzing the isomeric ratio over time can help determine if this is the cause.

  • Question: Is your formulation buffered?

    • Troubleshooting: The hydrolysis of this compound releases stearic acid, which can lower the pH of an unbuffered formulation. This change in pH can, in turn, affect the ionization state of other components and the overall stability of the formulation. The use of a suitable buffer is highly recommended.

Problem 3: I am having difficulty separating and quantifying this compound and its potential degradation products.

  • Question: What analytical technique are you using?

    • Troubleshooting: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for the separation of 1,2- and 1,3-diacylglycerol isomers, as well as their hydrolysis products.[4] A C18 column with a mobile phase of 100% acetonitrile (B52724) and UV detection at a low wavelength (e.g., 205 nm) can be effective.[4] For more definitive identification, coupling HPLC with mass spectrometry (LC-MS) is recommended.[5]

Data Presentation

The stability of this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the expected relative rates of the main degradation pathways at acidic, neutral, and basic pH. Please note that these are general trends for ester-containing lipids, and the actual rates will depend on the specific formulation, temperature, and buffer system.

pH RangePredominant Degradation PathwayRelative Rate of HydrolysisRelative Rate of Isomerization
Acidic (pH < 4) Acid-catalyzed hydrolysisModerate to HighLow to Moderate
Neutral (pH 6-8) Minimal hydrolysis and isomerizationLowLow
Basic (pH > 8) Base-catalyzed (saponification)High to Very HighModerate to High

Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of a this compound formulation under different pH conditions.[6][7][8][9][10]

Objective: To determine the degradation profile of this compound in a formulation when exposed to acidic, neutral, and basic conditions.

Materials:

  • This compound formulation

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Purified water

  • pH meter

  • Incubator or water bath

  • HPLC system with UV or ELSD detector

  • Analytical standards for this compound, 1,3-Distearoyl-rac-glycerol, stearic acid, and monostearin

Procedure:

  • Sample Preparation:

    • Prepare three sets of samples of the this compound formulation.

    • For the acidic condition, adjust the pH of the first set to approximately 3.0 using HCl.

    • For the neutral condition, adjust the pH of the second set to approximately 7.0.

    • For the basic condition, adjust the pH of the third set to approximately 9.0 using NaOH.

    • Prepare a control sample at the intended formulation pH.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Time-Point Sampling:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the pH of the acidic and basic samples before analysis if necessary for the analytical method.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to quantify the amount of this compound remaining and the amounts of degradation products formed.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each pH condition.

    • Identify and quantify the major degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a general HPLC method for the separation and quantification of this compound, 1,3-Distearoyl-rac-glycerol, stearic acid, and monostearin.[4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: UV at 205 nm or ELSD

Expected Elution Order: Based on typical reversed-phase chromatography, the expected elution order would be from the most polar to the least polar compound: Stearic Acid -> Monostearin -> 1,3-Distearoyl-rac-glycerol -> this compound.

Visualizations

Degradation Pathways of this compound This compound This compound Stearic Acid Stearic Acid This compound->Stearic Acid Hydrolysis (Acid/Base) 1-Monostearoyl-rac-glycerol 1-Monostearoyl-rac-glycerol This compound->1-Monostearoyl-rac-glycerol Hydrolysis 2-Monostearoyl-rac-glycerol 2-Monostearoyl-rac-glycerol This compound->2-Monostearoyl-rac-glycerol Hydrolysis 1,3-Distearoyl-rac-glycerol 1,3-Distearoyl-rac-glycerol This compound->1,3-Distearoyl-rac-glycerol Isomerization (Acyl Migration)

Caption: Chemical degradation pathways of this compound.

Workflow for pH Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Formulation Formulation pH_Adjustment pH_Adjustment Formulation->pH_Adjustment Acidic_pH_Sample Acidic_pH_Sample pH_Adjustment->Acidic_pH_Sample pH 3 Neutral_pH_Sample Neutral_pH_Sample pH_Adjustment->Neutral_pH_Sample pH 7 Basic_pH_Sample Basic_pH_Sample pH_Adjustment->Basic_pH_Sample pH 9 Incubate_40C Incubate_40C Acidic_pH_Sample->Incubate_40C Neutral_pH_Sample->Incubate_40C Basic_pH_Sample->Incubate_40C Time_Point_Sampling Time_Point_Sampling Incubate_40C->Time_Point_Sampling 0, 24, 48, 72h HPLC_Analysis HPLC_Analysis Time_Point_Sampling->HPLC_Analysis Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for assessing the pH stability of formulations.

References

Technical Support Center: Optimizing Extrusion of 1,2-Distearoyl-rac-glycerol (DSG) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful sizing of 1,2-Distearoyl-rac-glycerol (DSG) liposomes using extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for extruding DSG-containing liposomes?

A1: The extrusion process should be performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. For liposomes containing 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a common lipid used with DSG, the Tc is approximately 55°C.[1][2] Therefore, it is recommended to pre-heat the extruder and hydrate (B1144303) the lipid film at 60-65°C to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation.[1][3]

Q2: How many extrusion passes are necessary to achieve a uniform liposome (B1194612) size?

A2: The number of extrusion passes significantly impacts the homogeneity of the liposome population. While there is no single answer, increasing the number of passes generally leads to a smaller and more uniform particle size with a lower polydispersity index (PDI).[4][5] For many applications, 10-15 passes are recommended to achieve a narrow size distribution.[4] The optimal number of passes may need to be determined empirically for your specific formulation.

Q3: What is a typical and acceptable Polydispersity Index (PDI) for extruded liposomes?

A3: The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. For most pharmaceutical applications, a PDI value below 0.2 is considered indicative of a monodisperse and homogeneous liposome population.[4][6]

Q4: Can I reuse the polycarbonate membranes for extrusion?

A4: It is generally not recommended to reuse polycarbonate membranes. Reusing membranes can lead to cross-contamination between different batches and may result in inconsistent sizing due to potential clogging or stretching of the pores from previous use. For reproducible results, a new membrane should be used for each liposome preparation.

Q5: How does cholesterol affect the extrusion of DSG liposomes?

A5: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability.[1][2] During extrusion, the presence of cholesterol can influence the resulting vesicle size. Increasing the molar fraction of cholesterol (up to 45%) can lead to the formation of larger vesicles under identical extrusion conditions.[7]

Troubleshooting Guide

This section addresses common problems encountered during the extrusion of DSG liposomes.

Problem 1: The pressure required for extrusion is excessively high, or the extruder is clogged.

Potential Cause Troubleshooting Steps
Lipid concentration is too high. High lipid concentrations increase the viscosity of the suspension, making it difficult to pass through the membrane.[8] Try diluting the liposome suspension. A typical lipid concentration for extrusion is 10-20 mg/mL.[9]
Extrusion temperature is too low. If the temperature is below the Tc of the lipids, the membranes are in a gel state and are more rigid.[4] Ensure the extruder and the liposome suspension are maintained at a temperature above the Tc of all lipids in the formulation (e.g., 60-65°C for DSPC-containing liposomes).[1]
The initial vesicle size is too large. Attempting to extrude large multilamellar vesicles (MLVs) directly through a small pore size membrane can cause clogging.[8] Consider a pre-sizing step, such as sequential extrusion through membranes with progressively smaller pore sizes (e.g., start with 400 nm, then 200 nm, and finally 100 nm).[3]
Membrane is not properly seated or is clogged. Disassemble the extruder and ensure the polycarbonate membrane and filter supports are correctly placed. If the membrane appears clogged after the first pass, it may be beneficial to replace it with a new one.[10]

Problem 2: The final liposome size is larger than the membrane pore size.

Potential Cause Troubleshooting Steps
Insufficient number of extrusion passes. A low number of passes may not provide enough energy to break down the vesicles to the desired size. Increase the number of extrusion cycles (e.g., to 15 or more) to achieve a size closer to the membrane pore size.[4][5]
High flow rate during extrusion. While a higher flow rate can sometimes lead to smaller vesicles, an excessively high and uncontrolled flow rate can negatively impact size homogeneity.[11][12] Maintain a steady and controlled pressure during manual extrusion.
Liposome aggregation after extrusion. After extrusion, liposomes can aggregate, leading to an increase in the apparent particle size. This can be caused by low surface charge.[3] Including a small percentage (5-10 mol%) of a charged lipid can introduce electrostatic repulsion and prevent aggregation.[3]
Membrane pore size phenomenon. It has been observed that when extruding through filters with a pore size of less than 0.2 µm, the resulting liposomes can be slightly larger than the nominal pore size.[11][12][13] This is a known phenomenon and may require using a membrane with a smaller pore size to achieve the desired final liposome diameter.

Problem 3: The Polydispersity Index (PDI) is too high (e.g., > 0.2).

Potential Cause Troubleshooting Steps
Insufficient homogenization. This is a primary cause of a broad size distribution.[4] Increase the number of passes through the extruder to narrow the size distribution.[4]
Inconsistent extrusion pressure/flow rate. An uneven application of pressure can lead to a heterogeneous population of vesicles.[11][12] Strive for a consistent and smooth extrusion process.
Aggregation of liposomes. As mentioned previously, aggregation can contribute to a higher PDI.[4] Ensure your formulation has sufficient stability, potentially by including charged lipids or optimizing the buffer conditions (pH, ionic strength).[3][4]

Quantitative Data Summary

The following tables summarize the impact of key extrusion parameters on the final liposome characteristics.

Table 1: Effect of Membrane Pore Size on Liposome Diameter

Membrane Pore Size (nm)Resulting Mean Liposome Diameter (nm)Polydispersity Index (PDI)
400~70 - 415> 0.2
200~150 - 250~0.1 - 0.2
100~100 - 130< 0.1
50~60 - 90< 0.1

Note: These are representative values. Actual results will depend on the specific lipid composition and other process parameters. Data compiled from multiple sources.[6][7][11]

Table 2: Effect of Number of Extrusion Passes on Liposome Size and PDI

Number of PassesMean Liposome Diameter (nm)Polydispersity Index (PDI)
11800.25
51500.15
101250.08
151200.06

Note: These are illustrative values for extrusion through a 100 nm membrane. The trend of decreasing size and PDI with an increasing number of passes is generally observed.[5]

Experimental Protocols

Protocol 1: Preparation of DSG-Containing Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • This compound (DSG) and other lipids (e.g., DSPC, Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture[1]

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)[3]

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)[1]

  • Syringes

Methodology:

  • Lipid Film Formation: a. Dissolve the lipids (e.g., DSPC, Cholesterol, and DSG) in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.[1] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature below the lipid Tc (e.g., 40-50°C) to form a thin, uniform lipid film on the flask's inner surface.[1] d. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[9]

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the lipid Tc (e.g., 60-65°C).[2][3] b. Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.[2] c. Agitate the flask to detach the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[2]

  • Extrusion (Sizing): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[1] b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C).[1] c. Draw the MLV suspension into a syringe and place it into one of the extruder's ports. d. Manually push the MLV suspension through the membrane into a second syringe on the opposing port. This constitutes one pass.[1] e. Repeat the process for the desired number of passes (typically 10-15 times for a narrow size distribution).[1][4] f. The resulting translucent suspension contains unilamellar vesicles of a more uniform size.

  • Characterization: a. After allowing the liposome suspension to cool to room temperature, dilute a small aliquot with filtered buffer. b. Measure the mean hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sizing Sizing cluster_analysis Analysis A Dissolve Lipids in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Buffer (Above Tc) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Assemble & Preheat Extruder (Above Tc) D->E F Extrude MLVs through Polycarbonate Membrane (10-15 passes) E->F G Formation of Unilamellar Vesicles (LUVs) F->G H Characterization (DLS for Size & PDI) G->H

Caption: Experimental workflow for DSG liposome preparation and sizing.

troubleshooting_workflow Start High Extrusion Pressure? Cause1 Lipid Concentration Too High? Start->Cause1 Yes End Problem Resolved Start->End No Solution1 Dilute Suspension Cause1->Solution1 Yes Cause2 Temperature < Tc? Cause1->Cause2 No Solution1->End Solution2 Increase Temperature Cause2->Solution2 Yes Cause3 Initial Vesicles Too Large? Cause2->Cause3 No Solution2->End Solution3 Use Stepwise Extrusion Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting decision tree for high extrusion pressure.

References

Validation & Comparative

A Comparative Guide to 1,2-Distearoyl-rac-glycerol and 1,3-Distearoyl-rac-glycerol in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid research, the isomeric position of fatty acids on a glycerol (B35011) backbone can dramatically alter a molecule's physicochemical properties and biological functions. This guide provides a comprehensive comparison of two closely related diacylglycerol (DAG) isomers: 1,2-Distearoyl-rac-glycerol and 1,3-Distearoyl-rac-glycerol. Understanding the distinct characteristics of these molecules is crucial for their effective application in areas ranging from cell signaling studies to the development of advanced drug delivery systems.

Physicochemical and Biological Properties: A Head-to-Head Comparison

The distinct placement of the two stearic acid chains on the glycerol backbone of 1,2- and 1,3-distearoyl-rac-glycerol results in significant differences in their physical and biological behavior.

PropertyThis compound1,3-Distearoyl-rac-glycerol
Synonyms DL-α,β-Distearin, 1,2-Distearin1,3-Distearin, DG(18:0/0:0/18:0)
Molecular Formula C₃₉H₇₆O₅C₃₉H₇₆O₅
Molecular Weight 625.02 g/mol 625.02 g/mol
Melting Point 72-74 °C[1]Solid at room temperature (specific melting point not widely reported)
Solubility Practically insoluble in water, soluble in methylene (B1212753) chloride, and partially soluble in hot ethanol (B145695).Soluble in DMF (20 mg/ml), DMSO (30 mg/ml), and to a lesser extent in ethanol and PBS.[2]
Biological Role Key intermediate in the synthesis of triacylglycerols and phospholipids (B1166683).[3] Known to be a more potent activator of conventional Protein Kinase C (PKC) isoforms compared to the 1,3-isomer.Found in natural sources like wheat bran extract.[2] Used in the synthesis of prodrugs to reduce ulcerogenicity.[2] Generally a less potent activator of PKC.
Applications Precursor in the synthesis of complex phospholipids for liposomes, component of lipid nanoparticles (LNPs) for drug delivery, and a tool for studying membrane dynamics.[3]Used in the synthesis of prodrugs for NSAIDs like ibuprofen (B1674241) and naproxen.[2] Investigated for its metabolic effects, which may differ from triacylglycerols.

Role in Cellular Signaling: The Protein Kinase C (PKC) Pathway

Diacylglycerols are crucial second messengers in various cellular signaling cascades, most notably in the activation of Protein Kinase C (PKC). The spatial arrangement of the acyl chains in 1,2-DAGs makes them more effective at binding to and activating conventional PKC isoforms.

PKC_Activation_Pathway PKC Activation by Diacylglycerol PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP3 (Inositol trisphosphate) PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) (inactive) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates PKC_active PKC (active) Substrate Substrate Proteins PKC_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cell_Response Cellular Response Phospho_Substrate->Cell_Response

Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation by 1,2-diacylglycerol.

Metabolism and Enzymatic Digestion

The initial steps of diacylglycerol digestion can differ based on the isomer. Studies suggest that 1,3-diacylglycerol may be more readily hydrolyzed by lingual lipase (B570770) in the stomach compared to triacylglycerols. The primary products of TAG digestion in the stomach are 1(3),2-DAG, whereas for DAG oil (rich in 1,3-DAG), the main products are 1,3-DAG, 1(3)-monoglyceride (MAG), and free fatty acids. This suggests a different metabolic fate for the two isomers, which can have implications for their nutritional and therapeutic applications.

Applications in Drug Delivery

Both 1,2- and 1,3-distearoyl-rac-glycerol are utilized in the formulation of lipid-based drug delivery systems, though their specific roles may differ.

  • This compound: Its ability to form stable, rigid lipid bilayers makes it a valuable component in the formulation of liposomes and solid lipid nanoparticles (SLNs).[3] The high phase transition temperature it imparts can enhance the stability and control the release kinetics of encapsulated drugs.

  • 1,3-Distearoyl-rac-glycerol: This isomer has been notably used in the synthesis of glyceride prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs).[2] By attaching the drug molecule to the glycerol backbone, it can reduce the gastrointestinal side effects associated with the parent drug.

Experimental Protocols

To aid researchers in designing experiments to compare these two isomers, we provide a detailed methodology for a key experiment: an in vitro Protein Kinase C (PKC) activity assay.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To compare the potency of this compound and 1,3-Distearoyl-rac-glycerol in activating a conventional PKC isoform (e.g., PKCα).

Materials:

  • Purified recombinant human PKCα

  • This compound

  • 1,3-Distearoyl-rac-glycerol

  • Phosphatidylserine (PS)

  • Specific PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • Lipid vesicle preparation components: Chloroform (B151607), Nitrogen gas stream, sonicator

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Preparation of Lipid Vesicles:

    • In separate glass tubes, prepare lipid mixtures of PS and either 1,2- or 1,3-distearoyl-rac-glycerol at a desired molar ratio (e.g., 4:1 PS:DAG).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with ADB by vortexing.

    • Sonicate the lipid suspension on ice to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • 10 µL of the prepared lipid vesicles (containing either 1,2- or 1,3-DAG)

      • 10 µL of the PKC substrate peptide solution

      • 10 µL of purified PKCα enzyme diluted in ADB

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution.

    • Incubate the reaction mixture at 30°C for 10 minutes.

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately immerse the paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

    • Wash the paper squares several times with fresh 0.75% phosphoric acid.

    • Transfer the washed paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the counts per minute (CPM) obtained for reactions with this compound, 1,3-distearoyl-rac-glycerol, and a control without any DAG. Higher CPM values indicate greater PKC activity.

Experimental_Workflow Comparative Experimental Workflow: PKC Activation Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis Vesicle_1_2 Prepare Lipid Vesicles (PS + 1,2-DAG) Reaction_1_2 Incubate Vesicles (1,2-DAG) with PKC, Substrate, & [γ-³²P]ATP Vesicle_1_2->Reaction_1_2 Vesicle_1_3 Prepare Lipid Vesicles (PS + 1,3-DAG) Reaction_1_3 Incubate Vesicles (1,3-DAG) with PKC, Substrate, & [γ-³²P]ATP Vesicle_1_3->Reaction_1_3 Reagents Prepare Enzyme, Substrate, and ATP solutions Reagents->Reaction_1_2 Reagents->Reaction_1_3 Spotting_1_2 Spot Reaction Mix (1,2-DAG) on P81 Paper Reaction_1_2->Spotting_1_2 Spotting_1_3 Spot Reaction Mix (1,3-DAG) on P81 Paper Reaction_1_3->Spotting_1_3 Washing_1_2 Wash P81 Paper Spotting_1_2->Washing_1_2 Washing_1_3 Wash P81 Paper Spotting_1_3->Washing_1_3 Scintillation_1_2 Scintillation Counting (1,2-DAG) Washing_1_2->Scintillation_1_2 Scintillation_1_3 Scintillation Counting (1,3-DAG) Washing_1_3->Scintillation_1_3 Comparison Compare CPM Data Scintillation_1_2->Comparison Scintillation_1_3->Comparison

Figure 2: Workflow for comparing the PKC activation potential of 1,2- and 1,3-distearoyl-rac-glycerol.

Conclusion

The choice between 1,2- and 1,3-distearoyl-rac-glycerol in lipid research is highly dependent on the specific application. For studies involving the activation of conventional PKC signaling pathways or the formulation of rigid, stable liposomes, This compound is often the preferred isomer due to its more potent biological activity and defined physical properties. Conversely, 1,3-distearoyl-rac-glycerol offers unique advantages in the development of glyceride prodrugs and in nutritional studies where its distinct metabolic fate is of interest. Researchers and drug development professionals should carefully consider the isomeric purity and specific properties of their diacylglycerols to ensure the accuracy and success of their investigations.

References

Validating the Purity of 1,2-Distearoyl-rac-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the purity of lipid excipients is paramount to ensuring the stability, efficacy, and safety of final formulations. 1,2-Distearoyl-rac-glycerol, a key component in various drug delivery systems, requires rigorous purity assessment. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Lipid Purity

Mass spectrometry (MS) has emerged as a powerful and highly sensitive technique for the analysis of lipids.[1][2] Coupled with liquid chromatography (LC-MS/MS), it provides unequivocal identification and reliable quantification of this compound and its potential impurities. The high resolution and sensitivity of modern mass spectrometers allow for the detection of trace-level contaminants that may be missed by other methods.

Principle of Mass Spectrometry for this compound Analysis

In LC-MS/MS analysis, the sample is first separated by liquid chromatography, which resolves this compound from its isomers and other impurities based on their physicochemical properties. The separated molecules are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions. For purity validation, tandem mass spectrometry (MS/MS) is employed, where the molecular ion of this compound is isolated and fragmented. The resulting fragmentation pattern serves as a highly specific fingerprint for the molecule, confirming its identity and revealing the presence of any co-eluting impurities.

The expected molecular ion for this compound (C₃₉H₇₆O₅, Molecular Weight: 625.02 g/mol ) would be observed as an adduct, such as [M+NH₄]⁺ at m/z 643.6 or [M+Na]⁺ at m/z 648.0.[3] Upon fragmentation in MS/MS, the primary and most informative fragmentation pathway is the neutral loss of the stearic acid chains (C₁₈H₃₆O₂; MW = 284.48 g/mol ). This results in the formation of characteristic product ions, providing definitive structural confirmation.

Comparison of Analytical Techniques

While mass spectrometry offers unparalleled specificity and sensitivity, other techniques like High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID) are also employed for lipid analysis. The following table provides a quantitative comparison of these methods for the analysis of diacylglycerols.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-ELSD)Gas Chromatography (GC-FID)
Principle Separation by LC, detection by mass-to-charge ratio and fragmentation.Separation by HPLC, detection based on light scattering of nebulized particles.Separation of volatile derivatives by GC, detection by flame ionization.
Specificity Very High (structure-specific fragmentation)Moderate (co-elution possible)High (good separation of fatty acid methyl esters)
Limit of Detection (LOD) Attomolar (aM) range (e.g., 16 aM for derivatized DAGs)[1][2]0.5 - 16.2 ng on column[4]0.001 - 0.330 µg/mL[5]
Limit of Quantification (LOQ) Attomolar (aM) range (e.g., 62.5 aM for derivatized DAGs)[1][2]0.2 - 1.9 µg/mL for some DAGs[6]0.001 - 1.000 µg/mL[5]
Linearity Excellent (often requires internal standards)Limited and non-linear responseGood with proper calibration
Sample Preparation May require derivatization for isomer separation.MinimalRequires derivatization to volatile esters (e.g., FAMEs).
Impurity Identification Excellent (impurities can be identified by their unique m/z and fragmentation)Limited (based on retention time comparison with standards)Good for volatile impurities

Experimental Protocols

Detailed Protocol for Purity Validation of this compound by LC-MS/MS

This protocol outlines a method for the sensitive detection and quantification of this compound and its primary isomer impurity, 1,3-Distearoyl-rac-glycerol.

1. Materials and Reagents

  • This compound sample

  • This compound analytical standard

  • 1,3-Distearoyl-rac-glycerol analytical standard

  • LC-MS grade acetonitrile, isopropanol, methanol, and water

  • Ammonium formate

2. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards of this compound and 1,3-Distearoyl-rac-glycerol in the same solvent.

  • For analysis, dilute the sample and standards to a final concentration of approximately 1 µg/mL in the initial mobile phase.

3. LC-MS/MS System and Conditions

  • Liquid Chromatography System: A UPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

  • Gradient: A suitable gradient to separate the 1,2- and 1,3-isomers. For example, start at 40% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Method: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for 1,2- and 1,3-Distearoyl-rac-glycerol ([M+NH₄]⁺): Precursor ion m/z 643.6 → Product ion corresponding to the loss of one stearic acid chain (e.g., m/z 359.3).

  • Data Analysis: Integrate the peak areas for the 1,2- and 1,3-isomers in the sample and compare them to the calibration curves to determine the purity.

Common Impurities in this compound

The primary impurity of concern in commercially available this compound is its positional isomer, 1,3-Distearoyl-rac-glycerol .[3] This impurity can arise during synthesis or through acyl migration during storage. Other potential impurities include:

  • Monostearoyl-rac-glycerol: An intermediate from incomplete synthesis.

  • Tristearin (tristearoyl-rac-glycerol): A potential byproduct of the reaction.

  • Free stearic acid: A starting material that may not have been fully removed.

  • Residual catalysts and salts: From the synthesis and purification process.

LC-MS/MS is particularly adept at identifying and quantifying these impurities, as they will have distinct retention times and/or mass-to-charge ratios.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the purity validation of this compound using LC-MS/MS and a signaling pathway where diacylglycerols play a crucial role.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Organic Solvent Sample->Dissolve Standard Analytical Standards (1,2- & 1,3-isomers) Standard->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute UPLC UPLC Separation (C18 Column) Dilute->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS Mass Spectrometry (MS Scan) ESI->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Peak Peak Integration MSMS->Peak Calibrate Calibration Curve Generation Peak->Calibrate Quantify Purity Quantification & Impurity Identification Calibrate->Quantify signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream

References

A Comparative Analysis of 1,2-Distearoyl-rac-glycerol and 1,2-Dipalmitoyl-rac-glycerol for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of lipid-based drug delivery systems, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. This guide presents a comparative study of two prominent diacylglycerols, 1,2-Distearoyl-rac-glycerol (DSG) and 1,2-Dipalmitoyl-rac-glycerol (DPG), offering researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties and performance in formulating lipid nanoparticles.

Physicochemical Properties: A Tale of Two Acyl Chains

The primary distinction between DSG and DPG lies in the length of their fatty acid chains. DSG is composed of two stearic acid chains (C18), while DPG contains two palmitic acid chains (C16). This seemingly small difference in two carbon units per chain significantly influences their physical characteristics, as detailed in the table below.

PropertyThis compound (DSG)1,2-Dipalmitoyl-rac-glycerol (DPG)
Molecular Formula C₃₉H₇₆O₅C₃₅H₆₈O₅
Molecular Weight 625.02 g/mol [1][2]568.91 g/mol [3]
Melting Point 68-74 °C[4]61-70 °C[5]

Applications in Drug Delivery: Crafting the Ideal Nanocarrier

Both DSG and DPG are extensively utilized as key components in the fabrication of liposomes and solid lipid nanoparticles (SLNs), serving as effective emulsifiers and stabilizers.[4][5] Their role is crucial in enhancing the solubility and bioavailability of hydrophobic drugs.

Solid Lipid Nanoparticles (SLNs): In the formulation of SLNs, the choice between DSG and DPG can influence the particle's stability, drug encapsulation efficiency, and release kinetics. The higher melting point of DSG may contribute to the formation of more rigid and well-ordered lamellar structures within the lipid matrix.

Liposomes: In liposomal formulations, these diacylglycerols can be incorporated into the lipid bilayer to modulate its fluidity and permeability. The selection between DSG and DPG allows for the fine-tuning of these membrane properties to achieve a desired drug release profile.

Biological Activity: The Diacylglycerol Signaling Pathway

Beyond their structural roles in drug delivery systems, diacylglycerols like DSG and DPG are biologically active molecules. They function as second messengers in various cellular signaling cascades, most notably through the activation of Protein Kinase C (PKC).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DSG/DPG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Substrate Substrate Protein PKC->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Diacylglycerol signaling pathway.

The activation of PKC by diacylglycerols triggers a cascade of phosphorylation events that regulate a multitude of cellular processes. It is important to note that the saturated nature of the acyl chains in DSG and DPG makes them less potent activators of conventional PKC isoforms compared to diacylglycerols with unsaturated chains.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate a direct comparison of DSG and DPG in your research, we provide the following generalized experimental protocols.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol outlines a common method for producing SLNs, which can be adapted for both DSG and DPG.

SLN_Preparation start Start melt_lipid Melt Lipid (DSG or DPG) start->melt_lipid dissolve_drug Dissolve Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion Create Pre-emulsion (High-Shear Mixing) dissolve_drug->pre_emulsion heat_aqueous Heat Aqueous Surfactant Solution heat_aqueous->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize cool Cool to Form SLNs homogenize->cool end End cool->end

Caption: Workflow for SLN preparation.

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid (DSG or DPG) at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.

Characterization of Lipid Nanoparticles

Particle Size and Zeta Potential Analysis: The average particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs should be determined using Dynamic Light Scattering (DLS).

Thermal Analysis by Differential Scanning Calorimetry (DSC): DSC is employed to investigate the melting and crystallization behavior of the bulk lipids and the formulated SLNs. This analysis provides insights into the crystalline state of the lipid matrix, which can affect drug loading and release.

In Vitro Drug Release Studies: The drug release profile from the SLNs can be evaluated using a dialysis bag diffusion method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) under constant stirring. Aliquots of the release medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Conclusion

Both this compound and 1,2-Dipalmitoyl-rac-glycerol are valuable excipients in the development of lipid-based drug delivery systems. The choice between them will depend on the specific requirements of the formulation, including the desired particle rigidity, thermal stability, and drug release characteristics. The subtle difference in their acyl chain lengths offers a valuable tool for formulators to fine-tune the properties of their nanocarriers. Further head-to-head comparative studies are warranted to fully elucidate the performance differences between these two closely related lipids in various drug delivery contexts.

References

How does 1,2-Distearoyl-rac-glycerol affect membrane fluidity compared to other lipids?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of 1,2-Distearoyl-rac-glycerol and other key lipids on the fluidity and organization of lipid bilayers.

The fluidity of cellular membranes is a critical determinant of their biological function, influencing everything from signal transduction to the efficacy of lipid-based drug delivery systems. The incorporation of various lipid species into a membrane can significantly alter its physical properties. This guide provides a detailed comparison of how this compound, a diacylglycerol (DAG), affects membrane fluidity in comparison to other well-characterized lipids: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol. This analysis is supported by experimental data from differential scanning calorimetry (DSC) and fluorescence anisotropy studies, providing a quantitative basis for understanding these molecular interactions.

Comparative Analysis of Lipid Effects on Membrane Fluidity

The influence of different lipids on membrane fluidity is primarily dictated by their molecular structure—specifically, the nature of their headgroup and acyl chains. While direct quantitative experimental data for this compound in DSPC and DPPC membranes is limited in the available literature, we can infer its effects based on studies of similar diacylglycerols and compare them to the well-documented impacts of DSPC, DPPC, and cholesterol.

This compound (DSG) , a diacylglycerol, is characterized by the absence of a bulky polar headgroup found in phospholipids (B1166683). This "cone-like" molecular shape is known to induce negative curvature strain in lipid bilayers. It is anticipated that the two saturated stearoyl chains of DSG would lead to an increase in membrane order and a decrease in fluidity, particularly in the gel phase of the membrane. In the fluid phase, its ability to disrupt the packing of phospholipid acyl chains may lead to a modest increase in fluidity.

DSPC and DPPC are phospholipids with saturated acyl chains of 18 and 16 carbons, respectively. Their cylindrical shape allows for tight packing, resulting in well-defined gel (Lβ') and liquid crystalline (Lα) phases with a sharp phase transition. The longer acyl chains of DSPC lead to a higher transition temperature (Tm) compared to DPPC, indicating a more ordered and less fluid membrane at a given temperature.

Cholesterol is a unique membrane constituent with a rigid sterol ring and a flexible hydrocarbon tail. It exhibits a dual effect on membrane fluidity. Below the phase transition temperature of the host lipid, it disrupts the tight packing of the acyl chains, thereby increasing fluidity. Above the transition temperature, it restricts the movement of the acyl chains, leading to a more ordered and less fluid state known as the liquid-ordered (Lo) phase.

Data Presentation: Quantitative Comparison

The following tables summarize the thermotropic properties and fluorescence anisotropy data for DSPC and DPPC membranes, both in their pure form and in the presence of cholesterol. While specific data for this compound is not available, the expected qualitative effects are noted for comparative purposes.

Table 1: Thermotropic Properties of DSPC and DPPC Membranes with Cholesterol (DSC Data)

Lipid CompositionMain Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Effect on Pre-transition
DSPC
Pure DSPC~55.0[1]10.6[1]Present at ~51.5°C[1]
DSPC + Cholesterol (20 mol%)Broadened transition, Tm shiftedSignificantly decreased[2]Abolished[2]
DSPC + this compoundExpected to decrease Tm and broaden the transitionExpected to decreaseExpected to be abolished
DPPC
Pure DPPC~41.0[1]8.7[1]Present at ~35.0°C[1]
DPPC + Cholesterol (20 mol%)Broadened transition, Tm shiftedSignificantly decreasedAbolished
DPPC + this compoundExpected to decrease Tm and broaden the transitionExpected to decreaseExpected to be abolished

Note: Data for this compound is inferred from the behavior of other diacylglycerols.

Table 2: Fluorescence Anisotropy of DPH in DSPC and DPPC Membranes with Cholesterol

Lipid CompositionFluorescence Anisotropy (r) below TmFluorescence Anisotropy (r) above Tm
DSPC
Pure DSPCHighLow
DSPC + Cholesterol (20 mol%)Decreased (more fluid)Increased (more ordered)
DSPC + this compoundExpected to be high, potentially slightly lower than pure DSPCExpected to be lower than pure DSPC (more fluid)
DPPC
Pure DPPCHighLow
DPPC + Cholesterol (20 mol%)Decreased (more fluid)Increased (more ordered)
DPPC + this compoundExpected to be high, potentially slightly lower than pure DPPCExpected to be lower than pure DPPC (more fluid)

Note: Data for this compound is inferred. DPH (1,6-diphenyl-1,3,5-hexatriene) is a common fluorescent probe used to measure membrane fluidity.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) of Liposomes

  • Objective: To determine the thermotropic phase behavior (Tm and ΔH) of lipid vesicles.

  • Methodology:

    • Liposome (B1194612) Preparation: Liposomes are prepared by the thin-film hydration method. The desired lipids (e.g., DSPC, DPPC, with or without cholesterol or this compound) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • Hydration: The lipid film is hydrated with an appropriate buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the lipid with the highest transition temperature. This results in the formation of multilamellar vesicles (MLVs).

    • DSC Analysis: A precise amount of the liposome suspension is loaded into an aluminum DSC pan. An equal volume of buffer is used as a reference. The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a defined temperature range. The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

    • Data Analysis: The resulting thermogram is analyzed to determine the onset, peak (Tm), and completion temperatures of the phase transitions. The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

2. Fluorescence Anisotropy Measurement of Membrane Fluidity

  • Objective: To assess the rotational mobility of a fluorescent probe within the lipid bilayer, which is indicative of membrane fluidity.

  • Methodology:

    • Probe Incorporation: The fluorescent probe, typically DPH, is incorporated into the liposome suspension. A small aliquot of a concentrated DPH solution in a suitable solvent (e.g., tetrahydrofuran) is added to the liposome suspension while vortexing. The mixture is then incubated in the dark at a temperature above the lipid Tm to ensure uniform probe distribution.

    • Fluorescence Measurement: The fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH). The emission intensity is then measured in both the vertical (IVV) and horizontal (IVH) planes relative to the excitation polarizer at the probe's emission maximum (e.g., ~430 nm for DPH). A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the emission in both planes (IHV and IHH).

    • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.

    • Data Interpretation: Higher anisotropy values indicate restricted rotational motion of the probe and thus a more ordered, less fluid membrane. Conversely, lower anisotropy values suggest greater rotational freedom and a more fluid membrane.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive recruits and activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC_active PKC (active) PKC_inactive->PKC_active activation Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates targets GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates Ligand Ligand Ligand->GPCR binds PLC->PIP2 hydrolyzes Ca_release->PKC_inactive co-activates DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Lipid Dissolution (Organic Solvent) B Thin Film Formation (Solvent Evaporation) A->B C Hydration (Buffer) B->C D Vortexing/Sonication C->D E Load Sample & Reference into DSC Pans D->E F Temperature Scan (Heating/Cooling Cycle) E->F G Measure Differential Heat Flow F->G H Generate Thermogram (Heat Flow vs. Temp) G->H I Determine Tₘ and ΔH H->I Lipid_Effects cluster_lipids Incorporated Lipids cluster_effects Effects on Membrane Fluidity Membrane Phospholipid Bilayer DSG This compound Cholesterol Cholesterol DSPC_DPPC DSPC / DPPC DSG_Effect Decreases fluidity (gel phase) Potentially minor fluidizing effect (fluid phase) DSG->DSG_Effect causes Cholesterol_Effect Increases fluidity (gel phase) Decreases fluidity (fluid phase) - Lo phase Cholesterol->Cholesterol_Effect causes DSPC_DPPC_Effect High order, low fluidity Sharp phase transition DSPC_DPPC->DSPC_DPPC_Effect exhibits

References

1,2-Distearoyl-rac-glycerol: A Non-Toxic Excipient for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

1,2-Distearoyl-rac-glycerol is a diglyceride that sees wide application in the pharmaceutical, cosmetic, and food industries as an emulsifier and stabilizer.[1] Its biocompatibility and biodegradability make it an attractive alternative to synthetic polymers in various drug delivery systems. This guide provides a comprehensive overview of the available safety data for this compound, compares it with other commonly used excipients, and details the standard experimental protocols for toxicological validation. While specific quantitative toxicity data for this compound is limited in publicly available literature, the general safety of diglycerides is well-established, supported by their long history of use in food and cosmetic products.

Comparative Safety and Toxicity Data

Due to the limited availability of specific quantitative toxicity data for this compound, this section provides a comparative summary with common alternative excipients based on available safety information. The data for this compound is largely inferred from safety assessments of the broader class of diglycerides and related compounds like glyceryl distearate.

Table 1: Comparison of Acute Toxicity Data

ExcipientChemical ClassLD50 (Oral, Rat)Primary Use
This compound DiglycerideData not availableEmulsifier, stabilizer
Glyceryl MonostearateMonoglyceride> 5,000 mg/kgEmulsifier, stabilizer
Polyethylene Glycol (PEG) 400Polymer~28,000 mg/kgSolubilizer, plasticizer
Polysorbate 80Surfactant~25,000 mg/kgEmulsifier, solubilizer

Table 2: Comparative Irritation and Sensitization Data

ExcipientSkin Irritation (Rabbit)Eye Irritation (Rabbit)Skin Sensitization
This compound Not expected to be an irritantNot expected to be an irritantNot expected to be a sensitizer
Glyceryl MonostearateNon-irritatingNon-irritatingNon-sensitizing
Polyethylene Glycol (PEG) 400Non-irritatingMild irritantNon-sensitizing
Polysorbate 80Non-irritating to mild irritantMild to moderate irritantRare cases of hypersensitivity reported[2][3]

Note: The information for this compound is based on the safety assessment of the broader category of diglycerides. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that glyceryl diesters are safe for use in cosmetics and are not significant irritants or sensitizers.[4][5][6]

Experimental Protocols for Toxicological Validation

Standard toxicological assessments are conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)

This test evaluates the potential adverse effects of a substance after a single oral dose.

Methodology:

  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.[7]

  • Dosage: A single dose of the test substance is administered by gavage. The dose levels are selected based on a sighting study.[7]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Skin Irritation/Corrosion Testing (Following OECD Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[9][10]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[11]

  • Incubation: The tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.[11]

Eye Irritation/Corrosion Testing (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits are typically used.[12]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[12]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[13][14]

  • Scoring: The severity of the ocular reactions is scored according to a standardized system.

Genotoxicity Testing (Following OECD Guidelines 471, 473, 487)

These tests assess the potential of a substance to induce genetic mutations or chromosomal damage.

Methodology:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test uses cultured mammalian cells to identify substances that cause structural chromosomal aberrations.[15]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying micronuclei.[16]

Cytotoxicity Testing (Following OECD Guidance Document 129)

This test determines the concentration at which a substance becomes toxic to cells in culture.

Methodology:

  • Cell Culture: A suitable cell line (e.g., mouse fibroblasts) is cultured.

  • Exposure: The cells are exposed to a range of concentrations of the test substance.

  • Viability Assay: Cell viability is measured using methods like the neutral red uptake (NRU) assay, which assesses cell membrane integrity.[17] The concentration that reduces cell viability by 50% (IC50) is determined.

Visualization of Validation Workflow and Signaling Pathways

To aid in understanding the validation process and the biological context of excipient safety, the following diagrams are provided.

G cluster_0 Pre-clinical Safety Assessment of a New Excipient A Physicochemical Characterization B In Vitro Toxicity Screening A->B Initial Safety Profile C In Vivo Toxicity Studies B->C Promising Candidates D Regulatory Submission C->D Comprehensive Safety Data

Caption: Workflow for the validation of a new pharmaceutical excipient.

G cluster_ingestion Ingestion and Digestion cluster_absorption Cellular Absorption and Metabolism Excipient (Diglyceride) Excipient (Diglyceride) Hydrolysis by Lipases Hydrolysis by Lipases Excipient (Diglyceride)->Hydrolysis by Lipases Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Hydrolysis by Lipases->Monoglycerides & Fatty Acids Absorption by Enterocytes Absorption by Enterocytes Monoglycerides & Fatty Acids->Absorption by Enterocytes Re-esterification to Triglycerides Re-esterification to Triglycerides Absorption by Enterocytes->Re-esterification to Triglycerides Incorporation into Chylomicrons Incorporation into Chylomicrons Re-esterification to Triglycerides->Incorporation into Chylomicrons Systemic Circulation Systemic Circulation Incorporation into Chylomicrons->Systemic Circulation Transport

References

A Comparative Guide to the Efficacy of 1,2-Distearoyl-rac-glycerol in Drug Release Profiles Versus Alternative Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-Distearoyl-rac-glycerol (1,2-distearin) and its performance in drug delivery systems against other commonly used lipids. While direct comparative studies detailing the quantitative release profiles of 1,2-distearin against other lipids are not abundant in the available literature, this document synthesizes known physicochemical properties and existing experimental data for alternative lipids to provide a comprehensive overview for formulation scientists.

This compound is a diglyceride with two saturated 18-carbon stearoyl chains, which allows it to form rigid and well-ordered solid lipid matrices at physiological temperatures.[1] This property is crucial for developing stable lipid nanoparticles (SLNs) and liposomes designed for controlled and sustained drug release.[1] Its alternatives in lipid-based formulations include phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and triglycerides such as tristearin (B179404) (e.g., Compritol® 888 ATO).

Comparative Analysis of Physicochemical Properties

The choice of lipid is a critical determinant of a nanoparticle's stability, drug encapsulation efficiency, and release kinetics. The properties of this compound are compared with two common alternatives below.

PropertyThis compound (Diglyceride)1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (Phospholipid)Tristearin (Triglyceride)
Lipid Class DiglyceridePhospholipidTriglyceride
Acyl Chains Two saturated C18 stearoyl chainsTwo saturated C18 stearoyl chainsThree saturated C18 stearoyl chains
Head Group Free hydroxyl group on glycerolPhosphocholine (zwitterionic)Acyl chain
Melting Point (°C) ~74-78 °C~55 °C~72 °C
Expected Matrix Structure Forms a stable, ordered crystalline lattice.Forms rigid, tightly packed bilayers in liposomes.Forms a highly ordered, crystalline solid matrix.
Predicted Impact on Drug Release Slow, sustained release due to the solid, crystalline core resisting drug diffusion.[2]Slow, sustained release from liposomes due to low membrane permeability below its phase transition temperature.Very slow, prolonged release due to the dense, crystalline structure.
Quantitative Drug Release Profiles: An Illustrative Comparison

Direct quantitative data comparing drug release from this compound SLNs with other lipid nanoparticles is scarce. However, to illustrate the typical release profiles of solid lipid matrices, data from a study on prednisolone-loaded SLNs using different lipid matrices is presented. This study highlights how the choice of a solid lipid with a high melting point can lead to a prolonged release profile.

A study by zur Mühlen et al. demonstrated a distinctly prolonged release of prednisolone (B192156) from SLNs over several weeks.[2] The release was highly dependent on the lipid matrix used.[2]

Table 1: Cumulative Release of Prednisolone from SLNs

Time (days)Compritol® 888 ATO (Triglyceride mix) (% Release)Cholesterol (% Release)
7 ~15%~60%
14 ~22%~70%
21 ~28%~75%
28 ~33%~80%
35 ~37%~84%
Data extrapolated from Figure 4 in zur Mühlen, A., Schwarz, C., & Mehnert, W. (1998). Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism. European journal of pharmaceutics and biopharmaceutics, 45(2), 149-55.[2]

This data exemplifies how a highly crystalline lipid matrix like Compritol® (primarily composed of behenic acid triglycerides) results in a much slower and more controlled release compared to a less ordered matrix like cholesterol-based SLNs.[2] Given that this compound also forms a stable, high-melting-point solid matrix, a similarly slow and sustained release profile can be anticipated.

Experimental Protocols

Below are detailed methodologies for the preparation of Solid Lipid Nanoparticles (SLNs) and the subsequent in vitro evaluation of their drug release profiles. These protocols are synthesized from standard methods reported in the literature and can be adapted for a comparative study.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This method is widely used for producing SLNs from lipids like this compound, tristearin, and others with melting points above room temperature.

Materials:

  • Lipid: this compound, Tristearin, or DSPC

  • Drug: Lipophilic drug of interest

  • Surfactant: Poloxamer 188, Polysorbate 80, or other suitable stabilizer

  • Aqueous Phase: Purified water (e.g., Milli-Q)

Procedure:

  • Lipid Phase Preparation: The solid lipid (e.g., this compound) and the lipophilic drug are heated together to approximately 5-10 °C above the lipid's melting point until a clear, uniform oil phase is obtained.

  • Aqueous Phase Preparation: The aqueous phase, containing the surfactant, is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for several minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization (HPH): The hot pre-emulsion is immediately passed through a high-pressure homogenizer (e.g., a piston-gap homogenizer). The homogenization is typically carried out for 3-5 cycles at a pressure between 500 and 1500 bar.[2] The temperature should be maintained above the lipid's melting point throughout this process.

  • Nanoparticle Formation: The resulting hot oil-in-water nanoemulsion is cooled down to room temperature under gentle stirring. This cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles that encapsulate the drug.

  • Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified using techniques like dialysis or centrifugation.

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method

This is a common and straightforward method for assessing the release of a drug from a nanoparticle formulation.

Materials:

  • SLN dispersion (prepared as in Protocol 1)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles (e.g., 12-14 kDa).

  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4, often containing a small percentage of a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions, especially for poorly water-soluble drugs.

  • Thermostatically controlled shaker or water bath set to 37 °C.

Procedure:

  • Dialysis Bag Preparation: Cut a length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions. Securely close one end with a clamp.

  • Sample Loading: Place a precise volume of the SLN dispersion (e.g., 2-5 mL) into the dialysis bag and securely clamp the other end, ensuring no leakage.

  • Initiation of Release Study: Immerse the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL). Place the entire setup in a shaker bath maintained at 37 °C with constant, gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps. Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

Workflow for Comparative Drug Release Analysis

The following diagram illustrates the typical experimental workflow for comparing the drug release profiles of different lipid-based nanoparticle formulations.

G cluster_0 Formulation Stage cluster_1 In Vitro Release Study cluster_2 Data Analysis & Comparison F1 Lipid A Selection (e.g., this compound) Prep SLN / Liposome Preparation (Hot Homogenization) F1->Prep F2 Lipid B Selection (e.g., Tristearin) F2->Prep F3 Lipid C Selection (e.g., DSPC) F3->Prep Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char Release Dialysis Bag Method (pH 7.4 PBS, 37°C) Char->Release Sample Periodic Sampling Release->Sample Analyze Drug Quantification (HPLC / UV-Vis) Sample->Analyze Plot Plot Cumulative Release % vs. Time Analyze->Plot Compare Compare Release Profiles & Kinetic Modeling Plot->Compare

Caption: Experimental workflow for comparing lipid nanoparticle drug release.

Relationship Between Lipid Properties and Drug Release

This diagram illustrates the conceptual link between the molecular properties of lipids and their resulting impact on the drug release characteristics of a nanoparticle formulation.

G cluster_0 Lipid Molecular Properties cluster_1 Nanoparticle Matrix Characteristics cluster_2 Resulting Drug Release Profile P1 High Acyl Chain Saturation (e.g., Stearoyl Chains) C1 Highly Ordered / Crystalline Matrix P1->C1 P2 High Melting Point / Tm (> 37°C) P2->C1 C2 Low Matrix Mobility P2->C2 P3 Lipid Class (Triglyceride, Diglyceride, Phospholipid) P3->C1 R1 Slow Drug Diffusion C1->R1 C2->R1 C3 Low Permeability C3->R1 R2 Sustained / Prolonged Release R1->R2 R3 Reduced Initial Burst Release R1->R3

Caption: Influence of lipid properties on drug release characteristics.

References

Distinguishing 1,2- and 1,3-Isomers of Distearoyl-rac-glycerol: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of lipid isomers is a critical aspect of product efficacy, stability, and formulation. The positional isomers 1,2- and 1,3-distearoyl-rac-glycerol, while chemically similar, can exhibit different physical properties and biological activities. This guide provides an objective comparison of analytical techniques for reliably distinguishing between these two isomers, supported by experimental data and detailed protocols.

Comparative Analysis of Key Analytical Techniques

The differentiation of 1,2- and 1,3-distearoyl-rac-glycerol isomers primarily relies on chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of resolution, sensitivity, and sample preparation complexity.

Analytical Technique Principle of Separation/Differentiation Key Performance Metrics Sample Preparation Instrumentation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase. The 1,3-isomer is generally less polar and elutes earlier.Resolution: Baseline separation is achievable. Sensitivity: LOD/LOQ in the µg/mL range. Quantitative: Yes, with appropriate standards.Simple dissolution in an organic solvent.HPLC system with a C18 column and a UV or Evaporative Light Scattering Detector (ELSD).
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the chemical environment of protons (¹H), carbon atoms (¹³C), or phosphorus atoms (³¹P, after derivatization) lead to distinct chemical shifts.Resolution: High-resolution instruments provide clear differentiation of signals. Quantitative (qNMR): Yes, particularly ¹H NMR. Non-destructive: Sample can be recovered.Dissolution in a deuterated solvent. Derivatization is required for ³¹P NMR.High-field NMR spectrometer (e.g., 500 MHz).[1]
Gas Chromatography (GC) Separation of volatile derivatives based on their boiling points and interactions with the stationary phase.Resolution: Good separation of trimethylsilyl (B98337) (TMS) ether derivatives. Quantitative: Yes, with a flame ionization detector (FID).Derivatization to form volatile TMS ethers is necessary.GC system with a suitable capillary column and FID.
Mass Spectrometry (MS) Often coupled with chromatography (LC-MS or GC-MS). Fragmentation patterns of the isomers can differ, but may require careful optimization and tandem MS (MS/MS) for clear differentiation.Sensitivity: High, capable of detecting trace amounts. Specificity: High, provides molecular weight and structural information.Dependent on the coupled chromatographic method.LC-MS or GC-MS system, potentially with tandem MS capabilities.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for the separation of diacylglycerol positional isomers.[2][3]

Objective: To separate 1,2- and 1,3-distearoyl-rac-glycerol based on their differential retention on a C18 column.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

  • Acetonitrile (B52724) (HPLC grade).

  • 1,2- and 1,3-distearoyl-rac-glycerol standards.

Procedure:

  • Sample Preparation: Prepare standard solutions of each isomer and a mixed solution in acetonitrile or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[2][3]

    • Flow Rate: 1.1 mL/min.[3]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV at 205 nm.[2][3]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the individual standards to determine their retention times. The 1,3-isomer is expected to elute before the 1,2-isomer.[2][3] Inject the mixed sample to confirm the separation. Quantify the isomers in unknown samples by comparing peak areas to a calibration curve generated from the standards.

Expected Results: The chromatogram will show two distinct peaks. Based on published elution orders for similar compounds, the peak for 1,3-distearin will appear before the peak for 1,2-distearoyl-rac-glycerol.[2][3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a powerful tool for both qualitative and quantitative analysis of the isomers without the need for chromatographic separation.[4][5]

Objective: To distinguish and quantify 1,2- and 1,3-distearoyl-rac-glycerol based on the unique chemical shifts of the glycerol (B35011) backbone protons.

Instrumentation and Reagents:

  • High-field NMR spectrometer (e.g., 500 MHz).

  • Deuterated chloroform (B151607) (CDCl₃).

  • NMR tubes.

  • Internal standard for quantification (e.g., 1,3,5-trichloronitrobenzene, tCNB), if performing qNMR.[4]

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.[4] If performing quantification, add a known amount of the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Analysis:

    • Identify the characteristic signals for each isomer. The protons on the glycerol backbone will have different chemical shifts and splitting patterns depending on the position of the stearoyl chains.

    • For the 1,2-isomer, the protons on the glycerol backbone will be in a more asymmetric environment compared to the 1,3-isomer.

    • For quantification, integrate the unique, well-resolved signals corresponding to each isomer and the internal standard.[4] The ratio of the integrals, corrected for the number of protons, will give the molar ratio of the isomers.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key steps in the HPLC and NMR methodologies.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve inject Inject into HPLC dissolve->inject separate Isocratic Elution (100% ACN, C18 Column) inject->separate detect UV Detection (205 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Identify & Quantify Peaks chromatogram->quantify

Caption: RP-HPLC workflow for separating 1,2- and 1,3-distearoyl-rac-glycerol isomers.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Processing start_nmr Weigh Sample (& Internal Standard) dissolve_nmr Dissolve in CDCl3 start_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire Acquire ¹H Spectrum transfer_nmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Isomer Ratio integrate->calculate

Caption: ¹H NMR workflow for distinguishing and quantifying diglyceride isomers.

Conclusion

Both RP-HPLC and NMR spectroscopy are robust and reliable methods for distinguishing between 1,2- and 1,3-isomers of distearoyl-rac-glycerol.

  • RP-HPLC is an excellent choice for routine quality control, offering clear separation and straightforward quantification.[2][3]

  • NMR Spectroscopy provides detailed structural information and is a powerful tool for primary characterization and quantification without the need for isomer separation.[4][5] It is particularly advantageous as it is non-destructive.

The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the desired level of structural detail. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a higher degree of confidence in the results.

References

A Comparative Analysis of 1,2-Distearoyl-rac-glycerol in Solid Lipid Nanoparticles vs. Liposomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the efficacy of a therapeutic agent. Both solid lipid nanoparticles (SLNs) and liposomes have emerged as leading candidates for drug delivery, each with distinct characteristics. This guide provides an objective comparison of the performance of 1,2-Distearoyl-rac-glycerol, a key excipient, in the formulation of these two nanoparticle systems. The following analysis is supported by a synthesis of experimental data from various studies.

Performance Characteristics: A Head-to-Head Comparison

The selection of a lipid carrier significantly influences the physicochemical properties and in vivo performance of a drug delivery system. This compound, a diacylglycerol with two stearic acid chains, is a valuable component in both SLNs and liposomes due to its biocompatibility and ability to modulate membrane fluidity.[1] Below is a comparative summary of key performance indicators for SLNs and liposomes formulated with this compound.

Performance MetricSolid Lipid Nanoparticles (SLNs) with this compoundLiposomes with this compoundKey Considerations
Particle Size (nm) Typically 50 - 300 nm[2][3]Typically 80 - 250 nm[4]The manufacturing process, particularly the homogenization pressure for SLNs and extrusion for liposomes, plays a crucial role in determining the final particle size.[2][5][6]
Polydispersity Index (PDI) Generally < 0.3[3]Generally < 0.2[2]A lower PDI indicates a more uniform and monodisperse particle population, which is desirable for consistent in vivo performance.[2][3]
Drug Loading Capacity (%) Variable, dependent on drug solubility in the lipid matrix. Generally lower for hydrophilic drugs.Can accommodate both hydrophilic (in the aqueous core) and lipophilic (in the lipid bilayer) drugs.The solid lipid core of SLNs may lead to drug expulsion upon lipid crystallization, a phenomenon less common in the more fluid structure of liposomes.[7][8]
Encapsulation Efficiency (%) Typically high for lipophilic drugs (>80%).High for both lipophilic and hydrophilic drugs, often exceeding 90% with optimized loading techniques.[9]Active loading techniques can significantly enhance the encapsulation efficiency in liposomes for certain drugs.[10] For SLNs, the drug's affinity for the solid lipid matrix is a critical factor.
Physical Stability Generally high due to the solid lipid core, which can prevent drug leakage and fusion of particles.[7][11][12]Can be prone to aggregation, fusion, and drug leakage over time, although stability can be enhanced with components like cholesterol.[5][13][14]The crystalline nature of the solid lipid in SLNs contributes to their long-term stability.[12]
Drug Release Profile Often exhibits a biphasic release pattern: an initial burst release from the surface followed by a sustained release from the core.[15]Release can be tailored from rapid to sustained by modifying the lipid composition and membrane fluidity.The solid matrix of SLNs generally leads to a more controlled and prolonged drug release compared to conventional liposomes.[4][7]

Experimental Protocols: Crafting the Nanoparticles

Detailed and reproducible experimental protocols are fundamental to successful nanoparticle formulation. Below are established methodologies for the preparation of SLNs and liposomes incorporating this compound.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization (HPH)

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by homogenization under high pressure to form a nanoemulsion, which upon cooling solidifies into SLNs.[6][14][16]

Materials:

  • This compound

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: The solid lipid, this compound, and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Preparation of the Aqueous Phase: The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear mixer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. The temperature is maintained above the lipid's melting point throughout this process.

  • Cooling and Solidification: The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The SLN dispersion is then characterized for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Liposomes via Thin-Film Hydration Method

This classic method involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs), which are then typically downsized.[5][7][17][18][19]

Materials:

  • This compound

  • Other lipids (e.g., phospholipids (B1166683) like DSPC, cholesterol)

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: The lipids, including this compound, and the lipophilic drug are dissolved in an organic solvent in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator. The flask is rotated in a water bath set to a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: The lipid film is further dried under a vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which can contain a hydrophilic drug) by gentle rotation of the flask. The hydration temperature should be above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Sizing (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Unencapsulated drug is removed by methods such as dialysis or size exclusion chromatography.

  • Characterization: The final liposomal formulation is characterized for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizing the Processes and Pathways

To further elucidate the experimental workflow and the biological interactions of these nanoparticles, the following diagrams are provided.

Experimental_Workflow cluster_SLN Solid Lipid Nanoparticle (SLN) Preparation cluster_Liposome Liposome Preparation cluster_Characterization Characterization sln_start Melt Lipid Phase (this compound + Drug) sln_pre_emulsion Form Pre-emulsion (High-Shear Mixing) sln_start->sln_pre_emulsion sln_aq Prepare Hot Aqueous Phase (Surfactant + Water) sln_aq->sln_pre_emulsion sln_hph High-Pressure Homogenization sln_pre_emulsion->sln_hph sln_cool Cooling & Solidification sln_hph->sln_cool sln_end SLN Dispersion sln_cool->sln_end char_size Particle Size & PDI (DLS) sln_end->char_size char_zeta Zeta Potential sln_end->char_zeta char_ee Encapsulation Efficiency (HPLC, UV-Vis) sln_end->char_ee lipo_start Dissolve Lipids in Organic Solvent (this compound + Other Lipids + Drug) lipo_film Form Thin Lipid Film (Rotary Evaporation) lipo_start->lipo_film lipo_hydrate Hydration with Aqueous Buffer lipo_film->lipo_hydrate lipo_extrude Extrusion lipo_hydrate->lipo_extrude lipo_end Liposome Suspension lipo_extrude->lipo_end lipo_end->char_size lipo_end->char_zeta lipo_end->char_ee

Caption: Experimental workflow for the preparation and characterization of SLNs and liposomes.

Cellular_Uptake cluster_cell Target Cell endocytosis Endocytosis clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome fusion Membrane Fusion release Drug Release fusion->release lysosome Lysosome endosome->lysosome endosome->release Endosomal Escape lysosome->release Degradation & Release NP Lipid Nanoparticle (SLN or Liposome) NP->endocytosis NP->fusion

Caption: Common cellular uptake pathways for lipid-based nanoparticles.

Concluding Remarks

The choice between solid lipid nanoparticles and liposomes as a delivery system, when utilizing this compound, is contingent upon the specific requirements of the therapeutic application. SLNs generally offer superior physical stability and a more controlled, sustained drug release profile, which is advantageous for long-term delivery.[4][7][12] Conversely, liposomes provide greater versatility in encapsulating a wider range of drugs, including both hydrophilic and lipophilic molecules, and their formulation can be readily tailored to modulate drug release kinetics.[15]

For researchers and drug development professionals, a thorough understanding of these differences, supported by the experimental data and protocols presented in this guide, is crucial for making an informed decision that will ultimately enhance the therapeutic efficacy of the final product. Further research directly comparing SLNs and liposomes formulated with this compound under identical conditions is warranted to provide more definitive, quantitative comparisons.

References

A Comparative Guide to the Fusogenic Properties of 1,2-Distearoyl-rac-glycerol and Other Lipids in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fusogenic properties of 1,2-Distearoyl-rac-glycerol (DSG) with commonly used fusogenic lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). While direct quantitative data on the fusogenic efficiency of DSG is limited in publicly available literature, this guide synthesizes available information on its effects on membrane properties to infer its fusogenic potential and presents a comparative analysis against established fusogens for which quantitative data are more readily available.

Executive Summary

Membrane fusion is a critical process in various biological events and a key mechanism for the delivery of therapeutic agents via lipid-based nanocarriers. The selection of an appropriate fusogenic lipid is paramount for the successful design of such delivery systems. This guide evaluates this compound (DSG), a diacylglycerol, as a potential fusogenic agent and compares its anticipated properties with the well-characterized fusogens DOPE, cholesterol, and DOTAP.

This compound (DSG): As a diacylglycerol, DSG is known to induce negative curvature in lipid membranes, a critical factor for the formation of fusion intermediates.[1] This property suggests a potential role as a fusogenic lipid. However, specific quantitative data on its fusion efficiency in model membrane systems is not extensively documented.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): DOPE is a widely recognized fusogenic lipid that readily forms non-lamellar, inverted hexagonal (HII) phases, which are potent intermediates in membrane fusion.[2] Its fusogenic activity is often utilized in combination with other lipids to enhance the delivery of encapsulated contents.

Cholesterol: This essential component of mammalian cell membranes plays a multifaceted role in membrane fusion. It can modulate membrane fluidity, induce the formation of lipid domains, and promote negative membrane curvature, thereby influencing the fusion process.[3][4] Its effect can be concentration-dependent, either promoting or inhibiting fusion.[4]

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP): As a cationic lipid, DOTAP facilitates membrane fusion primarily through electrostatic interactions with negatively charged membranes, leading to membrane destabilization and subsequent fusion.[5][6] It is a common component in lipoplexes for gene delivery.

Comparative Analysis of Fusogenic Properties

The fusogenic potential of a lipid is often assessed by its ability to promote the mixing of lipids and aqueous contents between two distinct vesicle populations. The following table summarizes available quantitative data for the established fusogens.

Fusogenic LipidModel SystemAssay TypeKey Findings
DOPE LiposomesFRET-based lipid mixingAddition of DOPE to DOTAP liposomes improves fusion with RAW 264.7 cells.[7] Liposomes composed of 2X3-DOPE (1:3 molar ratio) showed superior delivery of mRNA compared to a commercial reagent.[2]
Cholesterol Phosphatidylserine vesiclesTerbium/dipicolinic acid content mixingIncreasing cholesterol concentration to 40 mol% decreases the initial rate of Ca2+-induced fusion by about 50% compared to pure PS vesicles at 25°C.[8] However, at 40°C, cholesterol enhances Mg2+-induced fusion.[8]
Cholesterol SNARE-reconstituted vesiclesSingle-vesicle fusionCholesterol depletion impairs synaptic vesicle fusion, while its presence is required for Ca2+-dependent fusion.[3]
DOTAP GUVs and SUVsConfocal microscopyIncreasing DOTAP concentration in homogeneous SUVs from 0% to 30% leads to a higher level of fusion with GUVs.[6] Phase-separated SUVs with 15% DOTAP showed comparable fusion to homogeneous SUVs with 30% DOTAP.[6]
DOTAP/DOPE LUVsIsothermal titration calorimetry, DLS, zeta-potentialEquimolar mixtures of DOTAP and DOPE are highly fusogenic with negatively charged vesicles, with the fusion efficiency being modulated by the charge and packing of the acceptor membrane.[9]

Inferred Fusogenic Properties of this compound (DSG)

While direct fusion assays quantifying the efficiency of DSG are scarce, its impact on lipid bilayer properties provides strong indications of its fusogenic potential:

  • Induction of Negative Curvature: Diacylglycerols, including DSG, possess a small headgroup relative to their acyl chains, which favors the formation of inverted non-lamellar phases (like the hexagonal HII phase).[1] This induction of negative curvature is a key mechanistic step in promoting membrane fusion.

  • Promotion of Phase Transitions: Studies have shown that even low molar percentages of diacylglycerol can significantly decrease the temperature of the lamellar-to-hexagonal phase transition in phosphatidylethanolamine (B1630911) membranes.[1] This facilitation of a transition to a fusion-prone phase underscores its potential as a fusogenic agent.

  • Enhancement of Cation-Induced Fusion: Diacylglycerols have been reported to enhance the fusion of phosphatidylserine/phosphatidylcholine vesicles induced by calcium.[10]

Based on these characteristics, it is plausible that DSG can act as a fusogenic lipid, likely by destabilizing the lamellar phase of membranes and promoting the formation of highly curved fusion intermediates. Its efficacy would likely be dependent on the lipid composition of the interacting membranes and the presence of other fusogenic or stabilizing lipids.

Experimental Protocols

Detailed methodologies for assessing the fusogenic properties of lipids are crucial for reproducible research. Below are outlines for two standard assays.

Lipid Mixing Assay using Förster Resonance Energy Transfer (FRET)

This assay monitors the dilution of fluorescently labeled lipids from a labeled vesicle population into an unlabeled population upon fusion.

Workflow for FRET-based Lipid Mixing Assay

FRET_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare labeled vesicles (e.g., with NBD-PE and Rhodamine-PE) mix Mix labeled and unlabeled vesicles (e.g., 1:9 molar ratio) prep_labeled->mix prep_unlabeled Prepare unlabeled vesicles prep_unlabeled->mix monitor Monitor fluorescence intensity of the donor (NBD) over time mix->monitor add_detergent Add detergent (e.g., Triton X-100) to determine maximum fluorescence (100% fusion) monitor->add_detergent calculate Calculate percentage of fusion: % Fusion = [(F - F₀) / (F_max - F₀)] * 100 add_detergent->calculate

Caption: Workflow for a FRET-based lipid mixing assay to quantify membrane fusion.

Materials:

  • Labeled liposomes containing a FRET pair of fluorescent lipids (e.g., 1 mol% NBD-PE as the donor and 1 mol% Rhodamine-PE as the acceptor).[11]

  • Unlabeled liposomes of the desired composition.

  • Fluorometer.

  • Triton X-100 or other suitable detergent.

Procedure:

  • Prepare labeled and unlabeled liposome (B1194612) populations using standard methods (e.g., thin-film hydration followed by extrusion).

  • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:9).[12]

  • Monitor the fluorescence intensity of the donor fluorophore (e.g., NBD excitation at ~465 nm, emission at ~530 nm) over time. An increase in donor fluorescence indicates lipid mixing due to the dilution of the FRET pair.[13]

  • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution. This value represents 100% fusion.[13]

  • Calculate the percentage of fusion at different time points using the formula: % Fusion = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.[13]

Content Mixing Assay using Sulforhodamine B

This assay measures the mixing of the aqueous contents of two vesicle populations upon fusion.

Workflow for Content Mixing Assay

Content_Mixing_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_srb Prepare vesicles with encapsulated self-quenching concentration of Sulforhodamine B (SRB) mix Mix SRB-loaded and buffer-only vesicles prep_srb->mix prep_buffer Prepare vesicles containing only buffer prep_buffer->mix monitor Monitor the increase in SRB fluorescence over time mix->monitor add_detergent Add detergent to lyse all vesicles and determine maximum fluorescence monitor->add_detergent calculate Calculate percentage of content mixing based on the dequenching of SRB fluorescence add_detergent->calculate

Caption: Workflow for a content mixing assay using the dequenching of Sulforhodamine B.

Materials:

  • Liposomes encapsulating a self-quenching concentration of Sulforhodamine B (SRB).

  • Liposomes containing only buffer.

  • Fluorometer.

  • Detergent (e.g., Triton X-100).

  • Size-exclusion chromatography column to remove unencapsulated dye.

Procedure:

  • Prepare two populations of liposomes: one hydrated with a high concentration of SRB to induce self-quenching, and the other with buffer alone.[14]

  • Remove unencapsulated SRB from the labeled liposomes using size-exclusion chromatography.[14]

  • Mix the two liposome populations in a fluorometer cuvette.

  • Monitor the increase in SRB fluorescence over time (excitation ~565 nm, emission ~585 nm). Fusion leads to the dilution of SRB and a corresponding increase in fluorescence (dequenching).

  • At the end of the experiment, add detergent to lyse all vesicles and determine the maximum fluorescence signal.[14]

  • The percentage of content mixing can be calculated using a formula analogous to the FRET assay, based on the increase in fluorescence intensity.[14]

Conclusion

This guide provides a comparative framework for understanding the fusogenic properties of this compound in the context of other well-established fusogenic lipids. While quantitative data for DSG is not as abundant, its known effects on membrane structure strongly suggest its potential as a fusogenic agent. The provided experimental protocols offer standardized methods for researchers to quantitatively assess the fusogenicity of DSG and other lipids in their specific model membrane systems. Further direct comparative studies are warranted to fully elucidate the fusogenic efficacy of DSG and its potential applications in drug delivery and other biotechnological fields.

References

Safety Operating Guide

Proper Disposal of 1,2-Distearoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of 1,2-Distearoyl-rac-glycerol, a common lipid used in pharmaceutical research and development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While not classified as a hazardous substance, proper waste management practices are essential to minimize environmental impact and uphold laboratory safety standards.

Immediate Safety Precautions and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.

Minor Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses and gloves.

  • Containment: For powdered forms, use dry clean-up methods to avoid generating dust. Sweep or vacuum the material carefully.

  • Collection: Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.

Major Spills:

  • Evacuate: Clear the area of all personnel and ensure everyone moves upwind from the spill.

  • Alert Authorities: Immediately notify your institution's Environmental Health and Safety (EHS) department or the relevant emergency response team. Provide them with the location and nature of the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: Prevent the spilled material from entering drains, sewers, or watercourses.

Step-by-Step Disposal Protocol

All waste must be managed in accordance with local, state, and federal regulations.[1] Laboratory personnel should treat all chemical waste as potentially hazardous until a formal determination is made by the institution's safety office.

  • Waste Identification and Segregation:

    • Collect waste this compound in a designated, sealed, and clearly labeled container.

    • Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals. Keeping it segregated can prevent cross-contamination.

  • Containerization:

    • Use a container that is compatible with the chemical. A clean, dry, and sealable container is recommended.

    • Ensure the container is in good condition and free from leaks.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Non-Hazardous Waste"

      • "this compound"

      • Accumulation Start Date

      • Responsible Researcher's Name and Contact Information

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container securely sealed except when adding waste.

    • Store away from incompatible materials and foodstuffs.

  • Disposal Request:

    • When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound in the regular trash unless explicitly approved by your institution's safety office.

Disposal of Contaminated Materials

Materials such as gloves, paper towels, or other consumables that are contaminated with this compound should be disposed of as solid waste. If not grossly contaminated, they can typically be placed in the regular laboratory waste bins. However, for significant contamination, it is best practice to collect them in a separate, labeled bag and consult with your EHS department for appropriate disposal.

Quantitative Data Summary

ParameterValueReference
CAS Number 1188-58-5[2]
Appearance Solid powder
Hazard Classification Not classified as hazardous[1]
Primary Routes of Exposure Inhalation (of dust), skin contact, eye contact
Known Hazards May cause skin and eye irritation[3]

Disposal Workflow

cluster_start Start: Generation of this compound Waste cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated assess Is the waste mixed with hazardous materials? start->assess segregate_non_haz Collect in a dedicated, labeled 'Non-Hazardous' container assess->segregate_non_haz No segregate_haz Follow hazardous waste disposal procedures assess->segregate_haz Yes storage Store in designated waste accumulation area segregate_non_haz->storage pickup_request Submit waste pickup request to EHS storage->pickup_request disposal EHS collects and disposes of waste according to regulations pickup_request->disposal

References

Personal protective equipment for handling 1,2-Distearoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Distearoyl-rac-glycerol, a common reagent in various research applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn.[1]
Hand Protection Wear protective gloves. While specific breakthrough time data for this compound is not readily available, nitrile gloves are a common and appropriate choice for handling powdered chemicals. It is good practice to inspect gloves before use and change them frequently, especially if contact with the substance occurs.
Respiratory Protection For operations that may generate dust, a dust mask or an N95 respirator is recommended to prevent inhalation.[1][2] Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust dispersion.
Skin and Body Protection A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan for handling this compound can significantly reduce the risk of contamination and exposure.

1. Preparation and Weighing:

  • Before handling, ensure that the work area, typically a chemical fume hood or a designated weighing station, is clean and uncluttered.

  • Wear all required PPE as outlined in Table 1.

  • When weighing the powdered this compound, use a spatula to transfer the material carefully to a weighing boat or paper to avoid generating dust.

  • Keep the container of this compound closed when not in use.

2. Dissolving and Solution Preparation:

  • If the experimental protocol requires dissolving the powder, add the solvent to the weighed this compound slowly to prevent splashing.

  • If heating is necessary, use a water bath or a heating block with appropriate temperature control. Avoid open flames.

  • Ensure all containers are clearly labeled with the chemical name, concentration, and date of preparation.

3. Spills and Decontamination:

  • In the event of a small spill, carefully sweep or vacuum the powdered material, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

1. Unused Product and Contaminated Materials:

  • This compound is generally not considered a hazardous substance. However, disposal regulations can vary.

  • Solid waste, such as unused powder and contaminated weighing paper or gloves, should be collected in a designated, sealed waste container.

  • Empty containers should be rinsed with an appropriate solvent before disposal. The rinsate should be collected as chemical waste.

2. Disposal Route:

  • For non-hazardous chemical waste, disposal in the regular laboratory trash may be permissible, but it is imperative to consult and adhere to your institution's specific waste disposal guidelines and local regulations.

  • Never dispose of chemical waste down the sink unless explicitly permitted by your institution's environmental health and safety (EHS) office.

A risk assessment is a critical step before commencing any work with laboratory chemicals. The following diagram illustrates a logical workflow for assessing and mitigating risks associated with handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Procedure cluster_review Review A Identify Hazards (e.g., powder inhalation) B Evaluate Risks (Likelihood & Severity) A->B C Determine Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Respirator) C->F G Implement Controls & Perform Experiment D->G E->G F->G H Review & Update Assessment Periodically G->H H->A Re-assess HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Powder B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste per Institutional Guidelines G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.